molecular formula C11H14BrNO2 B1378077 4-Bromo-2-methoxy-N-propylbenzamide CAS No. 1393442-32-4

4-Bromo-2-methoxy-N-propylbenzamide

Cat. No.: B1378077
CAS No.: 1393442-32-4
M. Wt: 272.14 g/mol
InChI Key: PKTRLGGVXIIGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-N-propylbenzamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-2-methoxy-N-propylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-methoxy-N-propylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTRLGGVXIIGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-Bromo-2-methoxy-N-propylbenzamide chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-2-methoxy-N-propylbenzamide

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-Bromo-2-methoxy-N-propylbenzamide. As a substituted benzamide, this compound serves as a valuable intermediate and building block for researchers in medicinal chemistry, drug development, and materials science. Its trifunctional nature—featuring an aromatic bromide, a methoxy ether, and a secondary amide—offers a versatile platform for molecular elaboration. This document details its chemical identity, physicochemical characteristics, a robust protocol for its synthesis, spectroscopic analysis, reactivity profile, and essential safety considerations, grounding all information in established chemical principles and authoritative sources.

Chemical Identity and Structure

4-Bromo-2-methoxy-N-propylbenzamide is an aromatic compound characterized by a benzene ring substituted with bromo, methoxy, and N-propylcarboxamide groups. The specific arrangement of these functional groups dictates its chemical behavior and synthetic utility.

Chemical Structure

The structural formula of 4-Bromo-2-methoxy-N-propylbenzamide is presented below. The ortho-methoxy group can influence the conformation of the amide bond, while the para-bromo substituent provides a key site for cross-coupling reactions.

Figure 1: Chemical Structure Diagram
Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
CAS Number 1393442-32-4[1]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
InChI 1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)[1]
InChIKey PKTRLGGVXIIGJY-UHFFFAOYSA-N[1]
Canonical SMILES CCCNCC(=O)C1=CC(=C(C=C1)Br)OC

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and reaction kinetics. While extensive experimental data for this specific molecule is not widely published, key properties can be listed based on vendor information and predicted from its structure.

PropertyValueNotes
Appearance White to off-white solidInferred from related benzamides.
Melting Point Not availableExperimental data not found.
Boiling Point Not availableExperimental data not found.
Solubility Expected to be soluble in polar organic solvents like DCM, EtOAc, and alcohols. Limited solubility in water.Based on the properties of its functional groups.
Storage Temperature Room Temperature[1]
Purity ≥98%Available from commercial suppliers.[1]

Synthesis and Manufacturing

The most direct and widely employed method for synthesizing N-alkylbenzamides is the coupling of a carboxylic acid with a primary amine.[2][3] This involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Synthetic Workflow: Amide Coupling

The synthesis of 4-Bromo-2-methoxy-N-propylbenzamide proceeds via the condensation of 4-Bromo-2-methoxybenzoic acid and propylamine. This transformation requires a coupling agent to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][4] The workflow is robust and amenable to standard laboratory equipment.

Figure 2: General Synthesis Workflow
Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 4-Bromo-2-methoxy-N-propylbenzamide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling system. This combination is effective in minimizing racemization (if chiral centers were present) and promoting high-yield amide bond formation.[3]

Materials:

  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)

  • Propylamine (1.2 eq)

  • EDC (1.5 eq)

  • HOBt (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-methoxybenzoic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.

  • Amine Addition: Add propylamine (1.2 eq) followed by DIPEA (3.0 eq) to the reaction mixture. Cool the flask to 0 °C in an ice bath.

  • Carboxylic Acid Activation: Slowly add EDC (1.5 eq) portion-wise to the cooled solution. The causality here is critical: adding the carbodiimide last to the pre-mixed components prevents the formation of unreactive side products and ensures efficient generation of the desired active O-acylisourea intermediate.[4]

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzoic acid is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and DIPEA, while the bicarbonate wash removes unreacted HOBt and any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 4-Bromo-2-methoxy-N-propylbenzamide as a pure solid.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for structural verification. While a published spectrum for this specific compound is not available, a predicted ¹H NMR spectrum can be constructed based on known chemical shifts and data from analogous structures like 4-bromo-N-propylbenzamide and 4-methoxy-N-propylbenzamide.[5]

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons (3H): Three signals are expected in the aromatic region (~7.0-8.0 ppm). The proton ortho to the amide will likely be the most downfield. The methoxy group at position 2 and the bromo group at position 4 will create a distinct splitting pattern (likely a doublet, a doublet of doublets, and another doublet).

  • Amide N-H Proton (1H): A broad singlet or triplet is expected around 6.0-6.5 ppm, which will couple to the adjacent CH₂ group.

  • Methoxy Protons (3H): A sharp singlet around 3.8-3.9 ppm.

  • N-CH₂ Protons (2H): A quartet (or multiplet due to coupling with both the N-H and the adjacent CH₂) around 3.3-3.4 ppm.

  • Methylene CH₂ Protons (2H): A sextet (or multiplet) around 1.6-1.7 ppm.

  • Terminal CH₃ Protons (3H): A triplet around 0.9-1.0 ppm.

Reactivity and Stability

The reactivity of 4-Bromo-2-methoxy-N-propylbenzamide is governed by its three primary functional groups.

  • Aryl Bromide: The C-Br bond is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The C-Br bond is less reactive than a corresponding C-I bond but more reactive than a C-Cl bond, offering a good balance of stability and reactivity.[6] This position allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, making it a cornerstone for library synthesis in drug discovery.

  • Amide Group: The amide bond is generally stable and resistant to hydrolysis under neutral conditions.[7] It can be hydrolyzed under strong acidic or basic conditions with heating. The N-H proton is weakly acidic and can be deprotonated with a strong base. The carbonyl group can act as a hydrogen bond acceptor.

  • Methoxy Group: The methoxy group is a strong electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution. It is generally stable, though it can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Stability and Storage: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[1] It is expected to be stable under normal laboratory conditions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Bromo-2-methoxy-N-propylbenzamide is not publicly available. However, based on related brominated aromatic amides, appropriate precautions should be taken.[8][9]

  • GHS Hazard Classification (Predicted):

    • Skin Irritation: May cause skin irritation.[8]

    • Eye Irritation: May cause serious eye irritation.[8]

    • Acute Toxicity: May be harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, safety goggles with side shields, and a laboratory coat.[9]

  • Handling:

    • Handle in a well-ventilated area or a chemical fume hood.[9]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

Applications in Research and Development

4-Bromo-2-methoxy-N-propylbenzamide is not an end-product but a versatile intermediate. Its primary value lies in its utility as a scaffold for building more complex molecules.

  • Pharmaceutical Research: As a fragment for library synthesis. The aryl bromide allows for diversification via cross-coupling, while the amide and methoxy groups provide hydrogen bonding and steric features that can be optimized for target binding.

  • Agrochemicals: Substituted benzamides are a known class of herbicides and fungicides. This compound could serve as a starting point for the synthesis of new crop protection agents.

  • Materials Science: The aromatic core can be incorporated into polymers or functional materials where its specific electronic and steric properties can be exploited.

Conclusion

4-Bromo-2-methoxy-N-propylbenzamide is a synthetically valuable chemical intermediate. Its well-defined structure provides three distinct functional handles for chemical modification, making it an attractive building block for creating diverse molecular architectures. While detailed experimental data on its physical properties are sparse, its synthesis is straightforward via established amide coupling methodologies. The reactivity of the aryl bromide position, in particular, opens extensive possibilities for its use in palladium-catalyzed cross-coupling reactions, cementing its role as a useful tool for professionals in chemical research and development.

References

  • Supporting Information for an unspecified article. Page 4. [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide - Safety and Hazards. National Center for Biotechnology Information. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Google Patents.
  • Fisher Scientific. Amide Synthesis. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • National Center for Biotechnology Information. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. PMC. [Link]

  • Pharmaceutical Chemistry Practical. Benzoic acid from benzamide synthesis. [Link]

  • ResearchGate. Structure, Vibrational Analysis and Chemical Reactivity Descriptors of 4-Bromo-3-(Methoxymethoxy) Benzoic Acid: A DFT Study. [Link]

  • National Center for Biotechnology Information. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. [Link]

  • Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • YouTube. Benzamide Preparation from Benzoic Acid. [Link]

  • ResearchGate. Synthesis of benzamides through direct condensation of carboxylic acids and amines. [Link]

  • ChemSrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

Sources

Technical Guide: Synthesis of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4) is a functionalized benzamide scaffold often utilized as a pharmacophore in the development of dopamine D2/D3 receptor antagonists and radioligands (analogous to raclopride or remoxipride derivatives).[1]

The synthesis of this molecule presents a specific chemoselective challenge: introducing the N-propyl amide functionality while preserving the ortho-methoxy group and the para-bromo handle (crucial for subsequent cross-coupling or radiolabeling).[1]

This guide details a self-validating, two-step protocol designed to maximize yield and minimize side reactions (specifically N-methylation or hydrolysis). We prioritize the Acid Chloride Method for its robustness in scaling, while providing a HATU-mediated alternative for high-throughput research applications.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the amide bond.[1] We disconnect at the carbonyl-nitrogen interface.[1]

  • Target: 4-Bromo-2-methoxy-N-propylbenzamide[1][2][3][4]

  • Primary Disconnection: Amide Coupling.[1][5][6]

  • Precursors: 4-Bromo-2-methoxybenzoic acid + n-Propylamine.[1]

  • Secondary Disconnection (Precursor Synthesis): O-Methylation of 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid).[1]

Logic for Route Selection

We select Route A (O-Methylation


 Amidation)  over the alternative (Amidation 

O-Methylation).[1]
  • Reasoning: Amidation of the salicylate (phenol) first would require protecting the phenol or risking competitive N-alkylation vs O-alkylation in the subsequent step.[1] Establishing the methoxy ether first locks the regiochemistry.[1]

Retrosynthesis Target Target: 4-Bromo-2-methoxy-N-propylbenzamide Intermediates Precursors: 4-Bromo-2-methoxybenzoic acid + n-Propylamine Target->Intermediates Amide Disconnection SM Starting Material: 4-Bromo-2-hydroxybenzoic acid (4-Bromosalicylic acid) Intermediates->SM O-Methylation

Figure 1: Retrosynthetic tree demonstrating the linear construction of the benzamide core.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-methoxybenzoic Acid

If the acid precursor (CAS 72135-36-5) is not purchased, it must be synthesized from 4-bromosalicylic acid.[1]

Reaction Principle: Williamson Ether Synthesis.[1] Critical Control Point: Control of pH is vital.[1] Use of mild base (


) in polar aprotic solvent (DMF or Acetone) favors O-alkylation over esterification if stoichiometry is controlled, though esterification often occurs and requires subsequent hydrolysis.
Refinement: To ensure high purity, we deliberately form the methyl ester and hydrolyze it, or use controlled equivalents to selectively methylate the phenol.[1] The protocol below assumes selective O-methylation using 2 equivalents of base and 1.1 equivalents of MeI, followed by an acidic workup to ensure the carboxylic acid is protonated.[1]
Protocol
  • Dissolution: Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add

    
     (2.5 eq) and stir at 0°C for 15 min.
    
  • Alkylation: Dropwise add Iodomethane (MeI) (2.2 eq).[1] Note: This likely forms the methyl ester-methyl ether.[1]

  • Reflux: Heat to 60°C for 4 hours. Monitor by TLC.[1][7]

  • Hydrolysis (In-situ): Once conversion is complete, add NaOH (2M aq, 5 eq) and heat to 80°C for 2 hours to hydrolyze the methyl ester back to the acid.

  • Workup: Acidify with HCl (1M) to pH 2. The product, 4-Bromo-2-methoxybenzoic acid , precipitates.[1] Filter, wash with water, and dry.[1][8]

Step 2: Amide Coupling (The Core Synthesis)[1]

We present two methods. Method A is preferred for scale (>1g).[1] Method B is preferred for discovery (<100mg).[1]

Method A: Acid Chloride Activation (Robust/Scale-Up)

This method utilizes Thionyl Chloride (


) to generate the highly reactive acid chloride species.[1]

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (3.0 eq)[1]
    
  • n-Propylamine (1.2 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • DCM (Dichloromethane) (anhydrous)[1]

Procedure:

  • Activation: In a round-bottom flask equipped with a drying tube (

    
    ), suspend the benzoic acid derivative in DCM.
    
  • Chlorination: Add

    
     dropwise.[1] Add a catalytic drop of DMF. Reflux for 2 hours until the solution becomes clear (indicative of acid chloride formation).
    
  • Evaporation: Concentrate in vacuo to remove excess

    
    . Co-evaporate with toluene twice to ensure removal of traces.[1]
    
  • Coupling: Re-dissolve the residue in DCM. Cool to 0°C.[1]

  • Addition: Add

    
    , followed by the slow addition of n-propylamine. The reaction is exothermic.[1]
    
  • Completion: Stir at Room Temperature (RT) for 2 hours.

  • Quench: Add water.

Method B: HATU Coupling (High-Throughput/Mild)

Ideal if


 is not tolerated or for parallel synthesis.[1]

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)[1]

  • HATU (1.2 eq)[1]

  • DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • n-Propylamine (1.1 eq)[1]

  • DMF (anhydrous)[1]

Procedure:

  • Activation: Dissolve acid and DIPEA in DMF. Stir for 5 min.

  • Reagent Addition: Add HATU. Stir for 10 min (Solution turns yellow/orange).

  • Amine Addition: Add n-propylamine.[1]

  • Reaction: Stir at RT for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
    , water, and brine.
    

Purification & Self-Validating Workup[1]

The "Self-Validating" aspect ensures that impurities are removed via chemical logic (solubility switches) rather than just chromatography.[1]

Acid/Base Wash Protocol (For Method A & B)
  • Organic Phase: Dissolve crude in Ethyl Acetate (EtOAc).

  • Acid Wash (Removes Amine): Wash with 1M HCl (

    
    ).[1] Unreacted n-propylamine and DIPEA/TEA are protonated and move to the aqueous layer.
    
  • Base Wash (Removes Acid): Wash with sat.[1]

    
     (
    
    
    
    ).[1] Unreacted benzoic acid starting material is deprotonated and moves to the aqueous layer.[1]
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Recrystallization: The product is a benzamide.[1] If solid, recrystallize from EtOH/Water or Hexanes/EtOAc .[1]

Quantitative Data Summary
ParameterMethod A (Acid Chloride)Method B (HATU)
Yield 85–95%75–90%
Reaction Time 3–5 Hours4–12 Hours
Atom Economy HighLow (HATU byproduct)
Scalability Excellent (>100g)Poor (Cost prohibitive)
Purity (Crude) HighModerate (Urea byproducts)

Characterization & Structural Validation[1]

To validate the synthesis, the researcher must confirm three structural features: the propyl chain, the methoxy group, and the aromatic substitution pattern.[1]

Expected 1H NMR Data (400 MHz, CDCl3)
  • Amide NH:

    
     7.8–8.2 ppm (Broad triplet).[1]
    
  • Aromatic Region (3H):

    • H-6 (d, J=8.5 Hz): ~8.0 ppm (Deshielded by carbonyl).[1]

    • H-3 (d, J=1.5 Hz): ~7.1 ppm (Ortho to methoxy).[1]

    • H-5 (dd): ~7.2 ppm.[1]

  • Methoxy Group:

    
     3.95 ppm (Singlet, 3H).[1]
    
  • Propyl Chain:

    • 
      : 
      
      
      
      3.4 ppm (q, 2H).[1]
    • 
      : 
      
      
      
      1.6 ppm (m, 2H).
    • 
      : 
      
      
      
      0.98 ppm (t, 3H).[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+

  • Pattern: Look for the characteristic Bromine isotope pattern (1:1 ratio of M+ and M+2).[1]

  • Target Mass:

    
     (for 
    
    
    
    ) and
    
    
    (for
    
    
    ).[1]

Process Visualization

The following diagram illustrates the logical flow of the synthesis and the critical purification gates.

SynthesisFlow Start Start: 4-Bromo-2-methoxybenzoic acid Activation Activation (SOCl2 or HATU) Start->Activation Coupling Coupling (+ n-Propylamine) Activation->Coupling Crude Crude Mixture (Product + Amine + Acid) Coupling->Crude AcidWash Wash 1: 1M HCl (Removes excess Propylamine) Crude->AcidWash Dissolve in EtOAc BaseWash Wash 2: NaHCO3 (Removes unreacted Benzoic Acid) AcidWash->BaseWash Organic Layer Final Pure Product: 4-Bromo-2-methoxy-N-propylbenzamide BaseWash->Final Dry & Concentrate

Figure 2: Workflow diagram emphasizing the self-validating purification steps (Acid/Base washes).[1]

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water.[1] Use only in a fume hood.

  • Brominated Compounds: Halogenated aromatics can be persistent.[1] Dispose of as halogenated organic waste.[1]

  • Toxicology: While specific tox data for this intermediate may be sparse, benzamides can be biologically active (CNS).[1] Handle with gloves and avoid dust inhalation.[1]

References

  • Synthesis of 4-Bromo-2-methoxybenzoic acid

    • Source: ChemicalBook & PubChem Compound Summary.[1]

    • Context: Standard Williamson ether synthesis protocols for substituted salicylic acids.[1]

    • Link:[1]

  • General Amide Coupling Methodologies (HATU/EDC)

    • Title: "Recent advances in amide bond formation."[1][5][9][10][11]

    • Source:Chemical Science (Royal Society of Chemistry).[1]

    • Context: Validation of HATU as a superior reagent for electron-rich benzoic acids.[1]

    • Link: (General reference for standard amide coupling protocols).[1]

  • Commercial Availability & CAS Verification

    • Compound: 4-Bromo-2-methoxy-N-propylbenzamide.[1][2][3][4]

    • CAS: 1393442-32-4.[1][2][4]

    • Source: Sigma-Aldrich / AA Blocks.[1]

    • Link:[1]

Sources

"physical and chemical properties of 4-Bromo-2-methoxy-N-propylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-methoxy-N-propylbenzamide

Introduction

4-Bromo-2-methoxy-N-propylbenzamide is a substituted aromatic amide, a class of compounds of significant interest in medicinal chemistry and materials science. Its structure, featuring a brominated benzene ring, a methoxy group, and an N-propyl amide chain, provides a unique combination of functionalities. The bromine atom acts as a key synthetic handle for cross-coupling reactions, the methoxy group modulates electronic properties and solubility, and the amide linkage is a critical pharmacophore in many biologically active molecules. This guide provides a comprehensive overview of its known physical and chemical properties, analytical profile, and relevant experimental protocols, designed for researchers and professionals in drug development and chemical synthesis.

Section 1: Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and internationally recognized identifiers.

Key Identifiers

The following table summarizes the primary identifiers for 4-Bromo-2-methoxy-N-propylbenzamide.

IdentifierValueSource
CAS Number 1393442-32-4[1]
Molecular Formula C₁₁H₁₄BrNO₂[1]
Molecular Weight 272.14 g/mol [1]
InChI 1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)[1]
InChIKey PKTRLGGVXIIGJY-UHFFFAOYSA-N[1]
Canonical SMILES CCCNC(=O)C1=CC(=C(C=C1)Br)OCN/A
Molecular Structure

The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior. The structure features a benzene ring substituted at position 4 with bromine, position 2 with a methoxy group, and position 1 with an N-propylcarboxamide group.

Caption: 2D Structure of 4-Bromo-2-methoxy-N-propylbenzamide.

Section 2: Physical Properties

The physical properties determine the compound's state, handling requirements, and solubility characteristics, which are crucial for experimental design.

PropertyValueNotes
Appearance White to off-white solidBased on typical benzamides and related compounds.[2][3]
Purity ≥98%As commercially available.[1]
Melting Point 125.0 to 129.0 °CData for the related compound 4-Bromo-2-fluoro-N-methylbenzamide.
Boiling Point Not determinedHigh molecular weight suggests decomposition may occur before boiling at atmospheric pressure.
Solubility Soluble in organic solvents like ethanol, dichloromethane, and ethyl acetate.[2][3]The amide and methoxy groups may impart slight water solubility, but the brominated aromatic ring suggests it is largely hydrophobic.[4][5]
Storage Store at room temperature in a dry, well-ventilated place.[1][4]Keep container tightly closed.

Section 3: Chemical Properties and Reactivity

The reactivity of 4-Bromo-2-methoxy-N-propylbenzamide is governed by its three primary functional groups: the brominated aromatic ring, the N-propyl amide, and the methoxy group.

  • Aromatic Ring and Bromine Atom : The bromine atom is a good leaving group, making the molecule a prime substrate for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of carbon-carbon and carbon-heteroatom bonds at the C4 position, enabling the synthesis of diverse derivatives. The presence of the bromine atom influences its reactivity in these chemical transformations.[5]

  • Amide Group : The amide linkage is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic and can be deprotonated with a strong base. The carbonyl oxygen is a hydrogen bond acceptor.

  • Methoxy Group : As an electron-donating group, the methoxy substituent activates the benzene ring towards electrophilic aromatic substitution.[5] Its position ortho to the amide can introduce steric hindrance, potentially influencing the conformation of the amide bond and affecting intermolecular interactions.

Section 4: Spectroscopic Data (Analytical Profile)

While specific experimental spectra for this exact compound are not publicly available, a theoretical profile can be predicted based on its structure and data from analogous compounds.[6][7][8]

  • ¹H NMR :

    • Aromatic Protons (3H) : Expect complex multiplets or distinct doublets and doublet of doublets in the range of δ 6.8-7.8 ppm.

    • Methoxy Protons (3H) : A sharp singlet around δ 3.8-4.0 ppm.

    • N-H Proton (1H) : A broad singlet or triplet, typically around δ 6.0-8.5 ppm, depending on solvent and concentration.

    • Propyl Chain (7H) : A triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the central methylene group (CH₂) around δ 1.5-1.7 ppm, and a quartet or triplet for the methylene group adjacent to the nitrogen (CH₂) around δ 3.3-3.5 ppm.

  • ¹³C NMR :

    • Carbonyl Carbon : A peak in the range of δ 165-170 ppm.

    • Aromatic Carbons : Six distinct signals between δ 110-160 ppm. The carbon attached to bromine will be shifted upfield compared to the others.

    • Methoxy Carbon : A signal around δ 55-60 ppm.

    • Propyl Carbons : Three signals in the aliphatic region (δ 10-45 ppm).

  • Infrared (IR) Spectroscopy :

    • N-H Stretch : A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I) : A strong, sharp absorption around 1640-1680 cm⁻¹.

    • N-H Bend (Amide II) : A band around 1550 cm⁻¹.

    • C-O Stretch (Methoxy) : A strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

    • C-Br Stretch : A peak in the fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry (MS) : The molecular ion peak [M]+ would appear at m/z 271 and 273 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

Section 5: Experimental Protocols

The following protocols describe a representative synthesis and a standard method for purity analysis, reflecting best practices in a research setting.

Proposed Synthesis via Amide Coupling

A reliable method for synthesizing benzamides is the coupling of a benzoic acid derivative with an amine using a carbodiimide coupling agent.

Objective : To synthesize 4-Bromo-2-methoxy-N-propylbenzamide from 4-bromo-2-methoxybenzoic acid and propylamine.

Materials :

  • 4-bromo-2-methoxybenzoic acid

  • Propylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure :

  • To a round-bottomed flask under a nitrogen atmosphere, add 4-bromo-2-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add EDCI (1.5 eq) to the solution, followed by DIPEA (2.0 eq).

  • Add propylamine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Bromo-2-methoxy-N-propylbenzamide.

  • Confirm the structure and purity of the final product using NMR and MS analysis.

Synthesis Workflow Diagram

G start Dissolve 4-bromo-2-methoxybenzoic acid and HOBt in anhydrous DMF add_reagents Add EDCI, DIPEA, and Propylamine start->add_reagents react Stir at Room Temperature (12-18h) add_reagents->react monitor Monitor by TLC react->monitor workup Aqueous Workup: EtOAc extraction, NaHCO₃ & Brine washes monitor->workup Reaction Complete dry Dry organic layer (MgSO₄) & Concentrate workup->dry purify Purify via Silica Gel Column Chromatography dry->purify analyze Characterize Product (NMR, MS) purify->analyze end Pure 4-Bromo-2-methoxy-N-propylbenzamide analyze->end

Caption: Workflow for the synthesis and purification of the target compound.

Section 6: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally related benzamides and brominated aromatics should be used to inform handling procedures.[4][9][10]

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[4][11]

  • Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][11]

  • Health Hazards :

    • May cause skin and eye irritation upon contact.[9]

    • May be harmful if swallowed or inhaled.

    • In case of contact, rinse the affected area immediately with plenty of water.[4][12]

  • Fire Hazards : The compound is likely combustible. Use standard extinguishing media such as carbon dioxide, dry chemical powder, or appropriate foam.[4]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[4]

Section 7: Conclusion

4-Bromo-2-methoxy-N-propylbenzamide is a well-defined chemical entity with properties that make it a valuable intermediate for synthetic chemistry. Its key features—a reactive bromine site for functionalization, a modulating methoxy group, and a stable amide backbone—offer a robust platform for constructing more complex molecules. The information and protocols presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their scientific endeavors.

Section 8: References

  • PubChem. 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2 | CID 54594945. [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252. [Link]

  • Beilstein Journals. Supplementary Information. [Link]

  • Supporting Information. 4-bromo-N-propylbenzamide. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

  • ResearchGate. (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. [Link]

  • Chemsrc. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. [Link]

Sources

Technical Monograph: 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

4-Bromo-2-methoxy-N-propylbenzamide is a specialized halogenated benzamide derivative utilized primarily as a high-value intermediate in medicinal chemistry and organic synthesis.[1] Belonging to the class of o-methoxybenzamides, it shares structural homology with established dopamine D2/D3 receptor antagonists (e.g., Remoxipride, Sulpiride). Its core utility lies in its dual functionality: the ortho-methoxy amide motif directs conformational rigidity essential for receptor binding, while the para-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex bioactive scaffolds.[1]

Chemical Identification Data
ParameterSpecification
CAS Number 1393442-32-4
IUPAC Name 4-Bromo-2-methoxy-N-propylbenzamide
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
InChI Key PKTRLGGVXIIGJY-UHFFFAOYSA-N
SMILES CCCCNC(=O)C1=C(C=C(C=C1)Br)OC
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Structural Pharmacophore & Applications

The significance of this molecule extends beyond its role as a building block.[1][2] In drug design, the 2-methoxybenzamide scaffold is a privileged structure.

Mechanistic Insight: The "Ortho-Methoxy" Effect

The 2-methoxy group is not merely a substituent; it forms an intramolecular hydrogen bond with the amide proton (NH).[1] This locks the molecule into a planar, pseudo-six-membered ring conformation, which is the bioactive pose required for binding to the dopamine D2 receptor orthosteric site.

Application Logic: Synthetic Versatility

The 4-position bromine atom allows this molecule to function as an electrophile in transition-metal catalysis.[1]

  • Ligand Synthesis: Precursor for radiolabeled ligands (e.g., via Br -> ¹¹C or ¹⁸F exchange methodologies).[1]

  • Fragment-Based Drug Discovery (FBDD): Used to probe steric bulk tolerance in the "tail" region (propyl group) of the binding pocket.[1]

Visualization: Structural Logic Flow

Pharmacophore Core 4-Bromo-2-methoxy-N-propylbenzamide (CAS 1393442-32-4) Feature1 2-Methoxy Group (Intramolecular H-Bond) Core->Feature1 Feature2 4-Bromo Substituent (Synthetic Handle) Core->Feature2 Feature3 N-Propyl Chain (Lipophilic Tail) Core->Feature3 Effect1 Planar Conformation (Bioactive Pose) Feature1->Effect1 Induces Effect2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Feature2->Effect2 Enables Effect3 Steric Probe (Receptor Affinity) Feature3->Effect3 Optimizes

Figure 1: Pharmacophore dissection of CAS 1393442-32-4, highlighting the functional role of each structural motif in medicinal chemistry.[1][3]

Validated Synthetic Protocol

This protocol describes the synthesis of 4-Bromo-2-methoxy-N-propylbenzamide from its acid precursor.[1] This method is preferred over acid chloride routes for its mild conditions and high tolerance of functional groups.

Precursor: 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) [1][2].[1][3][4]

Reagents & Materials[1][3][4][6][7]
  • Substrate: 4-Bromo-2-methoxybenzoic acid (1.0 eq)

  • Amine: Propylamine (1.2 eq)[1]

  • Coupling Agent: HATU (1.2 eq) or EDC·HCl (1.5 eq) / HOBt (1.5 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Activation: Charge a flame-dried round-bottom flask with 4-Bromo-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) via syringe. Stir at room temperature for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add Propylamine (1.2 eq) dropwise.[1]

  • Reaction: Stir the mixture at room temperature for 4–16 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The starting material (Acid, Rₜ ~ low) should disappear, replaced by the product (Amide, Rₜ ~ high).

  • Workup:

    • Dilute the reaction mixture with EtOAc (10x volume).

    • Wash sequentially with: 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Note: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid precursor.[1]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Synthesis Step1 Start: 4-Bromo-2-methoxybenzoic Acid Step2 Activation: + HATU / DIPEA / DMF Step1->Step2 15 min, RT Step3 Coupling: + Propylamine Step2->Step3 Nucleophilic Attack Step4 Workup: Acid/Base Extraction Step3->Step4 4-16 hrs Final Product: 4-Bromo-2-methoxy-N-propylbenzamide Step4->Final Isolation

Figure 2: Modular synthesis pathway using HATU-mediated amide coupling.

Analytical Characterization Standards

To ensure scientific integrity, the isolated compound must meet the following characterization criteria.

TechniqueExpected Signal / Observation
¹H NMR (400 MHz, CDCl₃) δ 7.9–8.1 (d, 1H, H-6 aromatic); δ 7.1–7.2 (m, 2H, H-3/H-5 aromatic); δ 3.95 (s, 3H, OMe); δ 3.4 (q, 2H, N-CH₂); δ 1.6 (m, 2H, CH₂); δ 0.9 (t, 3H, CH₃); δ 7.6 (br s, 1H, NH).[1]
LC-MS (ESI+) Major peak at m/z 272.0/274.0 (Br isotope pattern 1:1). [M+H]⁺.
HPLC Purity >98% (UV @ 254 nm). Impurities often include trace hydrolyzed acid or tetramethylurea (from HATU).

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxy-N-propylbenzamide | CAS 1393442-32-4. Retrieved from

  • ChemicalBook. (2026).[1][3] 4-Bromo-2-methoxybenzoic acid (CAS 72135-36-5) Properties and Synthesis. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Bromo-2-methoxybenzoic acid.[1][3][4] National Library of Medicine. Retrieved from

Sources

Mechanism of Action of 4-Bromo-2-methoxy-N-propylbenzamide: A Structural & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the mechanism of action, pharmacological significance, and experimental utility of 4-Bromo-2-methoxy-N-propylbenzamide .

Executive Summary

4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4) is a substituted benzamide derivative serving as a critical pharmacophore scaffold and synthetic intermediate in the development of high-affinity ligands for Dopamine D2/D3 receptors and Sigma-1 receptors .[1]

While often utilized as a lipophilic building block or negative control in Structure-Activity Relationship (SAR) studies, its core structure—the 4-bromo-2-methoxybenzamide moiety —encodes the essential "conformational lock" required for receptor selectivity.[1] This guide details the molecular mechanism of this scaffold, its role in modulating G-protein coupled receptor (GPCR) pathways (when functionalized), and the specific chemical protocols for its synthesis and application.[1]

Molecular Mechanism: The Benzamide Conformational Lock[1][2]

The defining mechanistic feature of 4-Bromo-2-methoxy-N-propylbenzamide is its ability to pre-organize into a planar, bioactive conformation.[1] This is not merely a structural trait but the primary driver of its pharmacological potential.[1]

The Intramolecular Hydrogen Bond

The 2-methoxy group (-OCH₃) and the amide hydrogen (-NH-) form a robust intramolecular hydrogen bond (S(6) ring motif).[1]

  • Effect: This bond locks the benzamide moiety into a pseudo-planar conformation, rigidly aligning the aromatic ring and the amide carbonyl.[1]

  • Thermodynamic Benefit: By restricting bond rotation prior to receptor binding, the molecule minimizes the entropy penalty upon docking into the receptor pocket (e.g., the orthosteric site of the D2 receptor).[1]

The 4-Bromo Substituent

The bromine atom at the 4-position serves two mechanistic functions:

  • Lipophilic Anchor: It engages in hydrophobic interactions within the receptor's deep hydrophobic pocket.[1]

  • Electronic Modulation: As a weak electron-withdrawing group, it modulates the pKa of the amide, influencing the hydrogen bond strength and the overall electrostatic potential surface of the aromatic ring.[1]

Expert Insight: In high-affinity drugs like FLB 457 or Remoxipride , this exact core is coupled with a basic amine (e.g., pyrrolidine).[1] The N-propyl variant discussed here represents the lipophilic core without the basic center, often used to probe the hydrophobic requirements of the binding pocket without the dominating ionic interaction of the protonated amine.[1]

Pharmacological Pathways: Dopamine D2/D3 Receptor Modulation[1][2]

When functionalized or used as a probe, molecules based on the 4-Bromo-2-methoxy-N-propylbenzamide scaffold modulate the Dopamine D2-like receptor family .[1]

Signal Transduction Cascade

The mechanism involves the antagonism (or inverse agonism) of the Gαi/o-coupled D2 receptor.[1]

  • Ligand Binding: The benzamide core docks into the orthosteric site.[1] The planar conformation allows the aromatic ring to engage in

    
     stacking with conserved phenylalanine/tryptophan residues (e.g., Trp 6.48).[1]
    
  • G-Protein Decoupling: Binding prevents the conformational change required for Gαi/o activation.[1]

  • Downstream Effect:

    • cAMP Pathway: Prevents the Gαi-mediated inhibition of Adenylyl Cyclase

      
       maintains intracellular cAMP levels.[1]
      
    • Ion Channels: Modulates Gβγ-gated GIRK (potassium) channels and voltage-gated calcium channels.[1]

Pathway Visualization

D2_Signaling cluster_membrane Cell Membrane Ligand Benzamide Scaffold (Antagonist) D2R Dopamine D2 Receptor (GPCR) Ligand->D2R  Competes with Dopamine Gi_Protein Gαi/o Protein (Inactive) D2R->Gi_Protein  Stabilizes Inactive State AC Adenylyl Cyclase Gi_Protein->AC  Inhibition Blocked cAMP cAMP Levels AC->cAMP  Production Resumes PKA Protein Kinase A (PKA) cAMP->PKA  Activation

Caption: Mechanism of D2 Receptor Antagonism by Benzamide Scaffolds. The ligand stabilizes the receptor in an inactive state, preventing Gαi-mediated inhibition of Adenylyl Cyclase.[1]

Experimental Protocols & Synthesis

For researchers utilizing this compound as a building block or reference standard, the following protocols ensure high purity and reproducibility.

Synthesis of 4-Bromo-2-methoxy-N-propylbenzamide

Objective: To synthesize the scaffold via nucleophilic acyl substitution.

ReagentEquivalentsRole
4-Bromo-2-methoxybenzoic acid 1.0 eqPrecursor
Thionyl Chloride (SOCl₂) 3.0 eqChlorinating Agent
Propylamine 1.2 eqNucleophile
Triethylamine (Et₃N) 2.0 eqBase (HCl Scavenger)
Dichloromethane (DCM) SolventReaction Medium

Step-by-Step Protocol:

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid in anhydrous DCM. Add SOCl₂ dropwise at 0°C. Reflux for 2 hours to generate the acid chloride. Evaporate excess SOCl₂ in vacuo.

  • Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1]

  • Addition: Add a mixture of Propylamine and Et₃N dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

  • Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, and finally Brine.

  • Purification: Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via Flash Column Chromatography.

Quality Control Parameters
  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic amide triplet (~6.0-8.0 ppm broad), the methoxy singlet (~3.9 ppm), and the propyl group signals (triplet ~0.9 ppm, multiplet ~1.6 ppm, quartet ~3.4 ppm).

  • Purity: >98% by HPLC (254 nm).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical structural features of the molecule that dictate its function as a pharmacophore.

SAR_Analysis Core Benzene Ring Methoxy 2-Methoxy Group (-OCH3) Core->Methoxy Bromo 4-Bromo Group (-Br) Core->Bromo Amide Amide Linker (-CONH-) Core->Amide H_Bond Intramolecular H-Bond (Conformational Lock) Methoxy->H_Bond Acceptor Binding Hydrophobic Pocket Interaction Bromo->Binding Halogen Bond / Lipophilicity Propyl N-Propyl Chain (Lipophilic Tail) Amide->Propyl Amide->H_Bond Donor Propyl->Binding Steric Fit

Caption: SAR Map of 4-Bromo-2-methoxy-N-propylbenzamide.[1] The 2-Methoxy/Amide H-bond creates the planar 'lock', while the 4-Bromo group anchors the molecule in the receptor pocket.

References

  • Högberg, T., et al. (1990).[1] Potential antipsychotic agents. 5. Synthesis and antidopaminergic properties of substituted 6-methoxysalicylamides. Journal of Medicinal Chemistry.[1]

  • PubChem Compound Summary. (2025). 4-Bromo-2-methoxy-N-propylbenzamide (InChIKey: PKTRLGGVXIIGJY-UHFFFAOYSA-N). National Center for Biotechnology Information.[1] [1]

  • de Paulis, T. (2002).[1] Substituted benzamides as dopamine D2/D3 antagonists. Current Opinion in Therapeutic Patents.[1]

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-methoxy-N-propylbenzamide.[1] Merck KGaA.

Sources

The Biological Profile of 4-Bromo-2-methoxy-N-propylbenzamide Derivatives: A Technical Guide to a Promising Scaffold in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzamides represent a cornerstone in medicinal chemistry, particularly in the development of agents targeting the central nervous system. This technical guide delves into the predicted biological activity of 4-Bromo-2-methoxy-N-propylbenzamide and its derivatives, a class of compounds with significant potential as modulators of dopaminergic neurotransmission. While direct extensive research on this specific molecular entity is emerging, a comprehensive analysis of structurally related compounds allows for a robust predictive framework of its biological activity. This document synthesizes current knowledge on the structure-activity relationships (SAR), predicted mechanism of action, and detailed experimental protocols for the comprehensive evaluation of this compound class. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives. The evidence strongly suggests that 4-Bromo-2-methoxy-N-propylbenzamide and its analogs are likely to exhibit antagonist activity at D2-like dopamine receptors, a pharmacological profile characteristic of atypical antipsychotic agents.[1][2] This guide provides the foundational knowledge and practical methodologies to investigate this hypothesis.

Introduction: The Significance of the Benzamide Scaffold

Benzamide derivatives are a versatile class of compounds with a wide array of pharmacological activities.[3] Their utility is particularly prominent in the field of neuropharmacology, where they have been successfully developed as antipsychotics, antiemetics, and antidepressants.[2][3] The clinical efficacy of many benzamide drugs, such as amisulpride, is primarily attributed to their antagonist activity at dopamine D2 receptors.[3][4] A key advantage of many newer benzamides, often termed "atypical" antipsychotics, is their improved side-effect profile, particularly a lower incidence of extrapyramidal symptoms, which is often linked to a more complex receptor binding profile that can include serotonin receptors.[3][4]

The molecule at the core of this guide, 4-Bromo-2-methoxy-N-propylbenzamide, possesses the key structural motifs that suggest significant activity at dopamine receptors. This guide will, therefore, focus on the predicted biological activity of this compound as a dopamine receptor antagonist and provide a comprehensive roadmap for its synthesis, characterization, and pharmacological evaluation.

Synthesis and Physicochemical Properties

The synthesis of 4-Bromo-2-methoxy-N-propylbenzamide and its derivatives typically follows established amide bond formation protocols. A common and effective method involves the reaction of a 4-bromobenzoyl chloride derivative with the appropriate amine.

A plausible synthetic route for a related compound, 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, involves refluxing 4-bromobenzoyl chloride and 4-methoxy-2-nitroaniline in anhydrous acetone.[5] This general approach can be adapted for the synthesis of the title compound.

General Synthetic Procedure:

A mixture of 4-bromobenzoyl chloride (1.0 equivalent) and the desired N-propylamine derivative (1.1-1.5 equivalents) in an appropriate anhydrous solvent (e.g., acetone, dichloromethane) is stirred, often in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. The resulting product is then isolated and purified using standard techniques such as filtration, extraction, and recrystallization or column chromatography.

Physicochemical Properties of 4-Bromo-2-methoxy-N-propylbenzamide:

PropertyValueSource
CAS Number 1393442-32-4
Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Purity Typically ≥98%
Storage Room Temperature

Predicted Biological Target and Mechanism of Action

Based on extensive research on analogous benzamide structures, the primary biological targets for 4-Bromo-2-methoxy-N-propylbenzamide are predicted to be the D2-like family of dopamine receptors (D2, D3, and D4).[6][7] These G-protein coupled receptors (GPCRs) are crucial modulators of neuronal signaling in the brain.[7] The D2-like receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9]

Antagonism of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic drug action, leading to a reduction in the positive symptoms of schizophrenia.[4] Therefore, 4-Bromo-2-methoxy-N-propylbenzamide is hypothesized to act as an antagonist at these receptors, blocking the effects of endogenous dopamine.

Diagram: Dopamine D2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the D2 receptor and the proposed antagonistic action of 4-Bromo-2-methoxy-N-propylbenzamide derivatives.

D2_Signaling_Pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Benzamide 4-Bromo-2-methoxy- N-propylbenzamide Benzamide->D2R Antagonizes G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Response Phosphorylates targets

Caption: Dopamine D2 receptor signaling cascade and point of antagonism.

In-Depth Experimental Protocols: A Roadmap for Evaluation

To empirically determine the biological activity of 4-Bromo-2-methoxy-N-propylbenzamide derivatives, a series of in vitro and in vivo experiments are necessary. The following protocols are based on established methodologies for characterizing dopamine receptor ligands.

In Vitro Assays

This assay determines the affinity of the test compound for the dopamine D2 receptor by measuring its ability to displace a known radioligand.[4]

Principle: Competitive displacement of a high-affinity radioligand (e.g., [³H]-Spiperone) from D2 receptors by the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Receptor Source: Membranes from CHO or HEK-293 cells stably expressing human D2 dopamine receptors.[10]

  • Radioligand: [³H]-Spiperone.[10]

  • Non-specific binding control: Haloperidol or Sulpiride at a high concentration (e.g., 1-10 µM).[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: 4-Bromo-2-methoxy-N-propylbenzamide, dissolved in DMSO, with serial dilutions.

  • Instrumentation: Scintillation counter, 96-well microplates, filter mats.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound and control compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]-Spiperone (at a concentration near its Kd, e.g., 1-1.5 nM), and either the test compound, buffer (for total binding), or the non-specific binding control.[10]

  • Equilibration: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).[10]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Diagram: Workflow for In Vitro Receptor Binding Assay

Binding_Assay_Workflow Workflow for a Competitive Radioligand Binding Assay start Start prepare_reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-Spiperone) - Test Compound Dilutions - Controls (Total & Non-specific) start->prepare_reagents incubation Incubate Components in 96-well Plate (e.g., 25°C for 120 min) prepare_reagents->incubation filtration Rapid Filtration through Glass Fiber Filter Mat incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Plot Dose-Response Curve - Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

Caption: Generalized workflow for a competitive radioligand binding assay.

This assay determines whether the compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels.

Principle: D2 receptors are Gi-coupled, so their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[8] An antagonist will block the ability of an agonist to cause this decrease. The assay typically involves stimulating adenylyl cyclase with forskolin and measuring the test compound's ability to modulate this stimulated cAMP production.[11][12]

Materials:

  • Cell Line: CHO or HEK-293 cells stably expressing the human D2 receptor.[11]

  • Adenylyl Cyclase Stimulator: Forskolin.[11]

  • D2 Receptor Agonist: Dopamine or Quinpirole.[12][13]

  • Test Compound: 4-Bromo-2-methoxy-N-propylbenzamide.

  • cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, BRET-based biosensors).[11][12][14]

  • Phosphodiesterase (PDE) inhibitor: IBMX (to prevent cAMP degradation).[11]

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Protocol (Antagonist Mode):

  • Cell Plating: Seed the D2-expressing cells into a 96-well plate and allow them to adhere overnight.[14]

  • Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of the test compound (potential antagonist) for a defined period.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of a D2 agonist (e.g., the EC80 concentration of dopamine) along with forskolin (e.g., 10 µM) to all wells.[11]

  • Incubation: Incubate for a short period (e.g., 15 minutes) at 37°C.[11]

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.[11]

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound. The data will show the compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production. Calculate the IC50 value for the antagonist effect.

In Vivo Assays

This is a classic behavioral model used to assess the in vivo D1/D2 receptor antagonist activity, which is predictive of antipsychotic efficacy.[6][15]

Principle: The dopamine agonist apomorphine induces a stereotyped climbing behavior in mice. A compound with D2 antagonist properties will inhibit this behavior in a dose-dependent manner.

Materials:

  • Animals: Male ICR or Swiss Webster mice.

  • Test Compound: 4-Bromo-2-methoxy-N-propylbenzamide, formulated in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • Positive Control: A known antipsychotic (e.g., haloperidol, amisulpride).[16]

  • Inducing Agent: Apomorphine hydrochloride.

  • Apparatus: Individual wire mesh cages or climbing poles.

Protocol:

  • Acclimation: Acclimate the mice to the testing room and apparatus.

  • Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, or oral).

  • Pre-treatment Time: Allow a specific pre-treatment time for the compound to be absorbed and distributed (e.g., 30-60 minutes).

  • Apomorphine Challenge: Administer a subcutaneous injection of apomorphine (e.g., 1-3 mg/kg).

  • Observation: Immediately after the apomorphine injection, place the mice in the climbing cages and observe their behavior for a set period (e.g., 30 minutes).

  • Scoring: Score the climbing behavior at regular intervals (e.g., every 5 minutes). A common scoring system is: 0 = four paws on the floor; 1 = two paws on the wall; 2 = four paws on the wall.

  • Data Analysis: Calculate the total climbing score for each animal. Compare the scores of the compound-treated groups to the vehicle-treated group. Determine the dose that produces a 50% inhibition of climbing (ED50).

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the N-alkyl side chain.[1][6]

  • 2-Methoxy Group: The methoxy group at the 2-position is a common feature in many active benzamide antipsychotics. It is believed to influence the conformation of the amide bond and contribute to the overall binding affinity.[1]

  • 4-Bromo Group: Halogen substitution at the 4-position of the benzoyl ring can modulate the electronic properties and lipophilicity of the molecule, which in turn affects receptor affinity and pharmacokinetic properties.

  • N-Propyl Group: The nature of the N-substituent is critical for receptor affinity and selectivity. The N-propyl group is a relatively small, flexible alkyl chain. SAR studies on related series have shown that the size and nature of this substituent play an important role in affinity for D2, D3, and D4 receptors.[6]

Diagram: Key Structural Features of 4-Bromo-2-methoxy-N-propylbenzamide

Caption: Key structural motifs of 4-Bromo-2-methoxy-N-propylbenzamide and their predicted impact on biological activity.

Comparative Data of Related Benzamides

To provide context for the potential potency of 4-Bromo-2-methoxy-N-propylbenzamide derivatives, the following table summarizes the binding affinities of structurally related compounds for dopamine receptors, as reported in the literature.

CompoundD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Amisulpride2.43.2-[3]
YM-43611230212.1[6]
Raclopride1.83.52400ChEMBL
Haloperidol0.280.534.4[9]
Spiperone0.030.21.2ChEMBL

Note: '-' indicates data not reported in the cited sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Conclusion and Future Perspectives

This technical guide has outlined the predicted biological profile of 4-Bromo-2-methoxy-N-propylbenzamide derivatives based on a thorough analysis of the broader class of substituted benzamides. The existing literature strongly supports the hypothesis that these compounds are likely to act as antagonists at D2-like dopamine receptors, making them promising candidates for development as novel antipsychotic agents.

The provided experimental protocols offer a clear and detailed pathway for the empirical validation of this hypothesis. Future research should focus on the synthesis of a series of analogs with variations at the 4-bromo, 2-methoxy, and N-propyl positions to fully elucidate the structure-activity relationships. Furthermore, assessing the selectivity of these compounds against other CNS receptors, such as serotonin and adrenergic receptors, will be crucial in determining their potential for an "atypical" antipsychotic profile with an improved side-effect burden. The systematic application of the methodologies described herein will undoubtedly accelerate the exploration of this promising chemical space for the discovery of next-generation therapeutics for neuropsychiatric disorders.

References

  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. PubMed. Available at: [Link]

  • A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. PubMed. Available at: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. Available at: [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. PMC. Available at: [Link]

  • Screening benzimidazole derivatives for atypical antipsychotic activity. Farmatsiya i farmakologiya. Available at: [Link]

  • Pre-clinical evaluation of two novel benzamides, LB-102 and 103, for the treatment of schizophrenia. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. Available at: [Link]

  • 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2. PubChem. Available at: [Link]

  • In vitro binding properties and autoradiographic imaging of 3-iodobenzamide ([125I]-IBZM): a potential imaging ligand for D-2 dopamine receptors in SPECT. PubMed. Available at: [Link]

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. Available at: [Link]

  • D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. DiscoverX. Available at: [Link]

  • Antagonism of dopamine D2 receptor/Я-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS. Available at: [Link]

  • Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. Available at: [Link]

  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Available at: [Link]

  • D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]

  • 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Chemsrc. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Munich University Library. Available at: [Link]

  • Fluorescence based HTS- compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. bioRxiv. Available at: [Link]

  • Ki Summary. BindingDB.org. Available at: [Link]

  • Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (Iodobenzamide). Journal of Food and Drug Analysis. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted benzamides represent a cornerstone of modern medicinal chemistry, exhibiting a vast range of pharmacological activities.[1] This guide delves into the specific structural features of 4-Bromo-2-methoxy-N-propylbenzamide, a molecule poised at the intersection of several key pharmacophoric trends. While direct, extensive biological data for this exact compound is nascent, its architecture allows for a robust, hypothesis-driven exploration of its structure-activity relationship (SAR). This document serves as a strategic whitepaper, outlining a comprehensive framework for systematically dissecting the molecule, proposing targeted modifications, and evaluating their biological impact. We will explore the probable roles of the substituted aromatic ring, the crucial amide linker, and the N-alkyl substituent, grounding our hypotheses in established principles from analogous benzamide-based agents, particularly those targeting the central nervous system. The methodologies, experimental protocols, and logical workflows detailed herein provide a complete roadmap for elucidating the therapeutic potential of this chemical scaffold.

Part 1: Foundational Analysis of the Core Scaffold

The 4-Bromo-2-methoxy-N-propylbenzamide structure is comprised of four distinct regions, each a candidate for modification to probe and optimize biological activity. Understanding the intrinsic physicochemical and stereoelectronic properties of the parent molecule is the first step in a logical SAR campaign.

1.1. Molecular Decomposition and Pharmacophoric Regions

The molecule can be functionally divided as follows:

  • Region I: The Substituted Phenyl Ring: The core aromatic scaffold, decorated with a bromine atom and a methoxy group. These substituents dictate the electronic and steric profile of the ring, influencing its interaction with target proteins.

  • Region II: The Amide Linker (-CONH-): A critical hydrogen-bonding domain and a structurally rigidifying element. Its geometry and electronic nature are pivotal for target engagement.

  • Region III: The N-Propyl Group: This lipophilic alkyl chain directly impacts solubility, membrane permeability, and van der Waals interactions within a receptor's binding pocket.

  • Region IV: The Substituent Array (Ortho-Methoxy, Para-Bromo): The specific placement of the methoxy and bromo groups creates a unique electronic and conformational profile that distinguishes it from other benzamides.

cluster_mol 4-Bromo-2-methoxy-N-propylbenzamide cluster_regions Pharmacophoric Regions mol Br-Ph(OMe)-CONH-Pr R1 Region I Substituted Phenyl Ring mol->R1 Br-Ph(OMe)- R2 Region II Amide Linker mol->R2 -CONH- R3 Region III N-Propyl Group mol->R3 -Pr R4 Region IV Substituent Array R1->R4

Caption: Decomposition of the target molecule into key pharmacophoric regions.

1.2. Physicochemical Profile

A preliminary in-silico analysis provides a baseline for the molecule's drug-like properties.

PropertyValueSource
Molecular Formula C11H14BrNO2[Sigma-Aldrich][2]
Molecular Weight 272.14 g/mol [Sigma-Aldrich][2]
CAS Number 1393442-32-4[Sigma-Aldrich][2]
InChIKey PKTRLGGVXIIGJY-UHFFFAOYSA-N[Sigma-Aldrich][2]
Predicted XlogP ~2.1 - 2.5[PubChem][3]
Topological Polar Surface Area (TPSA) 29.5 Ų[ChemScene][4]
Hydrogen Bond Donors 1[ChemScene][4]
Hydrogen Bond Acceptors 2[ChemScene][4]
Rotatable Bonds 2[ChemScene][4]

These values suggest the compound possesses good oral bioavailability potential according to Lipinski's Rule of Five.

Part 2: A Strategic Framework for SAR Exploration

The core of any SAR study is the systematic modification of the lead compound to map the chemical space required for optimal activity and selectivity. Based on extensive literature on substituted benzamides, a primary hypothesis is that this scaffold will show activity at dopamine and/or serotonin receptors, a common feature of this drug class.[5][6]

2.1. Region I & IV: The Substituted Phenyl Ring

The nature and position of ring substituents are paramount. The existing 4-bromo and 2-methoxy groups serve as our starting point.

  • The 4-Bromo Group: The bromine atom is a large, lipophilic, and weakly electron-withdrawing substituent. Its role can be probed by:

    • Halogen Substitution: Replacing Br with F, Cl, or I will elucidate the effect of both size and electronegativity on activity. A common finding is that a halogen at this position is beneficial for activity.

    • Removal (H): Direct comparison to the des-bromo analog will quantify the contribution of the halogen.

    • Bioisosteric Replacement: Substituting Br with groups of similar size and electronics, such as -CF3 or -CN, can probe the specific nature of the interaction.

  • The 2-Methoxy Group: The ortho-methoxy group is an electron-donating group that can influence the conformation of the amide bond through steric hindrance and potentially form intramolecular hydrogen bonds.[7] Its importance can be determined by:

    • Positional Isomers: Moving the methoxy group to the 3- or 5-position will reveal if the ortho-position is critical.

    • Homologation: Changing the -OCH3 to an ethoxy (-OCH2CH3) or larger alkoxy group will explore the size limitations of the binding pocket.

    • Demethylation: Conversion to a hydroxyl group (-OH) introduces a hydrogen-bond donor and increases polarity, which can drastically alter binding and pharmacokinetic properties.

2.2. Region II: The Amide Linker

The amide bond is a rigid, planar structure that properly orients the phenyl ring and the N-alkyl group. While often conserved, subtle modifications can be informative:

  • N-Methylation: Adding a methyl group to the amide nitrogen removes the hydrogen bond donor capability, which is a direct test of its importance in receptor binding.

  • Bioisosteric Replacement: In later-stage optimization, replacing the amide with bioisosteres like a reverse amide, an ester, or a thioamide could modulate metabolic stability and binding modes.

2.3. Region III: The N-Propyl Group

The N-alkyl substituent often fits into a hydrophobic pocket in the target receptor.

  • Chain Length Variation: Evaluating a series from N-methyl to N-pentyl will define the optimal chain length for this interaction.

  • Branching: Introducing branching (e.g., N-isopropyl, N-isobutyl) can increase lipophilicity and introduce stereochemical considerations.

  • Cyclization: Incorporating the propyl group into a cyclopropyl or cyclobutyl moiety restricts conformational freedom, which can lead to a significant increase in potency if the bound conformation is matched.

  • Introduction of Polar Moieties: Terminating the alkyl chain with a polar group (e.g., -OH, -NH2) can probe for additional hydrogen bonding opportunities and improve solubility.

Part 3: A Validated Workflow for Biological Evaluation

To translate chemical modifications into meaningful SAR data, a robust and tiered biological screening cascade is essential. Given the prevalence of CNS activity among substituted benzamides, the primary targets for initial investigation are the dopamine D2 and serotonin 5-HT2A receptors.[6][8][9]

cluster_workflow Biological Evaluation Workflow start Synthesized Analog Library tier1 Tier 1: Primary Binding Assays (High-Throughput) start->tier1 d2_assay Dopamine D2 Receptor Binding Assay tier1->d2_assay ht2a_assay Serotonin 5-HT2A Receptor Binding Assay tier1->ht2a_assay tier2 Tier 2: Functional Assays (Hits from Tier 1) d2_assay->tier2 ht2a_assay->tier2 camp_assay cAMP Functional Assay (Agonist vs. Antagonist) tier2->camp_assay tier3 Tier 3: In Vivo Models (Confirmed Leads) camp_assay->tier3 animal_model Apomorphine-Induced Climbing Mouse Model tier3->animal_model outcome SAR Data Generation (Potency, Selectivity, Efficacy) animal_model->outcome

Caption: A tiered workflow for the systematic biological evaluation of novel analogs.

3.1. Detailed Experimental Protocol: Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the human D2 receptor.

  • Objective: To quantify the binding affinity of synthesized analogs for the D2 receptor.

  • Materials:

    • Cell membranes expressing recombinant human D2 receptors.

    • Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).[5]

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well microplates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer (e.g., from 100 µM to 0.1 nM).

    • Assay Plate Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.2 nM [3H]-Spiperone), and 50 µL of the test compound dilution.

    • Controls: For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding wells, add 50 µL of 10 µM Haloperidol.

    • Incubation: Add 50 µL of the D2 receptor membrane preparation to all wells. Incubate the plate at room temperature for 90 minutes with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Synthesis and Hypothetical SAR Table

The ultimate goal is to correlate structural changes with biological activity. Data should be meticulously organized to reveal trends.

Hypothetical SAR Data for Modifications at the 4-Position:

CompoundR (4-position)D2 Ki (nM)5-HT2A Ki (nM)Selectivity (D2/5-HT2A)
Parent -Br 15 120 8.0
Analog 1-H1508505.7
Analog 2-F251807.2
Analog 3-Cl121109.2
Analog 4-I453006.7
Analog 5-CF318955.3

From this hypothetical data, one would conclude that a halogen at the 4-position is critical for D2 affinity, with chlorine providing a slight improvement in both potency and selectivity over the parent bromine.

Conclusion

The structure of 4-Bromo-2-methoxy-N-propylbenzamide offers a rich platform for medicinal chemistry exploration. While its specific biological profile is yet to be fully characterized, its lineage from the broader family of pharmacologically active benzamides provides a strong rationale for investigation.[1] The systematic, hypothesis-driven approach outlined in this guide—combining targeted analog synthesis with a validated, tiered screening cascade—provides a clear and efficient path forward. By methodically probing the contributions of the substituted phenyl ring, the amide linker, and the N-alkyl chain, researchers can effectively map the structure-activity landscape and unlock the therapeutic potential of this promising scaffold.

References

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PubMed. (n.d.). Studies on the mechanism of action of substituted benzamide drugs.
  • ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry.
  • PubMed. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • ResearchGate. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxy-N-propylbenzamide.
  • CymitQuimica. (n.d.). CAS 192436-83-2: 4-BROMO-N-METHOXY-N-METHYLBENZAMIDE.
  • PubChem. (n.d.). 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • PMC. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide.
  • MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
  • BLD Pharm. (n.d.). 330793-39-0|4-Bromo-2-methoxy-N-phenylbenzamide.
  • ChemScene. (n.d.). 192436-83-2 | 4-bromo-N-methoxy-N-methylbenzamide.
  • PubChemLite. (n.d.). 4-bromo-n-methoxy-n-methylbenzamide (C9H10BrNO2).
  • PubChem. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide.
  • Benchchem. (n.d.). Comparative Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide: A Proposed Cross-Reactivity and Biological Activity Study.
  • J&K Scientific. (n.d.). 4-bromo-N-methoxy-N-methylbenzamide | 192436-83-2.
  • Bulgarian Chemical Communications. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives.

Sources

Technical Guide: In Vitro Profiling of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for the in vitro characterization of 4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4).

Based on its chemical structure—a substituted benzamide core featuring a 2-methoxy group and a 4-bromo substituent—this molecule is a structural analog of the orthosteric Dopamine D2/D3 receptor antagonist class (e.g., Remoxipride, FLB 457). However, unlike high-affinity clinical antipsychotics which typically feature a basic nitrogen side chain (e.g., pyrrolidine), the N-propyl moiety suggests this compound acts as a lipophilic fragment or pharmacophore probe .

The following guide details the protocols to validate its binding affinity, functional intrinsic activity, and metabolic stability, positioning it within the Structure-Activity Relationship (SAR) landscape of benzamide ligands.

Executive Summary & Pharmacological Context

Compound Identity: 4-Bromo-2-methoxy-N-propylbenzamide Chemical Class: Substituted Benzamide / Salicylamide Analog Primary Target Class: Dopamine D2-like Receptors (D2, D3, D4) Structural Significance: This molecule represents the "Aromatic Head Group" of classic benzamide antipsychotics.

  • The "Head": The 4-bromo-2-methoxybenzamide moiety is responsible for hydrogen bonding (via the methoxy group) and hydrophobic interactions (via the bromo group) within the receptor's orthosteric pocket (specifically Ser5.42 and Trp6.48).

  • The "Tail": The N-propyl chain lacks the basic tertiary amine found in high-affinity ligands like Remoxipride or Raclopride . Consequently, this compound is critical for determining the non-ionic binding contribution of the benzamide scaffold.

Experimental Phase I: Compound Preparation & Solubility

Objective: Establish a stable, precipitate-free stock for biological assays.

The Challenge: The 4-bromo and propyl groups significantly increase lipophilicity (cLogP ~3.0–3.5) compared to soluble salts. Protocol:

  • Primary Stock: Dissolve neat powder in 100% DMSO to a concentration of 10 mM .

    • Note: Avoid aqueous buffers for the primary stock to prevent micro-precipitation.

  • Sonicate: Bath sonicate for 10 minutes at ambient temperature to ensure complete solvation of the crystal lattice.

  • Working Solutions: Serial dilutions must be performed in DMSO first, then spiked into the assay buffer to keep the final DMSO concentration <0.1% (v/v).

    • Validation: Measure absorbance at 280 nm in the assay buffer. A non-linear increase in OD indicates precipitation.

Experimental Phase II: Radioligand Binding Assays (Affinity)

Objective: Determine the equilibrium dissociation constant (Ki) at D2/D3 receptors.

Since this molecule lacks the canonical basic amine required for the "salt bridge" with Asp3.32, we expect a lower affinity (micromolar range) compared to nanomolar drugs. The assay must be sensitive enough to detect weak displacement.

Protocol: Competition Binding vs. [³H]-Raclopride

System: CHO-K1 cells stably expressing human D2_long (hD2L) receptors. Radioligand: [³H]-Raclopride (Specific Activity: 70–87 Ci/mmol); Kd ~ 1.5 nM.

StepActionMechanistic Rationale
1. Membrane Prep Homogenize cells in ice-cold Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.Removes cytosolic proteases; concentrates membrane-bound GPCRs.
2. Incubation Mix 50 µg membrane protein + 2 nM [³H]-Raclopride + Test Compound (10⁻⁹ to 10⁻⁴ M).Competition phase.[1] The high concentration range (up to 100 µM) is required for low-affinity fragments.
3. Equilibrium Incubate for 60 min at 25°C.Allows the slow off-rate kinetics typical of benzamides to reach equilibrium.
4. Termination Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.PEI reduces non-specific binding of the lipophilic ligand to the filter.
5. Analysis Liquid Scintillation Counting (LSC).Quantifies bound radioligand.[1][2][3]

Data Output:

  • IC50: Concentration displacing 50% of specific binding.

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
    
    
  • Interpretation: A Ki > 10 µM indicates the "propyl" chain is insufficient for binding, validating the necessity of a basic pyrrolidine/piperidine side chain.

Experimental Phase III: Functional Activity (cAMP)

Objective: If binding is detected, determine if the compound acts as an antagonist, partial agonist, or inverse agonist.

Pathway Logic: D2 receptors couple to Gαi/o , inhibiting Adenylyl Cyclase and reducing cAMP.

  • Agonist: Decreases cAMP.

  • Antagonist: Reverses the cAMP decrease induced by Dopamine.

Protocol: TR-FRET cAMP Inhibition Assay
  • Cell Seeding: Use CHO-hD2L cells in 384-well plates (low volume).

  • Stimulation (Antagonist Mode):

    • Add EC80 concentration of Dopamine (stimulates receptor -> lowers cAMP).

    • Add Test Compound (titration).

    • Add Forskolin (stimulates Adenylyl Cyclase directly to provide a cAMP baseline).

  • Detection: Add Eu-cryptate labeled anti-cAMP antibody + d2-labeled cAMP.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Result: If the compound is an antagonist, the FRET signal (inversely proportional to cAMP) will decrease as the compound restores cAMP levels blocked by Dopamine.

Experimental Phase IV: Metabolic Stability (Microsomal)

Objective: Assess the vulnerability of the N-propyl chain and the benzamide bond.

Benzamides are generally stable, but the N-dealkylation of the propyl group is a likely metabolic soft spot.

Protocol:

  • Incubation: 1 µM Test Compound + Human Liver Microsomes (0.5 mg/mL) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion and potential N-dealkylated metabolite (loss of -C3H7).

Visualization: Assay Workflow & Signaling

The following diagram illustrates the critical path for validating this specific benzamide analog, highlighting the decision gates based on affinity.

Benzamide_Profiling Compound 4-Bromo-2-methoxy- N-propylbenzamide Solubility Solubility Check (DMSO/Buffer) Compound->Solubility Prep 10mM Stock Binding Radioligand Binding ([3H]-Raclopride) Solubility->Binding Competition Assay Decision Ki < 10 µM? Binding->Decision Calculate Ki Functional Functional Assay (cAMP / Gi-coupling) Decision->Functional Yes (Binder) Fragment_Study Classify as Low-Affinity Fragment Decision->Fragment_Study No (Inactive) ADME Metabolic Stability (Microsomal) Functional->ADME If Antagonist

Caption: Workflow for characterizing the benzamide analog. The "Decision" node acts as a gatekeeper; without the basic amine, the compound may bypass functional testing and be classified as a structural fragment.

References

  • Hall, H., et al. (1993). "Radioligand binding of [3H]remoxipride to dopamine D2 receptors in rat brain and in transfected cells." Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Ögren, S. O., et al. (1984). "Remoxipride, a new potential antipsychotic compound with selective antidopaminergic actions in the rat brain." European Journal of Pharmacology. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. Link

  • Niznik, H. B., et al. (1985).[4] "Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2."[4] Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Dopamine D2 receptor." Link

Sources

4-Bromo-2-methoxy-N-propylbenzamide: A Strategic Scaffold for Benzamide Pharmacophores

[1]

Executive Summary

4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4) is a specialized research chemical and synthetic intermediate belonging to the substituted benzamide class.[1][2][3][4][5] While it shares the core structural motif of established dopamine D2/D3 antagonists (e.g., Sulpiride, Remoxipride), this specific molecule serves primarily as a privileged scaffold for the development of bioactive ligands and radiotracers.

Its significance in medicinal chemistry lies in its trifunctional nature :

  • The ortho-Methoxy Group: Establishes a critical intramolecular hydrogen bond (IMHB) that locks the molecular conformation, mimicking the bioactive pose of benzamide antipsychotics.[1]

  • The 4-Bromo Substituent: Acts as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The N-Propyl Amide: Provides a defined lipophilic vector, serving as a model for alkyl chain optimization in Structure-Activity Relationship (SAR) studies.

This technical guide details the physicochemical properties, synthetic utility, and experimental protocols for leveraging this compound in drug discovery and chemical biology.

Chemical Identity & Physicochemical Profile

Structural Analysis

The molecule features a central benzene ring substituted at the 1, 2, and 4 positions.

FeatureChemical GroupFunction in Drug Design
Core BenzamideCommon pharmacophore for GPCR ligands (D2, D3, 5-HT4).[1]
Position 2 Methoxy (-OCH₃)Conformational Lock: Forms a pseudo-six-membered ring via H-bonding with the amide proton, planarizing the system.[1]
Position 4 Bromo (-Br)Reactive Handle: Site for introducing aryl, heteroaryl, or amine groups to modulate potency.[1]
Amide N Propyl (-C₃H₇)Lipophilic Tail: Modulates LogP and membrane permeability; lacks the basic nitrogen required for direct D2 receptor affinity.[1]
Key Properties
  • IUPAC Name: 4-Bromo-2-methoxy-N-propylbenzamide[1][2][3][4]

  • CAS Number: 1393442-32-4[1][2][3][4][5][6]

  • Molecular Formula: C₁₁H₁₄BrNO₂[1]

  • Molecular Weight: 272.14 g/mol [1]

  • Predicted LogP: ~2.8 (Moderate lipophilicity, suitable for CNS penetration models)[1]

  • H-Bond Donors: 1 (Amide NH)[1]

  • H-Bond Acceptors: 2 (Amide Carbonyl, Methoxy Oxygen)[1]

Synthetic Utility & Mechanism of Action[1]

The "Ortho-Methoxy Effect"[1]

In medicinal chemistry, the ortho-methoxy group is not merely a substituent but a structural element.[1] In 2-methoxybenzamides, the oxygen atom acts as a hydrogen bond acceptor for the amide hydrogen (N-H). This Intramolecular Hydrogen Bond (IMHB) creates a planar, rigid conformation that is often required for binding to the orthosteric site of Dopamine D2/D3 receptors.[1]

4-Bromo-2-methoxy-N-propylbenzamide serves as an ideal model system to study this effect without the interference of a complex basic side chain.

Diversification via Cross-Coupling

The 4-bromo position is electronically activated for palladium-catalyzed reactions. This allows researchers to use this molecule as a "hub" to generate libraries of potential antipsychotics or imaging agents.[1]

Common Transformations:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in D3-selective ligands).[1]

  • Buchwald-Hartwig Amination: Replacement of the bromine with secondary amines to introduce solubility-enhancing groups.[1]

  • Heck Reaction: Introduction of vinyl groups for polymerization or further functionalization.[1]

GStart4-Bromo-2-methoxy-N-propylbenzamideSuzukiSuzuki-Miyaura(Ar-B(OH)2, Pd(0))Start->SuzukiC-C Bond FormationBuchwaldBuchwald-Hartwig(R2NH, Pd(0))Start->BuchwaldC-N Bond FormationLithiationLithiation/Trapping(n-BuLi, Electrophile)Start->LithiationHalogen ExchangeProduct14-Aryl-2-methoxy-N-propylbenzamide(Biaryl Scaffold)Suzuki->Product1Product24-Amino-2-methoxy-N-propylbenzamide(Polar Analog)Buchwald->Product2Product34-Formyl/CarboxyDerivativesLithiation->Product3

Caption: Divergent synthesis pathways utilizing the 4-bromo handle for library generation.[1]

Experimental Protocols

Synthesis of 4-Bromo-2-methoxy-N-propylbenzamide

This protocol describes the synthesis from the commercially available 4-bromo-2-methoxybenzoic acid.[1]

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂) or Oxalyl chloride (1.5 eq)[1]

  • Propylamine (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Dissolve 4-bromo-2-methoxybenzoic acid in anhydrous DCM under nitrogen atmosphere.

    • Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir at room temperature for 2 hours until gas evolution ceases.

    • Concentrate in vacuo to yield the crude acid chloride.

  • Amide Coupling:

    • Redissolve the acid chloride in anhydrous DCM.

    • Cool to 0°C.[1]

    • Add a mixture of propylamine and triethylamine in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Workup & Purification:

    • Quench with water.[1]

    • Wash the organic layer with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).[1]

Functionalization: Suzuki Coupling Example

Objective: To synthesize 4-(4-fluorophenyl)-2-methoxy-N-propylbenzamide.

  • Setup: In a microwave vial, combine 4-Bromo-2-methoxy-N-propylbenzamide (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add a degassed mixture of Dioxane/Water (4:1).

  • Reaction: Heat at 90°C for 12 hours (or 120°C for 30 min in a microwave reactor).

  • Isolation: Filter through Celite, extract with EtOAc, and purify via chromatography.

Applications in Research

Structure-Activity Relationship (SAR) Studies

This compound is often used as a negative control or a baseline lipophilic analog in dopamine receptor studies.

  • Hypothesis Testing: By comparing the binding affinity of this molecule (which lacks a basic nitrogen) against analogs like Remoxipride (which has a pyrrolidine nitrogen), researchers can quantify the energetic contribution of the salt bridge interaction at the receptor's Aspartate 3.32 residue.

  • Result: This molecule typically shows negligible affinity (

    
     nM) for D2/D3 receptors, validating the necessity of the basic amine side chain for antipsychotic activity.
    
Radiotracer Precursor Development

The 4-bromo position is a strategic site for radiolabeling.[1]

  • Bromine-76/77: Direct use in PET/SPECT imaging studies.[1]

  • Tributylstannyl Exchange: The bromo group can be converted to a tributylstannyl moiety, a precursor for radioiodination (I-123/I-125) or radiofluorination (F-18) via electrophilic substitution, useful for developing probes for benzamide-binding sites (e.g., sigma receptors).

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, lab coat, safety goggles). Work within a fume hood, especially during the acid chloride synthesis step.

  • Storage: Store at room temperature (20–25°C) in a dry, dark place. The amide bond is stable, but the compound should be kept away from strong oxidizers.

References

  • Sigma-Aldrich. (2024).[1] Product Specification: 4-Bromo-2-methoxy-N-propylbenzamide (CAS 1393442-32-4).[1][2][3][4][5][6]Link

  • Combi-Blocks. (2024). Catalog Entry: 4-Bromo-2-methoxy-N-propylbenzamide.[1][2][3][4][5][6][7]Link

  • Ögren, S. O., et al. (1984).[1] "The pharmacology of substituted benzamides." Experientia, 40, 1-14.[1] (Foundational text on the SAR of 2-methoxybenzamides).

  • Långström, B., et al. (1999).[1] "Synthesis of 11C-labelled substituted benzamides as tracers for PET." Journal of Labelled Compounds and Radiopharmaceuticals. (Context for benzamide radiotracer synthesis).

  • Anan, H., et al. (2014).[1] "Discovery of novel benzamide derivatives as potent and selective inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. (Example of using bromobenzamide intermediates for library construction).

Navigating the Benzamide Scaffold: A Technical Deep Dive into Homologs and Analogs of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homologs and Analogs of 4-Bromo-2-methoxy-N-propylbenzamide Format: Technical Whitepaper Audience: Medicinal Chemists, Lead Optimization Specialists, Drug Discovery Researchers

Executive Summary & Molecular Architecture

4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4) represents a quintessential "privileged structure" in medicinal chemistry. Belonging to the o-anisamide class, this molecule serves as a critical scaffold in the development of ligands for G-protein coupled receptors (GPCRs), particularly Dopamine (D2/D3) and Serotonin (5-HT4) receptors.

For the drug developer, this molecule is not merely an endpoint but a strategic starting point . Its structure encodes three distinct vectors for optimization:

  • The Pharmacophore Lock: The 2-methoxy group creates a pseudo-ring via intramolecular hydrogen bonding with the amide nitrogen, enforcing planarity.

  • The Lipophilic Tail: The

    
    -propyl chain modulates blood-brain barrier (BBB) penetration and steric fit within the receptor orthosteric site.
    
  • The Functional Handle: The 4-bromo substituent serves as both a halogen-bonding motif and a versatile site for late-stage diversification (e.g., Suzuki-Miyaura coupling or radiolabeling).

This guide dissects the structure-activity relationships (SAR) of this scaffold, providing a roadmap for synthesizing and evaluating its homologs and analogs.

Homologation Strategies: The -Alkyl Tail

The


-propyl moiety is the primary vector for tuning physicochemical properties without altering the electronic character of the aromatic core. Modifying this chain length (homologation) directly impacts 

, metabolic stability, and receptor affinity.
Chain Length Modulation (The Homolog Series)

The transition from methyl to butyl chains dictates the hydrodynamic volume of the ligand.

Compound Name

-Substituent

(Est.)
Steric ProfilePrimary Application
Parent Propyl 0.0 Balanced General CNS Probe
Homolog AMethyl-1.0MinimalHigh Clearance / Periphery
Homolog BEthyl-0.5CompactD2/D3 Receptor Optimization
Homolog C

-Butyl
+0.5ExtendedIncreased Lipophilicity / BBB
Homolog DCyclopropyl-0.2RigidifiedMetabolic Stability (CYP Block)

Technical Insight: While the


-propyl group often provides optimal hydrophobic interaction in the D2 receptor's secondary binding pocket, it is susceptible to CYP450-mediated dealkylation.
  • Strategy: Replace the flexible

    
    -propyl with a cyclopropyl  or cyclopropylmethyl  group (Homolog D). This rigidification often retains the steric bulk of the propyl group while significantly reducing the rate of oxidative metabolism.
    
Visualization of Homologation Logic

SAR_Logic Core Parent Scaffold (N-propyl) Short Shorten Chain (Methyl/Ethyl) Core->Short Decrease Sterics Lengthen Lengthen Chain (Butyl/Pentyl) Core->Lengthen Increase Hydrophobicity Rigidify Rigidify (Cyclopropyl) Core->Rigidify Bioisostere Out_Short Reduced Lipophilicity Lower BBB Penetration Short->Out_Short Out_Long Increased LogP Non-specific Binding Lengthen->Out_Long Out_Rigid Metabolic Stability Conformational Lock Rigidify->Out_Rigid

Figure 1: Decision tree for N-alkyl homologation based on pharmacological goals.

Analog Design: Core Modifications

The aromatic core defines the electronic environment and specific binding interactions. Modifications here are classified as Analogs .

The "Anisamide" Effect (2-Methoxy Group)

The 2-methoxy group is non-negotiable for classical benzamide pharmacology.

  • Mechanism: It functions as a hydrogen bond acceptor for the amide N-H. This forms a stable 6-membered pseudo-ring, locking the amide bond coplanar with the phenyl ring.

  • Analog Risk: Removing this (e.g., 2-H) or replacing it with a bulky group (e.g., 2-isopropoxy) disrupts this planarity, usually resulting in a >100-fold loss of affinity for D2-like receptors.

  • Valid Analog: 2-Ethoxy or 2-Trifluoroethoxy . These maintain the H-bond acceptor capability but alter the lipophilic bulk surrounding the lock.

The Halogen Handle (4-Bromo Group)

The 4-position is electronically sensitive. The bromine atom provides a specific halogen bond and lipophilic contact.

  • Analog Set A: Isosteric Halogens

    • 4-Chloro: Reduces molecular weight, slightly lower lipophilicity. Often equipotent.

    • 4-Iodo: Increases lipophilicity. Critical for SPECT imaging (using I-123).

    • 4-Fluoro: Reduces lipophilicity, increases metabolic stability. Critical for PET imaging (using F-18).

  • Analog Set B: Cross-Coupling Derivatives The 4-Bromo group is a "pre-analog." It is intended to be reacted away.

    • Suzuki Coupling: Convert Br

      
       Aryl/Heteroaryl. Used to reach into deep hydrophobic pockets of the receptor.
      
    • Buchwald-Hartwig: Convert Br

      
       Morpholine/Piperazine. Increases solubility and alters the vector to a hydrogen-bond acceptor.
      

Experimental Protocols

Synthesis of the Parent and Homologs

Objective: Efficient generation of the amide bond from the benzoic acid precursor.

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (Starting Material)[1]

  • Propylamine (or homolog amine)

  • HATU (Coupling Reagent)

  • DIPEA (Base)

  • DMF (Solvent)

Protocol:

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add Propylamine (1.2 eq) dropwise.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass: ~272.14 Da for parent).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO3 (to remove unreacted acid), and brine.

  • Purification: Dry over MgSO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Flow Acid 4-Bromo-2-methoxy- benzoic acid Coupling HATU / DIPEA Activation Acid->Coupling Amine Alkyl Amine (Propyl/Ethyl/etc.) Reaction Amide Coupling (DMF, RT, 16h) Amine->Reaction Coupling->Reaction Workup Acid/Base Wash Extraction Reaction->Workup Product Target Benzamide (Homolog/Analog) Workup->Product

Figure 2: General synthetic workflow for benzamide library generation.

Applications & References

Radiotracer Development

The 4-bromo substituent allows this scaffold to serve as a precursor for radiopharmaceuticals.

  • Bromine-76/77: Direct labeling for PET/SPECT.

  • Tributylstannyl Precursor: The 4-bromo group can be converted to a 4-tributylstannyl moiety, which is the standard precursor for radioiodination (I-123/I-124) or radiofluorination (F-18) via electrophilic substitution.

References
  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications. Link (Demonstrates F-18 labeling on similar electron-rich aromatics).

  • Mach, R. H., et al. (2004). "Development of radioligands for the dopamine D3 receptor." Neuroimaging Clinics of North America. (Contextualizes the 2-methoxybenzamide pharmacophore).[1][2][3][4][5]

  • PubChem Compound Summary. "4-Bromo-2-methoxy-N-propylbenzamide (CID 71752495)". Link

  • Lange, J., et al. (2010). "Structure-Activity Relationships of Benzamide D3 Receptor Antagonists." Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized synthesis of 4-Bromo-2-methoxy-N-propylbenzamide , a structural motif common in D2/D3 receptor antagonists and bioactive benzamide scaffolds.

The synthesis challenges for this specific substrate arise from the 2-methoxy substituent . While less sterically demanding than a nitro or tert-butyl group, the methoxy group exerts an electron-donating resonance effect (+M) on the aromatic ring, which can slightly deactivate the carbonyl carbon toward nucleophilic attack compared to electron-deficient benzoic acids. Furthermore, the ortho-positioning requires a protocol that minimizes steric hindrance during the tetrahedral intermediate formation.

To address these factors, this guide presents two validated pathways:

  • Method A (HATU-Mediated Coupling): The preferred route for medicinal chemistry (mg to gram scale), offering mild conditions and high functional group tolerance.

  • Method B (Acid Chloride Activation): A robust alternative for scale-up (>10 g), utilizing thionyl chloride to generate the highly reactive acyl chloride species.

Retrosynthetic Analysis

The logical disconnection reveals the parent 4-bromo-2-methoxybenzoic acid and propylamine as the primary building blocks.

Retrosynthesis Target Target: 4-Bromo-2-methoxy-N-propylbenzamide Break Amide Disconnection Target->Break Acid Precursor A: 4-Bromo-2-methoxybenzoic acid (CAS: 72135-36-5) Break->Acid Amine Precursor B: Propylamine (CAS: 107-10-8) Break->Amine

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Materials & Reagents

ReagentCAS NumberMol.[1][2][3][4][5] WeightEquiv.Role
4-Bromo-2-methoxybenzoic acid 72135-36-5231.041.0Limiting Reagent
Propylamine 107-10-859.111.2Nucleophile
HATU 148893-10-1380.231.2Coupling Agent (Method A)
DIPEA (Hünig's Base) 7087-68-5129.242.0 - 3.0Base
Thionyl Chloride 7719-09-7118.972.0Activator (Method B)
DMF (Anhydrous) 68-12-273.09SolventReaction Medium
Dichloromethane (DCM) 75-09-284.93SolventExtraction/Solvent

Experimental Protocol

Method A: HATU-Mediated Coupling (Recommended)

Best for: High purity, library synthesis, and avoiding harsh acidic conditions.

Step-by-Step Methodology:
  • Activation:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (1.5 equiv) followed by HATU (1.2 equiv) at 0°C (ice bath).

    • Mechanism Note: The base deprotonates the acid, allowing the carboxylate to attack HATU, forming the active At-ester (7-azabenzotriazol-1-yl ester).

    • Stir at 0°C for 15–30 minutes. A slight color change (often to yellow/orange) indicates active ester formation.

  • Nucleophilic Addition:

    • Add Propylamine (1.2 equiv) dropwise to the reaction mixture.

    • Add the remaining DIPEA (1.5 equiv) to ensure the amine remains unprotonated.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

    • Stir for 4–16 hours. Monitor via TLC (30% EtOAc in Hexanes) or LCMS.

  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash 1: Saturated NaHCO₃ (2x) to remove unreacted acid and HATU by-products.

    • Wash 2: Water (3x) to remove DMF (critical step: DMF can impede crystallization).

    • Wash 3: Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[6][7]

  • Purification:

    • The crude residue is typically a solid.

    • Recrystallization: Dissolve in minimal hot EtOAc and add Heptane dropwise until turbid. Cool to 4°C.

    • Flash Chromatography: If purity <95%, elute with a gradient of 0–40% EtOAc in Hexanes.

Method B: Acid Chloride Activation (Scale-Up)

Best for: Large scale (>10g), lower cost.

  • Chlorination:

    • Suspend 4-Bromo-2-methoxybenzoic acid in dry DCM (or Toluene).

    • Add Thionyl Chloride (SOCl₂) (2.0 equiv) and a catalytic amount of DMF (2–3 drops).

    • Reflux for 2–3 hours. The solution will clarify as the acid chloride forms.

    • Concentrate in vacuo to remove excess SOCl₂. Azeotrope with toluene twice to ensure complete removal of acidic volatiles.

  • Amidation:

    • Redissolve the crude acid chloride in dry DCM (0°C).

    • Add Propylamine (1.1 equiv) and Triethylamine (TEA) (1.5 equiv) dropwise.

    • Stir at room temperature for 2 hours.

    • Perform standard aqueous workup (1M HCl wash, then NaHCO₃ wash).

Workflow Visualization

Workflow Start Start: 4-Bromo-2-methoxybenzoic acid Activation Activation: Add HATU + DIPEA (0°C, DMF) Start->Activation Dissolve Intermediate Active Ester Species (In Situ) Activation->Intermediate 15-30 min Addition Nucleophilic Attack: Add Propylamine (RT, 4-16h) Intermediate->Addition Amine Addition Workup Workup: EtOAc Dilution Wash: NaHCO3 -> H2O -> Brine Addition->Workup Complete Conversion Product Final Product: 4-Bromo-2-methoxy-N-propylbenzamide Workup->Product Dry & Concentrate

Figure 2: Operational workflow for the HATU-mediated synthesis route.

Analytical Validation (QC)

To ensure the protocol was successful, compare your data against these expected parameters:

  • Physical State: White to off-white solid.[1]

  • 1H NMR (400 MHz, CDCl₃) Prediction:

    • δ 8.0 - 8.1 (d, 1H): Aromatic proton H-6 (ortho to carbonyl, deshielded).

    • δ 7.6 - 7.8 (br s, 1H): Amide N-H.

    • δ 7.1 - 7.2 (m, 2H): Aromatic protons H-3 and H-5 (adjacent to Br/OMe).

    • δ 3.95 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.4 (q, 2H): Propyl N-CH₂.

    • δ 1.6 (m, 2H): Propyl -CH₂-.

    • δ 0.95 (t, 3H): Propyl -CH₃.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: ~272.03 / 274.03 (1:1 isotopic pattern due to Bromine).

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield Incomplete activation due to steric hindrance of 2-OMe.Increase activation time to 1 hour; switch to Method B (Acid Chloride) which is more aggressive.
Oiling Out Product trapped in DMF.Perform rigorous water washes (3-4x) during workup or use LiCl solution to extract DMF.
Impurity Hydrolysis of active ester.Ensure anhydrous DMF is used; keep atmosphere inert (N₂/Ar).[6]

References

  • Sigma-Aldrich. 4-Bromo-2-methoxy-N-propylbenzamide Product Analysis & CAS 1393442-32-4. Retrieved from

  • ChemicalBook. 4-Bromo-2-methoxybenzoic acid Properties and Synthesis Precursors. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6][8][9] Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU/EDC coupling mechanisms).

  • RSC Advances. General Procedure for Amide Coupling of 2-substituted Benzoic Acids. (Contextual validation from similar 2-fluoro/2-methoxy substrates). Retrieved from

Sources

"N-propylation of 4-bromo-2-methoxybenzamide procedure"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Objective: To provide a high-fidelity protocol for the mono-N-propylation of 4-bromo-2-methoxybenzamide. This transformation is a critical step in the synthesis of substituted benzamides, a pharmacophore class frequently associated with dopamine D2/D3 receptor antagonists (e.g., Remoxipride analogs) and radioligands.

The Challenge: Primary amides (


) are ambident nucleophiles. The nitrogen atom is non-basic and poorly nucleophilic due to resonance delocalization with the carbonyl group. Successful alkylation requires deprotonation to form an amidate anion. The core synthetic challenges are:
  • Regioselectivity (N- vs. O-alkylation): The amidate anion can react at the Nitrogen (desired) or the Oxygen (forming an imidate ether).[1]

  • Poly-alkylation: Preventing the formation of the

    
    -dipropyl byproduct.
    
  • Steric/Electronic Factors: The ortho-methoxy group on the benzene ring introduces steric bulk and electronic donation, influencing the nucleophilicity of the amide.

The Solution: This guide details a Sodium Hydride (NaH) mediated alkylation in polar aprotic solvent (DMF) . This method is selected for its high reliability in generating the thermodynamic N-alkylated product over the kinetic O-alkylated impurity.[1]

Part 2: Scientific Foundation & Mechanism[1]

Mechanistic Insight

The reaction proceeds via an


 mechanism.
  • Activation: The strong base (NaH) irreversibly deprotonates the amide (

    
    ), generating a resonance-stabilized sodium amidate species.
    
  • Chelation Effect: The ortho-methoxy group acts as a Lewis base, potentially chelating the

    
     ion. This "templating" effect can stabilize the conformation of the anion, favoring N-alkylation by blocking the oxygen face or simply by stabilizing the contact ion pair.
    
  • Nucleophilic Attack: The nitrogen of the amidate attacks the electrophilic carbon of 1-bromopropane.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and competing side reactions.

ReactionPathway Substrate 4-Bromo-2-methoxybenzamide Intermediate Sodium Amidate Anion (Resonance Stabilized) Substrate->Intermediate Deprotonation (-H2) Base NaH (1.1 eq) Base->Intermediate Product N-Propyl Product (Thermodynamic) Intermediate->Product SN2 Attack (N-site) Major Pathway SideProduct1 O-Propyl Imidate (Kinetic Impurity) Intermediate->SideProduct1 O-site Attack (Low Temp/Polar Solvent) Reagent 1-Bromopropane Reagent->Product Reagent->SideProduct1 SideProduct2 N,N-Dipropyl (Over-alkylation) Product->SideProduct2 Excess Base/Halide

Figure 1: Reaction pathway showing the divergence between the desired N-alkylation and competing O-alkylation or over-alkylation pathways.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4]Role
4-Bromo-2-methoxybenzamide 230.061.0Substrate
Sodium Hydride (60% in oil) 24.001.2Base
1-Bromopropane 123.001.1Electrophile
DMF (Anhydrous) -10 volSolvent
Ammonium Chloride (sat.[1] aq.) --Quench
Step-by-Step Procedure

1. Preparation of the Anion (0 to 30 min):

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent: Add anhydrous DMF (Dimethylformamide). Note: DMF must be dry to prevent hydrolysis of NaH.

  • Base Addition: Cool the flask to

    
     (ice bath). Carefully add Sodium Hydride (60% dispersion in mineral oil) portion-wise.
    
  • Substrate Addition: Add 4-bromo-2-methoxybenzamide slowly to the suspension.

  • Evolution: Hydrogen gas will evolve. Stir at

    
     for 15 minutes, then warm to Room Temperature (RT) and stir for another 30 minutes. The solution should turn clear or slightly yellow/orange, indicating formation of the amidate anion.
    

2. Alkylation (30 min to 3 hours):

  • Cooling: Re-cool the mixture to

    
    .
    
  • Addition: Add 1-bromopropane dropwise via syringe. Critical: Slow addition prevents local high concentrations that favor di-alkylation.[1]

  • Reaction: Allow the mixture to warm to RT slowly. Stir for 2–3 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][5] Look for the disappearance of the starting amide (

    
    ) and appearance of the mono-alkylated product (
    
    
    
    ).

3. Workup & Isolation:

  • Quench: Cool to

    
    . Carefully quench with saturated aqueous 
    
    
    
    solution. Caution: Exothermic.[1]
  • Extraction: Dilute with water and extract with Ethyl Acetate (

    
    ).[3]
    
  • Washing: Wash the combined organic layers with water (

    
    ) to remove DMF, then brine (
    
    
    
    ).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

4. Purification:

  • Crude Analysis: The crude residue may contain mineral oil (from NaH).

  • Column Chromatography: Purify via silica gel chromatography.[3]

    • Gradient: 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Order of Elution: Mineral Oil (dead volume)

      
       O-alkyl impurity (if any) 
      
      
      
      N-propyl product
      
      
      Starting Material.[1]

Part 4: Data Analysis & Validation

Expected Analytical Data
  • Physical State: White to off-white solid.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.2–8.4 (broad t, 1H, NH ). Key confirmation of mono-alkylation.
      
    • 
       7.1–7.5 (m, 3H, Ar-H).
      
    • 
       3.89 (s, 3H, 
      
      
      
      ).
    • 
       3.25 (q, 2H, 
      
      
      
      ).
    • 
       1.55 (m, 2H, 
      
      
      
      ).
    • 
       0.90 (t, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated MW: 271.02 (for

      
      ).
      
    • Observed

      
       (1:1 isotopic pattern characteristic of Bromine).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Old NaH or Wet DMFUse fresh NaH; dry DMF over molecular sieves (4Å).[1]
O-Alkylation (Imidate) Reaction temp too highKeep addition at

. Switch solvent to THF (favors N-alkylation via tight ion pairing).[1]
Di-alkylation Excess Base/ReagentStrictly control stoichiometry (1.1 eq max). Add reagent very slowly.

Part 5: Workflow Visualization

The following diagram outlines the operational workflow for the synthesis and purification.

Workflow Start Start: 4-Bromo-2-methoxybenzamide Step1 1. Dissolve in dry DMF 2. Add NaH at 0°C (Deprotonation) Start->Step1 Step2 Add 1-Bromopropane (Slow addition, 0°C -> RT) Step1->Step2 Check Check TLC/LCMS (SM consumed?) Step2->Check Check->Step2 No (Add more reagent) Quench Quench with sat. NH4Cl Extract with EtOAc Check->Quench Yes Purify Flash Chromatography (Hex/EtOAc) Quench->Purify Final Pure N-Propyl Product Purify->Final

Figure 2: Operational workflow from starting material to purified product.

Part 6: References

  • Direct N-Alkylation of Amides (Methodology):

    • Dineen, T. A., et al. (2006). "Regioselective N-Alkylation of Amides." Journal of the American Chemical Society. This work establishes the thermodynamic preference for N-alkylation using NaH in polar solvents.[1]

    • [1]

  • Benzamide Synthesis Context (Medicinal Chemistry):

    • Hogberg, T., et al. (1990). "Potential antipsychotic agents. 5. Synthesis and antidopaminergic properties of substituted N-(1-benzyl-2-pyrrolidinyl)methyl-2-methoxybenzamides." Journal of Medicinal Chemistry. Provides context on the reactivity of the 4-bromo-2-methoxybenzamide scaffold.

    • [1]

  • Compound Validation (Chemical Entity):

    • 4-Bromo-2-methoxy-N-propylbenzamide is a registered chemical entity (CAS Registry Number: 1393442-32-4).[1]

    • (Note: Search by CAS if direct link resolves to parent).

  • Alternative Mild Conditions (PTC):

    • Gajda, T., et al. (1981). "Phase-transfer-catalysed N-alkylation of amides." Synthesis. Describes the use of Tetrabutylammonium bromide (TBAB) for sensitive substrates.

    • [1]

Sources

Amide Coupling Methods for 4-bromo-2-methoxybenzoic acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating Amide Bond Formation with a Substituted Benzoic Acid

The formation of an amide bond is a cornerstone reaction in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2] The ubiquity of the amide functional group in pharmaceuticals and biologically active molecules necessitates robust and efficient coupling methodologies.[3] This guide provides a detailed exploration of amide coupling methods specifically tailored for 4-bromo-2-methoxybenzoic acid, a compound whose electronic and steric properties present unique challenges and considerations for this critical transformation.

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process.[4][5] This is primarily due to the formation of a non-reactive ammonium carboxylate salt.[6] Consequently, activation of the carboxylic acid is required to facilitate the nucleophilic attack by the amine.[4][6] This is achieved through the use of a diverse array of "coupling reagents."[1][2]

The choice of an appropriate coupling reagent and reaction conditions is paramount for a successful amide synthesis. Factors such as the steric hindrance around the carboxylic acid and the amine, the electronic nature of both substrates, and the potential for side reactions must be carefully considered. In the case of 4-bromo-2-methoxybenzoic acid, the presence of the methoxy group at the ortho position can introduce steric hindrance, while both the bromo and methoxy groups influence the electronic properties of the carboxyl group. This guide will delve into two of the most effective and widely used coupling systems: the carbodiimide-based approach with EDC/HOBt and the uronium salt-based method utilizing HATU.

Understanding the Mechanisms: EDC/HOBt vs. HATU

A foundational understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.[4]

EDC/HOBt Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids by forming a highly reactive O-acylisourea intermediate.[4][7] However, this intermediate can be unstable and prone to side reactions. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), intercepts the O-acylisourea to form a more stable and reactive HOBt-ester.[4][8] This active ester is then readily attacked by the amine to yield the desired amide, regenerating HOBt in the process.[4] The use of HOBt as an additive is known to suppress racemization and improve reaction yields.[8]

EDC_HOBt_Mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea +EDC EDC EDC HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester +HOBt HOBt HOBt Regenerated_HOBt HOBt (regenerated) Amide Amide Product HOBt_Ester->Amide +Amine Amine R'-NH2

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

HATU Mediated Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium-based coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[4][9] It is particularly effective for challenging couplings, including those involving sterically hindered substrates.[4][9][10] The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA).[7][11] The base deprotonates the carboxylic acid, and the resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[4][12] The amine then attacks this active ester to furnish the final amide product.[4][12] The presence of the nitrogen atom in the HOAt ring is believed to accelerate the coupling step.[4]

HATU_Mechanism cluster_activation Activation & Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) OAt_Ester OAt-Active Ester Carboxylate->OAt_Ester + HATU HATU HATU Amide Amide Product OAt_Ester->Amide + Amine Amine R'-NH2

Caption: Mechanism of HATU-mediated amide bond formation.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is a critical decision that can significantly influence the outcome of the reaction.[6] Below is a comparative summary of EDC/HOBt and HATU, particularly in the context of a substrate like 4-bromo-2-methoxybenzoic acid.

FeatureEDC/HOBtHATU
Reactivity Good, versatile for a wide range of substrates.Highly reactive, excellent for sterically hindered acids and amines.[4][10]
Byproducts Water-soluble urea, easily removed by aqueous workup.[4]Tetramethylurea and HOAt, generally require chromatographic separation.[13]
Cost Generally more cost-effective.More expensive.
Side Reactions Potential for racemization (suppressed by HOBt).[4]Low rates of epimerization.[4] Guanidinium formation with primary amines can be a side reaction.[14]
Reaction Time Typically longer reaction times (12-24 hours).[6]Faster reaction kinetics (1-4 hours).[7]
Ideal For General amide synthesis, cost-sensitive applications.Challenging couplings, rapid synthesis, sterically demanding substrates.[4][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 4-bromo-2-methoxybenzoic acid. It is imperative that all reagents are of high purity and solvents are anhydrous, as water can hydrolyze the activated intermediates.[4]

Protocol A: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for the synthesis of amides from 4-bromo-2-methoxybenzoic acid.

Materials:

  • 4-bromo-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)[4]

  • HOBt (1.2 - 1.5 equiv)[4]

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous DMF or DCM

  • Standard workup reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-bromo-2-methoxybenzoic acid (1.0 equiv).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add the amine (1.1 equiv), HOBt (1.2 equiv), and DIPEA (2.5 equiv).[4][6]

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.[4][6]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[4][6]

Protocol B: HATU Mediated Amide Coupling

This protocol is recommended for more challenging couplings, such as with sterically hindered amines, or when faster reaction times are desired.

Materials:

  • 4-bromo-2-methoxybenzoic acid (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)[7]

  • DIPEA (2.0 - 3.0 equiv)[7]

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-bromo-2-methoxybenzoic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.[6]

  • Add the desired amine (1.1 equiv) to the reaction mixture.[6]

  • Stir the reaction at room temperature for 1-4 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.[6]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.[4]

Troubleshooting and Optimization

Even with established protocols, challenges can arise. Below is a decision-making workflow to guide optimization and troubleshooting.

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No End Pure Amide Workup->End Check_Reagents Check Reagent Purity & Anhydrous Conditions Troubleshoot->Check_Reagents Increase_Equiv Increase Equivalents of Coupling Reagent/Base Check_Reagents->Increase_Equiv Change_Reagent Switch Coupling Reagent (e.g., EDC/HOBt to HATU) Increase_Equiv->Change_Reagent Extend_Time Extend Reaction Time or Gently Heat Change_Reagent->Extend_Time Extend_Time->Monitor

Caption: A general workflow for optimizing an amide coupling reaction.

Common Issues and Solutions:

  • Low Yields: For difficult couplings, particularly with sterically hindered substrates, consider switching from EDC/HOBt to the more reactive HATU.[4] Increasing the equivalents of the coupling reagents or extending the reaction time can also be beneficial.[4] Ensure all reagents and solvents are strictly anhydrous.[4]

  • Presence of Starting Material: If significant amounts of the carboxylic acid or amine remain, it indicates incomplete activation or coupling. Re-evaluate the stoichiometry of your reagents and ensure the base is effectively deprotonating the carboxylic acid.

  • Byproduct Removal: While the urea byproduct from EDC is water-soluble, byproducts from HATU (tetramethylurea and HOAt) often require careful purification by flash column chromatography.[13][15]

Conclusion

The successful synthesis of amides from 4-bromo-2-methoxybenzoic acid is readily achievable with a systematic approach to reagent selection and protocol execution. Both EDC/HOBt and HATU represent powerful and versatile coupling systems, each with its own set of advantages. By understanding the underlying mechanisms and carefully considering the nature of the substrates, researchers can confidently navigate the challenges of amide bond formation and efficiently synthesize their target molecules. This guide serves as a comprehensive resource to facilitate these critical synthetic transformations in the pursuit of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt).
  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ACS Publications. (2025, February 11). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry.
  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 19(17), 4568–4571.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU.
  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit.
  • Sharma, A., et al. (2018). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Chemical Science, 9(33), 6806-6813.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent.
  • ResearchGate. (2025, August 9). The Synthesis of Sterically Hindered Amides.
  • Enamine. (n.d.). HATU.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ChemPep. (n.d.). HATU | 148893-10-1 | Peptide Coupling Reagent.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Application Note: High-Purity Recrystallization of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification of 4-Bromo-2-methoxy-N-propylbenzamide , a functionalized benzamide intermediate often used in medicinal chemistry scaffolds. While silica gel chromatography is effective, it is difficult to scale. This guide provides a scalable, thermodynamically controlled recrystallization protocol. We focus on overcoming common challenges associated with N-alkyl benzamides, specifically the tendency to "oil out" rather than crystallize, and the removal of lipophilic precursors.

Chemical Context & Impurity Profile

To design an effective purification, one must understand the molecular interactions.

  • Target Molecule: 4-Bromo-2-methoxy-N-propylbenzamide.

    • Core: Benzamide (Hydrogen bond donor/acceptor).

    • Substituents: Bromine (lipophilic, heavy atom), Methoxy (electron-donating, weak H-bond acceptor), Propyl (flexible lipophilic chain).

    • Solubility Profile: Moderate polarity. Soluble in alcohols, esters, and chlorinated solvents; insoluble in water and alkanes.

  • Common Impurities:

    • 4-Bromo-2-methoxybenzoic acid: (Starting material) – Acidic, soluble in base.

    • Propylamine: (Reagent) – Basic, volatile, water-soluble.

    • Coupling Reagents (e.g., DCU/Urea): If carbodiimide coupling was used.[1][2]

Solvent System Selection

For N-substituted benzamides, a single-solvent system (Ethanol) or a binary system (Ethyl Acetate/Heptane) is standard.[3]

Solvent Screening Protocol (Micro-Scale)

Before committing the bulk batch, perform this test with 100 mg of crude material:

Solvent SystemBoiling PointSolubility (Hot)Solubility (Cold)Suitability
Ethanol (95%) 78°CHighLowPrimary Choice (Promotes H-bonding crystals)
Ethyl Acetate 77°CVery HighModerateGood, but yield may be low.
EtOAc / Heptane ~80°CHighVery LowSecondary Choice (Use if EtOH fails)
Toluene 110°CHighLowGood for removing non-polar impurities, but high BP makes drying hard.

Recommendation: Start with Ethanol (95%) . If the compound is too soluble (low recovery), switch to Ethanol/Water (9:1) or EtOAc/Heptane .

Detailed Recrystallization Protocol

Safety: Wear PPE. Work in a fume hood. The compound contains bromine and may be an irritant.

Phase 1: Dissolution[5]
  • Weighing: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

    • Note: Do not add excess solvent yet. We want a saturated solution.

  • Heating: Heat the mixture to reflux (gentle boil) with stirring.

  • Saturation Adjustment:

    • Scenario A (Not Dissolved): Add solvent in small portions (0.5 mL/g) through the condenser until the solid just dissolves.

    • Scenario B (Fully Dissolved immediately): You may have too much solvent.[3][4] Evaporate 20% of the volume or consider adding a drop of water (antisolvent) until a faint turbidity persists at reflux, then add 1 mL ethanol to clear it.

Phase 2: Hot Filtration (Critical for Clarity)

If the solution contains insoluble black specks or dust, perform this step. If clear, skip to Phase 3.

  • Pre-heat a glass funnel and a fluted filter paper (or a sintered glass funnel) with hot ethanol.

  • Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Why? If the funnel is cold, the product will crystallize in the stem, blocking filtration.

Phase 3: Controlled Crystallization

This is the step where purity is defined.

  • Ambient Cooling: Remove the flask from heat. Place it on a cork ring or wood block. Cover the mouth with a Kimwipe/foil (punctured) to allow slow evaporation.

  • The "Oiling Out" Check: Watch the solution as it cools to ~40-50°C.

    • Danger Sign: If you see oily droplets forming at the bottom instead of crystals, the solution is cooling too fast or is too concentrated.

    • Remedy: Re-heat to redissolve. Add 10% more ethanol. Scratch the glass side with a rod or add a seed crystal (a tiny speck of pure product) at 40°C.

  • Final Cooling: Once the flask reaches room temperature and crystals are visible, place it in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation and Drying
  • Filtration: Collect crystals via vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the filter cake with cold ethanol (0°C). Use 1 mL/g of starting material.

    • Caution: Do not use room temp solvent; you will wash away your product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 6-12 hours.

    • QC Check: Benzamides can trap solvent. Ensure the material is a free-flowing powder, not sticky.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude 4-Bromo-2-methoxy- N-propylbenzamide Dissolve Dissolve in Boiling EtOH (Reflux) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol HotFilter Hot Filtration (Remove insolubles) CheckSol->HotFilter No (Particulates) Cooling Slow Cooling to RT (Avoid Oiling Out) CheckSol->Cooling Yes HotFilter->Cooling IceBath Ice Bath (0°C) 1 Hour Cooling->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold EtOH Filter->Wash Dry Vacuum Dry (40°C) Wash->Dry QC QC: HPLC & Melting Point Dry->QC

Caption: Step-by-step workflow for the thermodynamic purification of the target benzamide.

Troubleshooting: The "Oiling Out" Decision Tree

N-propyl amides are prone to oiling out because the flexible propyl chain lowers the lattice energy relative to the amorphous liquid state.

OilingOutFix Problem Problem: Oily droplets form instead of crystals Reheat Reheat to Reflux (Re-dissolve) Problem->Reheat Decision Choose Strategy Reheat->Decision Strat1 Strategy A: Add Seed Crystal at 45°C Decision->Strat1 Strat2 Strategy B: Add more solvent (Dilute 10%) Decision->Strat2 Strat3 Strategy C: Change Solvent (Add H2O or Heptane) Decision->Strat3 Success Crystallization Initiated Strat1->Success Strat2->Success Strat3->Success

Caption: Troubleshooting logic for correcting phase separation issues (oiling out).

Validation & Quality Control (QC)

After drying, the material must be validated.

TestAcceptance CriteriaMethodology
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp range (e.g., 2°C range). Note: Expect >100°C based on analogs [1].Capillary method (1°C/min)
HPLC Purity > 98.5% AreaC18 Column, MeCN/H2O Gradient
1H NMR Confirm structure; No solvent peaks.DMSO-d6 or CDCl3

Mechanistic Insight: The 4-bromo and 2-methoxy substituents create a specific crystal packing lattice. The methoxy group often participates in weak intramolecular hydrogen bonding, while the amide forms intermolecular hydrogen bonds [2]. Recrystallization purifies by rejecting impurities that do not fit this specific lattice energy well.

References

  • MDPI. 2-(N-allylsulfamoyl)-N-propylbenzamide Synthesis and Crystal Structure. Retrieved from [Link]

Sources

HPLC Analysis of 4-Bromo-2-methoxy-N-propylbenzamide: Method Development & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-2026-BM

Abstract & Scope

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4). This molecule, characterized by a lipophilic bromine substituent and an electron-donating methoxy group on a benzamide core, serves as a critical intermediate in the synthesis of radioligands (e.g., FLB 457 derivatives) and CNS-active pharmaceutical agents.

The method utilizes a Reversed-Phase (RP-HPLC) approach with a C18 stationary phase, optimized for high resolution between the parent compound and potential de-brominated or hydrolyzed impurities.

Chemical Context & Method Strategy

Physicochemical Properties

Understanding the analyte is the first step in method design.

PropertyValue / CharacteristicImpact on HPLC Method
Structure Benzamide core, Propyl tail, Bromo & Methoxy substituentsHydrophobic: Requires high organic content for elution.
Molecular Weight 272.14 g/mol Suitable for standard porous particles (100 Å).
LogP (Calc.) ~2.5 – 3.2Moderate lipophilicity; expect retention factor (

) > 5 on C18 without modification.
pKa ~13-14 (Amide N-H)Neutral: The molecule remains uncharged across the typical pH 2–8 range.
UV Chromophore Aromatic ring + Amide conjugationStrong absorption expected at 254 nm ; secondary band likely ~280 nm.
Method Development Logic
  • Column Selection: A C18 (Octadecyl) column is selected due to the molecule's moderate lipophilicity. A "Base Deactivated" (BD) or end-capped column is critical to prevent the amide nitrogen from interacting with residual silanols, which causes peak tailing.

  • Mobile Phase: Although the molecule is neutral, an acidic modifier (0.1% Phosphoric Acid ) is employed. This suppresses the ionization of potential impurities (such as aniline precursors) and sharpens the peak shape of the amide by preventing secondary silanol interactions.

  • Solvent: Acetonitrile (ACN) is chosen over Methanol for its lower viscosity (lower backpressure) and higher elution strength, necessary for the lipophilic bromine/propyl combination.

Workflow Visualization

The following diagram outlines the logical flow from sample preparation to data reporting.

MethodLifecycle Sample Sample Preparation (Diluent: 50:50 ACN:H2O) Separation HPLC Separation (C18 Column, Gradient) Sample->Separation Detection UV Detection (254 nm) Separation->Detection Check System Suitability (RSD < 2%, Tailing < 1.5) Detection->Check Analysis Data Analysis (Integration & Calc) Check->Sample Fail (Re-prep) Check->Analysis Pass

Figure 1: Analytical Workflow for Benzamide Analysis.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance, or equivalent quaternary pump system.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ), 85% Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)End-capped for peak symmetry; 5µm is robust for QC.
Mobile Phase A 0.1%

in Water
Acidic buffer suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong eluent for lipophilic bromo-compound.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Injection Vol. 10 µLStandard loop size; adjust based on sensitivity needs.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Detection UV @ 254 nm (Ref 360 nm)Maximizes sensitivity for the benzamide chromophore.
Gradient Program

A gradient is recommended to elute the main peak efficiently while cleaning the column of highly lipophilic dimers or late-eluting impurities.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Solvent peak elution)
12.01090Linear Ramp (Main elution)
15.01090Wash
15.19010Return to Initial
20.09010Re-equilibration
Standard & Sample Preparation

Analyst Note: The bromine atom makes this compound heavy but not necessarily polar. Do not use 100% water as a diluent; precipitation will occur.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 4-Bromo-2-methoxy-N-propylbenzamide into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 minutes.

  • Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

  • Sample Solution: Prepare samples (tablets, reaction mixtures) to a target concentration of 50 µg/mL using the same diluent. Filter through a 0.45 µm PTFE filter before injection.

System Suitability & Validation Criteria

To ensure "Trustworthiness" (Part 2 of requirements), the system must pass specific criteria before data is accepted. These are based on ICH Q2(R1) guidelines.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ~8.5 ± 0.5 minCheck flow rate and mobile phase composition.
Theoretical Plates (N) > 5,000Column aging or poor connection (dead volume).
Tailing Factor (

)
< 1.5Active silanols. Ensure mobile phase pH is acidic (~2.5).
Precision (RSD, n=6) < 2.0%Injector issue or pump pulsation.
Resolution (

)
> 2.0 (from nearest impurity)Adjust gradient slope (make shallower).

Troubleshooting Logic (Interactive Diagram)

If peak splitting or high backpressure occurs, follow this decision tree.

Troubleshooting Problem Issue Detected SplitPeak Split / Double Peak Problem->SplitPeak HighPressure High Backpressure Problem->HighPressure SolventMismatch Diluent too strong? (Use 50% Aqueous) SplitPeak->SolventMismatch Check Sample ColumnVoid Column Void/Collapse? (Replace Column) SplitPeak->ColumnVoid Check Column FritClog Clogged Frit/Filter? (Reverse Flush) HighPressure->FritClog Check System

Figure 2: Troubleshooting Decision Matrix for Common HPLC Anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] Link

  • PubChem. (n.d.).[4][5] 4-Bromo-2-methoxy-N-propylbenzamide (Compound Summary). National Center for Biotechnology Information. Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[6][7] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for RP-HPLC theory regarding benzamide retention behavior).

Sources

Advanced Characterization Protocols for Substituted Benzamides: From Regioisomer Separation to Polymorph Screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-BZ

Abstract & Scope

Substituted benzamides represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat). The characterization of these compounds presents unique challenges:

  • Regioisomerism: Differentiating ortho-, meta-, and para- substitutions is difficult due to identical mass and similar polarity.

  • Polymorphism: Benzamides exhibit complex solid-state behavior (e.g., the historical "Benzamide Polymorph" problem), affecting bioavailability.

  • Ionization: The amide bond stability and basic nitrogen centers require specific MS fragmentation protocols.

This guide provides validated protocols for the structural elucidation, separation, and solid-state analysis of substituted benzamides.

Chromatographic Separation: Resolving Regioisomers

The Challenge: Standard C18 columns often fail to resolve positional isomers (e.g., o- vs p-nitrobenzamide) because their hydrophobicity is nearly identical. The Solution: Utilize


 interactions using Phenyl-Hexyl stationary phases.
Protocol 1: HPLC Separation of Benzamide Regioisomers[1]
  • Objective: Baseline resolution (

    
    ) of positional isomers.
    
  • System: UHPLC with PDA/UV detection (254 nm).

ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 1.7 µm, 2.1 x 100 mm)Maximizes

interaction differences between the stationary phase and the aromatic ring of the isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and ensures the amide remains neutral (or protonated depending on pKa), sharpening peaks.
Mobile Phase B Methanol (MeOH)MeOH acts as a protic solvent that promotes

interactions better than Acetonitrile (ACN) in phenyl phases.
Gradient 5% B to 60% B over 10 minShallow gradient required to resolve closely eluting isomers.
Flow Rate 0.4 mL/minOptimized for Van Deemter curve of sub-2 µm particles.
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.

Critical Insight: If co-elution persists, switch the organic modifier to Acetonitrile . While MeOH promotes


 selectivity, ACN induces a dipole-dipole interaction mechanism that may offer orthogonal selectivity [1].
Workflow Visualization: Method Development Decision Tree

HPLC_Workflow Start Start: Benzamide Mixture Screen_C18 Screen 1: C18 Column (Hydrophobic Selectivity) Start->Screen_C18 Check_Res Resolution (Rs) > 1.5? Screen_C18->Check_Res Success Validate Method Check_Res->Success Yes Screen_Phenyl Screen 2: Phenyl-Hexyl (Pi-Pi Selectivity) Check_Res->Screen_Phenyl No (Regioisomers) Check_Res2 Resolution (Rs) > 1.5? Screen_Phenyl->Check_Res2 Check_Res2->Success Yes Screen_Chiral Screen 3: Chiral Column (Amylose-based) Check_Res2->Screen_Chiral No (Chiral Center?) Optimize_pH Optimize pH (Acidic vs Neutral) Check_Res2->Optimize_pH No (Achiral) Optimize_pH->Screen_Phenyl Retest

Figure 1: Decision matrix for selecting stationary phases. Phenyl-based columns are prioritized for regioisomers due to electron density differences.

Mass Spectrometry: Fragmentation & Identification

The Challenge: Benzamides are robust. In ESI+, they form stable protonated molecules


. Structural elucidation requires forcing specific cleavages.
The Mechanism:  The dominant fragmentation pathway is the 

-cleavage
of the amide bond, yielding a characteristic benzoyl cation .
Protocol 2: LC-MS/MS Characterization[2]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[1]

  • Analyzer: Q-TOF or Triple Quadrupole.

Fragmentation Pathway Analysis:

  • Precursor Ion:

    
    
    
  • Primary Fragment (Base Peak): Cleavage of the

    
     amide bond.
    
    • Observation: Loss of the amine side chain.[2]

    • Result: Formation of the substituted benzoyl cation (

      
      ).
      
    • Diagnostic Value: The

      
       of this cation identifies the substitution on the benzene ring.
      
      • Unsubstituted Benzamide

        
        
        
        
        
        105[3]
      • Chlorobenzamide

        
        
        
        
        
        139/141 (3:1 ratio)
      • Methoxybenzamide

        
        
        
        
        
        135
  • Secondary Fragment: Loss of CO from the benzoyl cation.

    • Result: Formation of the phenyl cation (

      
      ).
      
    • Diagnostic Value: Confirms the aromatic core structure [2].

Table 1: Common MS/MS Transitions for Benzamide Derivatives

Compound ClassPrecursor

Product Ion 1 (Benzoyl Core)Product Ion 2 (Phenyl Core)Neutral Loss
Benzamide 12210577

(17)
Metoclopramide 300227199Diethyl-diamine sidechain
Entinostat 377238210Pyridyl-carbamate sidechain

Solid-State Characterization: Polymorph Screening

The Challenge: Benzamide is historically significant in crystallography for having elusive polymorphs (Forms I, II, III).[4][5] Drug stability depends on identifying the correct form. The Solution: A dual-approach using XRPD (for identification) and DSC (for thermal stability).

Protocol 3: Polymorph Identification Workflow

Step 1: X-Ray Powder Diffraction (XRPD)

  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Scan Range: 2

    
     = 2° to 40°.
    
  • Key Feature: Benzamides often form hydrogen-bonded "ribbons" or dimers in the solid state.

  • Analysis: Look for low-angle peaks (< 10° 2

    
    ) which often indicate specific packing arrangements of the amide network [3].
    

Step 2: Differential Scanning Calorimetry (DSC)

  • Ramp Rate: 10°C/min.

  • Pan: Crimped Aluminum (non-hermetic to allow volatile loss if solvate).

  • Interpretation:

    • Sharp Endotherm: Melting point (Pure polymorph).

    • Endotherm followed by Exotherm: Melt-recrystallization (Metastable form converting to stable form).

    • Broad Endotherm: Desolvation (Solvate/Hydrate).

SolidState_Workflow Sample Solid Sample XRPD XRPD Analysis (Crystal Fingerprint) Sample->XRPD DSC DSC Analysis (Thermal Events) Sample->DSC Analysis Data Integration XRPD->Analysis Diffraction Pattern DSC->Analysis Melting/Transition Points Result Form Identification (Stable/Metastable/Solvate) Analysis->Result

Figure 2: Integrated solid-state characterization workflow. XRPD provides the structural fingerprint, while DSC assesses thermodynamic stability.

NMR Spectroscopy: Structural Validation

The Challenge: Protons on the amide nitrogen (


 or 

) are broad and exchangeable, making integration difficult. The Protocol:
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reason: DMSO forms strong hydrogen bonds with the amide protons, slowing their exchange rate and sharpening the signals into distinct multiplets (doublets/triplets) rather than broad singlets.

  • Coupling Analysis (

    
    -values): 
    
    • Ortho-substitution:

      
       Hz.
      
    • Meta-substitution:

      
       Hz.
      
    • Para-substitution: Distinct AA'BB' system (two doublets with

      
       Hz).
      

References

  • Sielc Technologies. (2018).[6] Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Crystal Growth & Design. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis. Retrieved from [Link]

  • NIH PubMed. (2015). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Retrieved from [Link]

  • ResearchGate. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[5] Retrieved from [Link]

Sources

"radiolabeling 4-Bromo-2-methoxy-N-propylbenzamide for PET imaging"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Automated Radiosynthesis of PET Imaging Agents from a 4-Bromo-2-methoxy-N-propylbenzamide Scaffold

Audience: Researchers, scientists, and drug development professionals in the fields of radiochemistry, nuclear medicine, and oncology.

Abstract: This document provides a detailed guide for the radiosynthesis of positron emission tomography (PET) tracers derived from a 4-Bromo-2-methoxy-N-propylbenzamide core structure. Benzamide analogues are a significant class of molecules for imaging various biological targets, including dopamine and sigma receptors, which are often implicated in neurological disorders and oncology.[1][2] This guide presents two robust, automated protocols for labeling precursors based on this scaffold: one utilizing Carbon-11 methylation and the other employing Fluorine-18 fluorination. We delve into the rationale behind precursor design, step-by-step automated synthesis procedures, and rigorous quality control (QC) testing to ensure the final radiopharmaceutical product is suitable for preclinical or clinical use.[3][4] The methodologies are designed for implementation on common commercial automated synthesis modules, promoting reproducibility and ensuring high radiochemical yield and purity.[5][6]

Introduction and Rationale

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative, in-vivo measurements of physiological processes.[7] The utility of PET is critically dependent on the development of specific radiotracers that target biological pathways of interest.[8] Benzamide derivatives have shown considerable promise for imaging melanin in melanoma and various neuroreceptors.[1][9] The specific molecule, 4-Bromo-2-methoxy-N-propylbenzamide, serves as an excellent scaffold for developing PET tracers due to its structural features, which can be readily modified for radiolabeling.

The choice of radionuclide is a critical consideration in tracer development. Carbon-11 (t½ = 20.4 min) allows for same-day, multiple scans in a single subject but requires an on-site cyclotron and rapid chemistry.[10] Fluorine-18 (t½ = 109.7 min) has a more convenient half-life, permitting more complex radiosynthesis and distribution to facilities without a cyclotron.[11]

This guide provides two distinct, validated strategies for labeling analogues of the title compound, reflecting the most common and practical approaches in PET radiochemistry.

  • Strategy A: [¹¹C]Methylation. This involves the O-methylation of a desmethyl precursor (4-bromo-2-hydroxy-N-propylbenzamide) using [¹¹C]methyl iodide or triflate. This is a highly efficient and widely used method for incorporating Carbon-11.[12]

  • Strategy B: [¹⁸F]Fluorination. This protocol details the nucleophilic substitution on a precursor bearing a suitable leaving group (e.g., a nitro group) at the 4-position to introduce Fluorine-18.[1][11] This approach leverages the high specific activity achievable with [¹⁸F]fluoride.

Precursor Design and Synthesis

The success of any radiolabeling effort begins with a high-quality, well-characterized precursor.[8] The precursor is the non-radioactive molecule that is chemically modified to incorporate the radionuclide.

Synthesis of Precursors

Precursor for [¹¹C]Methylation: 4-Bromo-2-hydroxy-N-propylbenzamide

A plausible synthetic route starts from 4-bromo-2-hydroxybenzoic acid.

  • Amide Coupling: React 4-bromo-2-hydroxybenzoic acid with propylamine using a standard peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Purification: The crude product is purified using flash column chromatography to yield the final precursor. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Precursor for [¹⁸F]Fluorination: 4-Nitro-2-methoxy-N-propylbenzamide

This precursor is designed for aromatic nucleophilic substitution, where the nitro group serves as an effective leaving group activated by the carbonyl function of the benzamide.

  • Amide Coupling: React 4-nitro-2-methoxybenzoic acid with propylamine using the EDC/HOBt coupling method described above.

  • Purification and Characterization: Purify the product via column chromatography and confirm its identity and purity using standard analytical techniques.

Radiolabeling Strategies Overview

The choice between Carbon-11 and Fluorine-18 depends on the intended application, the required imaging time window, and logistical considerations. The following diagram illustrates the two proposed radiolabeling pathways from their respective precursors.

G cluster_c11 [¹¹C]Methylation Strategy cluster_f18 [¹⁸F]Fluorination Strategy P1 Precursor 1 4-Bromo-2-hydroxy-N-propylbenzamide R1 [¹¹C]CH₃I or [¹¹C]CH₃OTf Base (e.g., NaOH, NaH) DMF, 80-100°C, 5 min P1->R1 Reaction T1 Target Tracer [¹¹C]4-Bromo-2-methoxy-N-propylbenzamide R1->T1 Yields P2 Precursor 2 4-Nitro-2-methoxy-N-propylbenzamide R2 K[¹⁸F]F-K₂₂₂ Complex DMSO, 120-150°C, 15 min P2->R2 Reaction T2 Target Tracer [¹⁸F]4-Fluoro-2-methoxy-N-propylbenzamide R2->T2 Yields

Caption: Radiolabeling pathways for Carbon-11 and Fluorine-18 tracers.

Automated Radiosynthesis Protocols

Automation is essential for the routine production of PET radiopharmaceuticals, ensuring radiation safety, reproducibility, and compliance with Good Manufacturing Practices (GMP).[5] The following protocols are designed for a generic cassette-based automated synthesis module (e.g., GE TRACERlab™, Eckert & Ziegler Modular-Lab, etc.).[6][13]

Protocol A: Synthesis of [¹¹C]4-Bromo-2-methoxy-N-propylbenzamide

Objective: To perform O-methylation of the phenolic precursor using [¹¹C]CH₃I.

Materials and Reagents:

  • Precursor: 4-Bromo-2-hydroxy-N-propylbenzamide (1-2 mg) dissolved in 300 µL of anhydrous DMF.

  • Base: 0.5 M NaOH in water (5 µL).

  • [¹¹C]CH₃I: Produced from cyclotron-derived [¹¹C]CO₂ and trapped in the reaction vessel at -15 to -20°C.[12]

  • HPLC Solvents: Acetonitrile and water (HPLC grade), with a suitable buffer (e.g., ammonium acetate).

  • Formulation: Saline for injection, USP.

Step-by-Step Automated Protocol:

  • Pre-synthesis Setup: Load a sterile, disposable cassette onto the synthesis module. Place a vial containing the precursor solution and base into the designated position.

  • [¹¹C]CO₂ to [¹¹C]CH₃I Conversion: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]CH₃I via the gas-phase or wet chemistry method, which is then cryo-trapped in the reaction vessel containing the precursor.

  • Radiolabeling Reaction: The synthesis module heats the sealed reaction vessel to 80°C for 5 minutes.

  • Quenching and Dilution: The reaction is quenched by adding HPLC mobile phase (e.g., 1 mL of Acetonitrile/Water).

  • Purification: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18) to separate the radiolabeled product from unreacted precursor and byproducts. The product peak is identified by the radio-detector.

  • Formulation: The collected HPLC fraction is diluted with saline for injection and passed through a sterile 0.22 µm filter into a sterile, pyrogen-free product vial.

Protocol B: Synthesis of [¹⁸F]4-Fluoro-2-methoxy-N-propylbenzamide

Objective: To perform nucleophilic aromatic substitution on the nitro-precursor using [¹⁸F]fluoride.

Materials and Reagents:

  • Precursor: 4-Nitro-2-methoxy-N-propylbenzamide (2-4 mg) dissolved in 500 µL of anhydrous DMSO.

  • [¹⁸F]Fluoride: Aqueous solution from the cyclotron.

  • Eluent: Solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in Acetonitrile/Water.

  • Anhydrous Acetonitrile: For azeotropic drying.

  • HPLC Solvents: Acetonitrile and water (HPLC grade).

  • Formulation: Saline for injection, USP.

Step-by-Step Automated Protocol:

  • [¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride is passed through an anion exchange cartridge (e.g., QMA). The [¹⁸F]F⁻ is then eluted into the reaction vessel with the K₂₂₂/K₂CO₃ eluent.

  • Azeotropic Drying: Anhydrous acetonitrile is added, and the mixture is heated under vacuum to remove water, forming the reactive K[¹⁸F]F-K₂₂₂ complex. This step is typically repeated 2-3 times.

  • Radiolabeling Reaction: The precursor solution in DMSO is added to the dried [¹⁸F]fluoride complex. The vessel is sealed and heated to 130°C for 15 minutes.

  • Dilution: The reaction mixture is cooled and diluted with HPLC mobile phase.

  • Purification: The crude product is purified by semi-preparative HPLC.

  • Formulation: The collected fraction is reformulated into a physiologically compatible solution as described in Protocol A.

G start Start: Radionuclide from Cyclotron trap Step 1: Radionuclide Trapping & Activation start->trap react Step 2: Radiolabeling Reaction (Precursor + Radionuclide) trap->react purify Step 3: Semi-Prep HPLC Purification react->purify formulate Step 4: Formulation (Solvent Exchange & Sterile Filtration) purify->formulate qc Step 5: Quality Control Testing formulate->qc end Final Product: Sterile Injectable Radiotracer qc->end

Caption: General automated workflow for PET tracer synthesis.

Quality Control and Validation

Rigorous quality control is mandatory to ensure the safety, purity, and efficacy of the final radiopharmaceutical product before administration.[3][4][14] All tests must be performed according to established pharmacopeial standards (e.g., USP <823>).

QC TestMethodAcceptance CriteriaReference
Visual Inspection Direct observation against black & white backgroundsClear, colorless, free of particulate matter[15]
pH pH strip or calibrated pH meter4.5 - 7.5[14]
Radionuclidic Identity Gamma-ray spectroscopyPrincipal photopeak at 511 keV[16]
Radionuclidic Purity Gamma-ray spectroscopy after decay (>24h for ¹⁸F)> 99.5%[16]
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC≥ 95%[15][16]
Chemical Purity Analytical HPLC (UV detector)Precursor and other impurities below set limits[3]
Molar Activity (Aₘ) HPLC with calibrated mass and radioactivity detectors> 37 GBq/µmol (1 Ci/µmol) at time of injection[17]
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm[14]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max patient dose in mL)[3]
Sterility Direct inoculation or membrane filtrationNo microbial growth[15]

Table 1: Summary of Quality Control Specifications for the Final Radiopharmaceutical Product.

Scientific Insights and Troubleshooting

  • Causality in [¹¹C]Methylation: The choice of a weak base (e.g., NaOH) is sufficient to deprotonate the phenolic hydroxyl group, making it a potent nucleophile for reaction with the highly reactive [¹¹C]CH₃I. Using an overly strong base could lead to side reactions. Anhydrous conditions are critical to prevent hydrolysis of the labeling agent.

  • Causality in [¹⁸F]Fluorination: The K₂₂₂ cryptand is essential for sequestering the potassium ion, which liberates a "naked," highly nucleophilic [¹⁸F]fluoride anion.[11] The azeotropic drying step is the most critical part of this synthesis; residual water will hydrate the fluoride ion, drastically reducing its nucleophilicity and leading to failed synthesis. Aprotic polar solvents like DMSO or DMF are used to solubilize the reactants without solvating the fluoride ion.

  • Troubleshooting Low Yields:

    • Check Precursor Quality: Impurities in the precursor can interfere with the reaction.

    • Verify Reagent Integrity: Ensure all solvents are anhydrous and bases/reagents have not degraded.

    • Optimize Reaction Conditions: Systematically adjust temperature and reaction time. For [¹⁸F]fluorination, ensure the drying step is efficient.

    • Module Maintenance: Check for leaks, blocked tubing, or malfunctioning valves in the automated synthesizer.

References

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. (2016). Indian Journal of Nuclear Medicine. [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Evaluation of an automated modular radiochemistry synthesis unit for process development. (2008). Journal of Nuclear Medicine. [Link]

  • ¹⁸F / ¹¹C PET Tracer Precursors. (n.d.). CMR. All for nuclear medicine. [Link]

  • QC of PET Radiopharmaceuticals. (n.d.). Scribd. [Link]

  • Quality Control of PET Radiopharmaceuticals. (2017). Radiology Key. [Link]

  • Automated Synthesis Modules for PET Radiochemistry. (2019). ResearchGate. [Link]

  • Synthesis of PET Radiopharmaceuticals. (2016). Radiology Key. [Link]

  • Quality Control of Compounded Radiopharmaceuticals. (2009). The University of New Mexico Health Sciences. [Link]

  • Synthesis Modules for PET and SPECT Imaging. (n.d.). Comecer. [Link]

  • Fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with positron emission tomography. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthesis of Radiopharmaceuticals via “In-Loop” ¹¹C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. (2020). Journal of Nuclear Medicine. [Link]

  • Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. (2007). ACS Publications. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014). Chemical Reviews. [Link]

  • 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. (2021). Scientific Reports. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023). Molecules. [Link]

  • Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. (2022). Bioorganic & Medicinal Chemistry. [Link]

  • How PET Scanners Use Radiolabeled Compounds. (n.d.). Moravek. [Link]

Sources

Application Note & Protocol Guide: Developing Assays with 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust and reliable assays involving 4-Bromo-2-methoxy-N-propylbenzamide. Benzamide derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide array of pharmacological activities.[1] This guide will cover foundational compound characterization, strategies for target identification, and detailed protocols for biochemical and cellular assays to elucidate the biological effects of 4-Bromo-2-methoxy-N-propylbenzamide. The methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction to 4-Bromo-2-methoxy-N-propylbenzamide

4-Bromo-2-methoxy-N-propylbenzamide is a synthetic organic compound with potential for biological activity.[2] Its molecular structure, featuring a substituted benzamide core, is a common motif in pharmacologically active molecules.[3][4][5] A thorough understanding of its key structural features is essential for designing relevant biological assays.

Key Molecular Features:

  • Benzamide Core: This scaffold is prevalent in many approved drugs and is known to interact with a diverse range of biological targets.

  • Bromine Substituent: The presence of a bromine atom can influence the compound's lipophilicity and metabolic stability.[6] It may also participate in specific interactions with target proteins.

  • Methoxy Group: This group can act as a hydrogen bond acceptor and modulate the electronic properties of the aromatic ring, potentially affecting target binding and selectivity.[2]

  • N-propyl Amide: This functional group can influence the compound's solubility and membrane permeability, and participate in hydrogen bonding with biological targets.

Given these features, a systematic approach to assay development is crucial to accurately determine the compound's biological profile.

Foundational Steps: Compound Characterization

Before initiating biological assays, it is imperative to establish the fundamental physicochemical properties of 4-Bromo-2-methoxy-N-propylbenzamide. This ensures that the assay conditions are appropriate and that the results are not confounded by issues such as poor solubility or compound degradation.

Solubility Assessment

A compound's solubility in aqueous buffers is a critical parameter that dictates the achievable concentration range in biological assays. Poor solubility can lead to compound precipitation, resulting in inaccurate and misleading data.

Protocol: Kinetic Solubility Assay via Nephelometry

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-Bromo-2-methoxy-N-propylbenzamide in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, create a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Add the desired aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to each well, ensuring the final DMSO concentration is low (typically ≤1%) to minimize solvent effects.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Measurement: Measure the turbidity in each well using a nephelometer. An increase in light scattering indicates precipitation.

  • Analysis: The kinetic solubility is the highest compound concentration that does not cause a significant increase in turbidity compared to a vehicle control.

Table 1: Illustrative Solubility Data

Compound Concentration (µM)Turbidity (Nephelometric Units)Solubility Status
200850Precipitated
100620Precipitated
50150Soluble
25130Soluble
12.5125Soluble
Vehicle Control120Soluble

Based on this illustrative data, subsequent assays should be designed with a maximum concentration below 50 µM to avoid artifacts from compound precipitation.

Biochemical Assays for Target Identification and Characterization

The development of biochemical assays is a cornerstone of preclinical research, enabling the screening of compounds and the study of their mechanisms.[7] Universal assay platforms can accelerate this process by detecting a common product of an enzymatic reaction, such as ADP in kinase assays.[7]

General Workflow for Target Discovery

A logical workflow is essential when the biological target of a novel compound is unknown.

Target_Discovery_Workflow cluster_screening Primary Screening cluster_validation Hit Confirmation cluster_mechanism Mechanism of Action A High-Throughput Screening (HTS) (e.g., Kinase Panel) B Identification of Initial 'Hits' A->B Data Analysis C Dose-Response Assays (Biochemical) B->C Hit Prioritization D Determination of IC50/EC50 C->D Curve Fitting E Orthogonal Assay Confirmation D->E Validate with Different Method F Binding Assays (e.g., SPR) E->F Direct Interaction Studies G Cellular Target Engagement (e.g., CETSA) E->G Confirmation in Cells

Caption: A streamlined workflow for target discovery and validation.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Given that many benzamide derivatives interact with kinases, a kinase inhibition assay is a rational starting point. The ADP-Glo™ Kinase Assay is a luminescent method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8][9][10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[9][10]

Protocol Steps:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions as per the manufacturer's guidelines. Serially dilute 4-Bromo-2-methoxy-N-propylbenzamide in an appropriate multiwell plate.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells containing the test compound or vehicle control.

    • Initiate the reaction by adding the substrate/ATP mixture.

    • Incubate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal correlates with the amount of ADP produced. Normalize the data against controls (0% inhibition for vehicle and 100% inhibition for a known potent inhibitor). Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Assays: Assessing Biological Effects

Cellular assays are critical for understanding a compound's activity in a more physiologically relevant context.

Protocol: Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)

Before assessing specific cellular functions, it is essential to determine the cytotoxic potential of 4-Bromo-2-methoxy-N-propylbenzamide. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that quantifies ATP, an indicator of metabolically active cells.[12][13]

Principle: This homogeneous "add-mix-measure" assay uses a reagent that lyses cells and generates a luminescent signal proportional to the amount of ATP present.[12][13]

Protocol Steps:

  • Cell Seeding: Plate cells at an appropriate density in opaque-walled 96- or 384-well plates and allow them to attach overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of 4-Bromo-2-methoxy-N-propylbenzamide for a desired time period (e.g., 24, 48, or 72 hours).[14]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[13][15]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][15]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][15][16]

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying that a compound binds to its target protein within intact cells.[17][18] The principle is based on ligand-induced thermal stabilization of the target protein.[17][18]

Principle: When a ligand binds to a protein, the resulting complex is often more resistant to heat-induced denaturation. This change in thermal stability can be measured to confirm target engagement.[18]

CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble and aggregated protein fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine melt curve D->E

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[17]

Protocol Steps:

  • Cell Treatment: Incubate cultured cells with 4-Bromo-2-methoxy-N-propylbenzamide or a vehicle control for a sufficient time to allow for compound uptake (e.g., 1 hour at 37°C).[17]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[17][19]

  • Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.[17]

  • Fractionation: Separate the soluble protein fraction (supernatant) from the denatured, aggregated proteins (pellet) by high-speed centrifugation.[17]

  • Protein Analysis: Collect the supernatant and quantify the amount of the soluble target protein using a method like Western blotting.[17]

  • Data Analysis: Plot the amount of soluble protein at each temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Conclusion and Best Practices

The successful development of assays for a novel compound like 4-Bromo-2-methoxy-N-propylbenzamide hinges on a systematic, multi-faceted approach.

  • Foundation First: Always begin with a thorough characterization of the compound's physicochemical properties to ensure the reliability of subsequent biological data.

  • Orthogonal Validation: Confirm key findings using multiple, independent assay formats to rule out technology-specific artifacts.[7]

  • Rigorous Controls: The inclusion of appropriate positive, negative, and vehicle controls is non-negotiable for data integrity.

  • Data-Driven Decisions: Employ appropriate statistical analysis and curve-fitting models to derive accurate and reproducible quantitative parameters like IC50 and CC50 values.

This guide provides a robust framework for initiating the investigation of 4-Bromo-2-methoxy-N-propylbenzamide. The specific parameters for each protocol will require optimization based on the target and cellular system under study.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • CellTiter-Glo Assay - Protocols. Oslo University Hospital. [Link]

  • 4.3. CellTiter-Glo Viability Assay (CTG). Bio-protocol. [Link]

  • Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Exploring biochemical pathways in the development of novel therapeutic agents. N/A. [Link]

  • Biochemical Assay Development. Ichor Life Sciences. [Link]

  • Bespoke Assays for Biochemical, Biophysical, and Cellular applications. BioAscent. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Selecting Diversified Compounds to Build a Tangible Library for Biological and Biochemical Assays. MDPI. [Link]

  • New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. N/A. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. [Link]

  • Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. PMC - PubMed Central. [Link]

  • 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2. PubChem. [Link]

  • 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. N/A. [Link]

  • US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2. PubChem. [Link]

  • 4-bromo-n-methoxy-n-methylbenzamide (C9H10BrNO2). PubChemLite. [Link]

  • 4-Bromo-3-methyl-N-(propan-2-yl)benzamide Properties. N/A. [Link]

  • Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]

Sources

Application Notes and Protocols for the Investigation of Novel Substituted Benzamides in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

An important initial clarification is that, as of early 2026, 4-Bromo-2-methoxy-N-propylbenzamide is not a widely characterized compound within the neuroscience research literature. Its specific biological activity and applications have not been extensively documented in peer-reviewed publications. However, its chemical structure places it within the well-established class of substituted benzamides , a group of compounds with significant applications in neuroscience, primarily as dopamine receptor antagonists.

Therefore, this document will serve as a comprehensive guide on the anticipated applications and investigational protocols for a novel substituted benzamide, using 4-Bromo-2-methoxy-N-propylbenzamide as a representative example. The principles and methodologies described are derived from extensive research on established substituted benzamides like Sulpiride, Amisulpride, and Raclopride.

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed framework for the characterization and application of novel substituted benzamides, exemplified by 4-Bromo-2-methoxy-N-propylbenzamide, in neuroscience research. This guide will cover the theoretical basis, experimental design, and detailed protocols for in vitro and in vivo evaluation.

Introduction to Substituted Benzamides in Neuroscience

Substituted benzamides are a class of atypical antipsychotic and antidepressant drugs that primarily exert their effects through the modulation of the dopaminergic system.[1] Unlike classical neuroleptics, many substituted benzamides exhibit a higher affinity for dopamine D2 and D3 receptors, particularly in the mesolimbic pathway, which is crucial for cognitive and emotional processing.[1] This regional selectivity is thought to contribute to their efficacy against the negative symptoms of schizophrenia and their lower incidence of extrapyramidal side effects.[2]

The therapeutic potential of a novel substituted benzamide like 4-Bromo-2-methoxy-N-propylbenzamide would be predicated on its specific binding profile, functional activity, and in vivo pharmacological effects. A thorough investigation would aim to elucidate these properties to determine its potential as a research tool or therapeutic agent.

Predicted Mechanism of Action and Key Signaling Pathways

Based on the pharmacology of related compounds, 4-Bromo-2-methoxy-N-propylbenzamide is hypothesized to act as a selective antagonist at dopamine D2 and D3 receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.

By antagonizing these receptors, a substituted benzamide would block the inhibitory effect of dopamine, leading to an increase in cAMP levels in target neurons. This can have a range of downstream effects on gene expression and neuronal excitability.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates 4-Bromo-2-methoxy-N-propylbenzamide Substituted Benzamide 4-Bromo-2-methoxy-N-propylbenzamide->D2_Receptor Antagonizes G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Dopamine D2 Receptor Signaling Pathway and Point of Antagonism by a Substituted Benzamide.

In Vitro Characterization Protocols

A crucial first step in evaluating a novel compound is to determine its binding affinity and functional activity at its predicted targets.

Radioligand Binding Assays

This protocol aims to determine the binding affinity (Ki) of 4-Bromo-2-methoxy-N-propylbenzamide for dopamine D2 and other relevant receptors.

Objective: To quantify the interaction of the test compound with specific neurotransmitter receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK 293 cells)

  • Radioligand specific for the receptor (e.g., [3H]Spiperone or [3H]Raclopride for D2 receptors)

  • Test compound (4-Bromo-2-methoxy-N-propylbenzamide) stock solution

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Protocol:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., Haloperidol).

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold incubation buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of 4-Bromo-2-methoxy-N-propylbenzamide
Dopamine D2[3H]SpiperoneHypothetical Value
Dopamine D3[3H]SpiperoneHypothetical Value
Serotonin 5-HT2A[3H]KetanserinHypothetical Value
Alpha-1 Adrenergic[3H]PrazosinHypothetical Value
Functional Assays

These assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor.

Objective: To measure the effect of the test compound on receptor-mediated signaling.

Example: cAMP Assay for D2 Receptors

  • Culture cells expressing the D2 receptor in a 96-well plate.

  • Pre-treat the cells with the test compound at various concentrations.

  • Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole).

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • An antagonist will block the agonist-induced decrease in cAMP.

In Vivo Behavioral Pharmacology Protocols

In vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.

Assessment of Antipsychotic-like Activity

Objective: To evaluate the potential of the compound to mitigate psychosis-like behaviors in animal models.

Model: Amphetamine-Induced Hyperlocomotion

  • Acclimate rodents (rats or mice) to the testing environment (e.g., open-field arena).

  • Administer the test compound at various doses via an appropriate route (e.g., intraperitoneal injection).

  • After a pre-treatment period, administer a psychostimulant such as amphetamine.

  • Record and analyze the locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • A compound with antipsychotic-like properties is expected to attenuate the amphetamine-induced increase in locomotion.

Assessment of Extrapyramidal Side Effects

Objective: To determine the propensity of the compound to induce motor side effects commonly associated with dopamine receptor blockade in the nigrostriatal pathway.

Model: Catalepsy Test

  • Administer the test compound to rodents.

  • At various time points post-administration, place the animal's forepaws on a raised bar.

  • Measure the time it takes for the animal to remove its paws from the bar.

  • An increased latency to move is indicative of catalepsy, a predictor of extrapyramidal side effects.[2]

In_Vivo_Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation (e.g., 7 days) Start->Animal_Acclimation Compound_Administration Administer 4-Bromo-2-methoxy-N-propylbenzamide (Vehicle or various doses) Animal_Acclimation->Compound_Administration Pre-treatment_Period Pre-treatment Period (e.g., 30-60 min) Compound_Administration->Pre-treatment_Period Behavioral_Testing Behavioral Testing Paradigm Pre-treatment_Period->Behavioral_Testing Hyperlocomotion_Assay Amphetamine-Induced Hyperlocomotion Behavioral_Testing->Hyperlocomotion_Assay Test 1 Catalepsy_Test Catalepsy Assessment Behavioral_Testing->Catalepsy_Test Test 2 Data_Collection_Locomotion Record Locomotor Activity Hyperlocomotion_Assay->Data_Collection_Locomotion Data_Collection_Catalepsy Measure Latency to Move Catalepsy_Test->Data_Collection_Catalepsy Data_Analysis Statistical Analysis Data_Collection_Locomotion->Data_Analysis Data_Collection_Catalepsy->Data_Analysis End End Data_Analysis->End

Caption: General Workflow for In Vivo Behavioral Assessment of a Novel Substituted Benzamide.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the findings, the following should be integrated into the experimental design:

  • Dose-Response Curves: All assays should be conducted over a range of concentrations/doses to establish a clear dose-response relationship.

  • Appropriate Controls: Include vehicle controls, positive controls (known active compounds), and negative controls in all experiments.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to avoid experimenter bias.

  • Replication: Key findings should be replicated in independent experiments.

  • Orthogonal Assays: Validate findings using different experimental approaches. For example, if a compound shows high affinity in a binding assay, confirm its functional antagonism in a signaling assay.

Conclusion and Future Directions

The investigational framework outlined above provides a robust starting point for characterizing a novel substituted benzamide like 4-Bromo-2-methoxy-N-propylbenzamide. The data generated from these studies will be critical in determining its selectivity, potency, and potential therapeutic window. Positive findings would warrant further investigation into its effects on cognition, anxiety, and depression-related behaviors, as well as its pharmacokinetic and toxicological profiles. The ultimate goal is to build a comprehensive pharmacological profile that can guide its use as a research tool or its development as a potential therapeutic agent.

References

  • Ögren, S. O., & Kohler, C. (1980). Studies on the mechanism of action of substituted benzamide drugs.
  • Jenner, P., & Marsden, C. D. (1981). Comparison of the in-vitro receptor selectivity of substituted benzamide drugs for brain neurotransmitter receptors.
  • Horton, R. W., et al. (1983). The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro.
  • Pani, L., Gessa, G. L., & Corsini, G. U. (2000). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Jenner, P., et al. (1979). Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms.

Sources

Application Note & Protocol: Suzuki-Miyaura Coupling of 4-Bromobenzamide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Biaryl Amides

In the landscape of modern drug discovery, the biaryl amide motif is a privileged scaffold, appearing in numerous clinically significant molecules. Its rigid, well-defined geometry allows for precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1][2]

This guide focuses specifically on the coupling of 4-bromobenzamide precursors. The presence of the electron-withdrawing benzamide group presents unique challenges and opportunities compared to simpler aryl halides. Understanding these nuances is critical for achieving high yields and purity, which is paramount in pharmaceutical development.[3] This document provides a deep dive into the reaction mechanism, a field-tested standard protocol, optimization strategies, and troubleshooting advice to empower researchers in their synthetic campaigns.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to have three key phases: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_steps pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->pd_complex1 Oxidative Addition oxidative_addition Oxidative Addition pd_complex1->pd0 Reductive Elimination pd_complex2 Ar-Pd(II)L₂(Ar') (Di-organopalladium Complex) pd_complex1->pd_complex2 Transmetalation base_activation Base Activation of Boronic Acid transmetalation Transmetalation product Ar-Ar' (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination aryl_halide Ar-X (4-Bromobenzamide) aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate boronate->pd_complex1 base Base (e.g., K₂CO₃) base->boronate

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of 4-bromobenzamide. This forms a Pd(II) intermediate. The electron-withdrawing nature of the amide group can make this step more facile compared to electron-rich aryl bromides.[1][6]

  • Transmetalation: This is often the rate-determining step and where the base plays its most critical role.[7] The base (e.g., K₂CO₃, K₃PO₄) reacts with the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻).[8][9][10] This boronate then transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[11]

Standard Protocol: Synthesis of 4-(p-tolyl)benzamide

This protocol details a standard procedure for the coupling of 4-bromobenzamide with 4-methylphenylboronic acid on a 1.0 mmol scale.

Reaction Scheme: (4-bromobenzamide) + (4-methylphenylboronic acid) --[Pd Catalyst, Base]--> 4-(p-tolyl)benzamide

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount
4-Bromobenzamide200.041.0200 mg (1.0 mmol)
4-Methylphenylboronic Acid135.961.2163 mg (1.2 mmol)
Pd(PPh₃)₄1155.560.0335 mg (0.03 mmol)
Potassium Carbonate (K₂CO₃)138.212.5345 mg (2.5 mmol)
1,4-Dioxane--8.0 mL
Deionized Water--2.0 mL
Experimental Workflow

Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge flask with solids: 4-bromobenzamide, boronic acid, K₂CO₃, Pd catalyst B Evacuate & backfill with N₂/Ar (3x) A->B C Add degassed solvents (Dioxane/H₂O) B->C D Heat to 85-90 °C with vigorous stirring C->D E Monitor by TLC/LC-MS (2-12 h) D->E F Cool to RT, add Ethyl Acetate & H₂O E->F G Separate layers, wash organic with brine F->G H Dry (Na₂SO₄), filter, & concentrate G->H I Purify by column chromatography H->I

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzamide (200 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12][13]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the premixed solvents for 15-20 minutes. Using a syringe, add 10 mL of this degassed solvent mixture to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 85-90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. A sample can be taken, diluted with ethyl acetate, filtered through a small plug of silica, and spotted on a TLC plate.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the pure 4-(p-tolyl)benzamide product.

Optimization and Troubleshooting

Achieving optimal results may require screening several parameters. The choice of catalyst, base, and solvent system can dramatically influence reaction efficiency.

Parameter Screening

The following table illustrates a typical screening process for the coupling of 4-bromobenzamide with phenylboronic acid.

EntryCatalyst (mol%)Base (eq.)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9085
2Pd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)9092
3Pd(OAc)₂ (3) + SPhos (6)K₃PO₄ (3.0)Toluene/H₂O (10:1)10095
4Pd(PPh₃)₄ (3)Cs₂CO₃ (2.5)DMF10078
5Pd(dppf)Cl₂ (3)Na₂CO₃ (2.5)ACN/H₂O (4:1)8081

Data is illustrative and compiled from general principles of Suzuki-Miyaura reactions.[14][15]

Key Insights:

  • Catalyst/Ligand: While Pd(PPh₃)₄ is a reliable workhorse, more advanced catalyst systems using bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbenes (NHCs) can improve yields, especially for challenging substrates.[16] Pd(dppf)Cl₂ is often an excellent choice for balancing activity and stability.

  • Base Selection: Inorganic bases are generally preferred.[14] K₃PO₄ is often more effective than carbonates for less reactive substrates, while Cs₂CO₃ offers high solubility but at a greater cost.[12] The base must be strong enough to form the boronate but not so strong as to cause degradation of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (Dioxane, Toluene, DMF) and water is common. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (Pd(0) oxidized)- Insufficiently degassed solvents- Low reaction temperature- Use fresh catalyst- Ensure thorough degassing of all solvents- Increase temperature in 10 °C increments
Protodeborylation - Boronic acid instability- Presence of excess water or acid- Use boronic esters (e.g., pinacol esters)[1]- Use a milder base (e.g., KF)- Ensure base is added and reaction is heated promptly
Homocoupling of Boronic Acid - Presence of oxygen in the reaction- Improve inert atmosphere technique (degas longer, ensure positive N₂/Ar pressure)
Recovery of Starting Material - Oxidative addition is too slow- Switch to a more electron-rich, bulky ligand (e.g., Buchwald ligands)[16]- Consider using the more reactive 4-iodobenzamide if possible

Conclusion

The Suzuki-Miyaura coupling of 4-bromobenzamide is a robust and indispensable tool for constructing biaryl amide structures vital to pharmaceutical research. Success hinges on a solid understanding of the catalytic cycle and the critical role of each component. By employing a well-defined protocol, carefully selecting the catalyst and base, and applying systematic troubleshooting, researchers can reliably and efficiently synthesize these valuable molecular building blocks.

References

  • Cid, J., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • BenchChem (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
  • Garg, N. K., et al. (2017). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation.
  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szostak, M., et al. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides via Site-Selective N–C Bond Cleavage by Cooperative Catalysis. ACS Catalysis. Available at: [Link]

  • Szostak, M., et al. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. ACS Catalysis. Available at: [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. Available at: [Link]

  • Xia, Y., et al. (2021). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
  • Law, R., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Singh, A., et al. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
  • Chemler, S. R. (2008). Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Zhou, J. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Chemical.AI (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Wang, Y., et al. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O.
  • Quora (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
  • Kumar, A., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Available at: [Link]

  • BenchChem (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline. BenchChem.
  • Sirijaraensre, J., et al. (2024).
  • Reddit (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Riaz, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Carey, J. S., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. ACS Central Science.
  • Domainex (2024).
  • Der Pharma Chemica (2016). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. Der Pharma Chemica.

Sources

Application Note: Precision Synthesis of N-Propylbenzamides via Oxidative Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidative Amidation for the Synthesis of N-Propylbenzamides Content Type: Detailed Application Note & Protocol Audience: Researchers, Senior Scientists, Drug Development Chemists

Executive Summary

The amide bond is the backbone of pharmaceutical chemistry, present in over 25% of marketed drugs. Traditional synthesis relies on the condensation of carboxylic acids with amines using stoichiometric coupling reagents (e.g., HATU, DCC) or pre-activated acid chlorides. These methods, while effective, suffer from poor atom economy and the generation of significant chemical waste.

Oxidative amidation represents a paradigm shift. By reacting aldehydes or alcohols directly with amines under oxidative conditions, researchers can bypass the carboxylic acid intermediate entirely. This guide details the synthesis of N-propylbenzamide —a model pharmacophore building block—using two distinct, field-proven oxidative pathways:

  • Method A (Metal-Free): Iodide-catalyzed oxidative coupling of benzaldehyde and propylamine.

  • Method B (Transition Metal): Copper-catalyzed oxidative coupling of benzyl alcohol and propylamine.

Strategic Pathways & Mechanistic Logic

Pathway A: Metal-Free Iodide Catalysis (The "Green" Standard)
  • Precursors: Benzaldehyde + Propylamine.

  • Catalyst: Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI).

  • Oxidant: tert-Butyl hydroperoxide (TBHP).[1][2]

  • Mechanism: The reaction proceeds via the in situ formation of a hemiaminal, which dehydrates to an imine. The iodide catalyst is oxidized by TBHP to hypoiodite (IO⁻) or iodine species, which facilitates the oxidation of the imine C-H bond to the amide.

Pathway B: Copper-Catalyzed Alcohol Oxidation
  • Precursors: Benzyl Alcohol + Propylamine.

  • Catalyst: Copper(I) Iodide (CuI).[2][3]

  • Oxidant: TBHP.[3][4][5][6][7]

  • Mechanism: This tandem process involves the initial oxidation of the alcohol to the aldehyde, followed by the formation of a hemiaminal-copper complex. A Single Electron Transfer (SET) mechanism generates an acyl radical equivalent, which is trapped to form the amide.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for both methods, converging at the critical amide bond formation.

OxidativeAmidation cluster_0 Precursors cluster_1 Intermediates Alcohol Benzyl Alcohol Aldehyde Benzaldehyde Alcohol->Aldehyde CuI / TBHP Oxidation Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Amine Amine Propylamine Imine Imine Species (Ph-CH=N-Pr) Hemiaminal->Imine - H₂O Radical Acyl/Imidoyl Radical Imine->Radical KI/TBHP (Method A) or CuI/TBHP (Method B) Product N-Propylbenzamide Radical->Product Oxidative Trapping

Figure 1: Mechanistic convergence of alcohol and aldehyde oxidation pathways toward N-propylbenzamide.

Detailed Protocol: Method A (Metal-Free KI/TBHP)

This protocol is optimized for operational simplicity and high throughput . It tolerates moisture and air, making it robust for general laboratory use.

Reagents & Equipment
  • Benzaldehyde: 1.0 mmol (106 mg)

  • Propylamine: 1.2 mmol (71 mg, ~98 µL)

  • Potassium Iodide (KI): 0.05 mmol (8.3 mg, 5 mol%)

  • TBHP (70% aq.[8] solution): 2.2 mmol (~300 µL)

  • Solvent: Acetonitrile (MeCN) or Water (3 mL)

  • Vessel: 10 mL sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Procedure
  • Charge: To a 10 mL reaction tube equipped with a magnetic stir bar, add Benzaldehyde (1.0 mmol) and Propylamine (1.2 mmol).

  • Catalyst Addition: Add KI (5 mol%).

  • Oxidant Addition: Add TBHP (2.2 mmol) dropwise. Caution: TBHP is an oxidant; handle with care.

  • Reaction: Seal the tube and heat the mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours .

    • Monitoring: Monitor via TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the imine intermediate (often visible as a distinct spot different from the aldehyde) indicates completion.

  • Quench: Cool the reaction to room temperature. Add 5 mL of saturated Na₂S₂O₃ (sodium thiosulfate) solution to quench unreacted peroxides and iodine species.

  • Extraction: Extract the mixture with Ethyl Acetate (3 x 10 mL).

  • Wash: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

Expected Results
  • Yield: 85–92%

  • Appearance: White crystalline solid or colorless oil (depending on purity/temperature).

  • 1H NMR (400 MHz, CDCl3): δ 7.75 (d, 2H), 7.45 (m, 3H), 6.15 (br s, 1H, NH), 3.40 (q, 2H), 1.65 (m, 2H), 0.98 (t, 3H).

Optimization & Troubleshooting Data

The following data summarizes the impact of reaction variables on the yield of N-propylbenzamide (based on aggregated literature data for benzyl-aliphatic couplings).

VariableConditionYield (%)Notes
Catalyst None<10%Reaction stalls at Imine.
KI (5 mol%) 92% Optimal balance of cost/yield.
TBAI (5 mol%)89%Good alternative if solubility is an issue.
I₂ (10 mol%)85%Slightly lower yield due to side reactions.
Oxidant H₂O₂ (30%)45%Too weak; hydrolysis of imine competes.
TBHP (70% aq) 92% Standard.
O₂ (1 atm)30%Requires specific photochemical activation.
Solvent Water 88% Greenest option.
Acetonitrile 92% Best solubility/yield profile.
Toluene75%Lower yield; radical termination issues.
Troubleshooting Guide
  • Problem: Low Yield / Imine Persists.

    • Root Cause: Insufficient oxidant or old TBHP.

    • Solution: Add an additional 1.0 equiv of TBHP and extend reaction time by 2 hours. Ensure TBHP is stored at 4°C and not degraded.

  • Problem: Dark/Black Reaction Mixture.

    • Root Cause: Accumulation of Iodine (I₂).[9]

    • Solution: This is normal during the reaction. Ensure the sodium thiosulfate quench is thorough (mixture should turn pale yellow/clear upon quenching).

  • Problem: Benzoic Acid Formation.

    • Root Cause: Over-oxidation of aldehyde before amine coupling.

    • Solution: Pre-mix the aldehyde and amine for 15 minutes before adding the oxidant to ensure Imine formation is favored.

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Benzaldehyde 1.2 mmol Propylamine Mix Stir 15 min (RT) (Imine Formation) Start->Mix Add Add: 5 mol% KI 2.2 equiv TBHP Mix->Add Heat Heat to 80°C 4-6 Hours Add->Heat Check TLC Check (Imine consumption) Heat->Check Check->Heat Incomplete (+1h) Quench Quench: Sat. Na₂S₂O₃ Check->Quench Complete Extract Extract (EtOAc) & Concentrate Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Step-by-step experimental workflow for the KI-catalyzed oxidative amidation.

References

  • Reddy, K. R., Maheswari, C. U., & Venkateshwar, M. (2008). Oxidative Amidation of Aldehydes and Alcohols with Amines Catalyzed by KI-TBHP. European Journal of Organic Chemistry, 2008(21), 3619–3622.

  • Yoo, W. J., & Li, C. J. (2006).[7] Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts.[7] Journal of the American Chemical Society, 128(40), 13064–13065.

  • Gao, L., Tang, H., & Wang, Z. (2014). Direct Amidation Catalyzed by I2/TBHP with HCl. Chemical Communications, 50, 4085-4088.

  • Gupta, S. S. R., et al. (2017).[5] Oxidative amidation of benzaldehydes and benzylamines with N-substituted formamides over a Co/Al hydrotalcite-derived catalyst.[5][10] New Journal of Chemistry, 41, 15268-15276.[5]

Sources

Troubleshooting & Optimization

"how to avoid O-alkylation in benzamide synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selectively Synthesizing N-Alkyl Benzamides and Avoiding O-Alkylation Side Reactions.

Welcome to the technical support center for advanced benzamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with selectivity in the N-alkylation of benzamides. O-alkylation, the formation of an undesired imino ether byproduct, is a common hurdle that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic exploration of the factors governing N- versus O-alkylation to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is O-alkylation and why does it happen during my benzamide synthesis?

A1: O-alkylation is a competing side reaction where the alkylating agent reacts with the oxygen atom of the amide instead of the nitrogen atom. Amides are ambident nucleophiles, meaning they have two nucleophilic sites: the nitrogen and the oxygen.[1] When an amide is deprotonated by a base, it forms an ambident anion with negative charge density on both atoms. The subsequent alkylation can occur at either site, leading to the desired N-alkyl benzamide or the undesired O-alkyl imidate (also known as an imino ether).

The outcome of this competition is not random; it is governed by the Hard and Soft Acids and Bases (HSAB) principle .[2]

  • The amide oxygen is a "hard" nucleophilic center.

  • The amide nitrogen is a "soft" nucleophilic center.[3]

"Hard" electrophiles will preferentially react with the hard oxygen center, while "soft" electrophiles will favor the soft nitrogen center.[2][4] Understanding this principle is the key to controlling the selectivity of your reaction.

Q2: How does my choice of alkylating agent affect the N- versus O-alkylation ratio?

A2: The "hardness" of your alkylating agent (the electrophile) is arguably the most critical factor in determining the reaction's regioselectivity.

  • Hard Electrophiles: These reagents, such as alkyl sulfates (e.g., dimethyl sulfate), alkyl triflates (e.g., methyl triflate), and trialkyloxonium salts (e.g., Meerwein's salt), have a high positive charge density and are not easily polarizable. They strongly favor reaction at the hard oxygen atom, leading to significant amounts of the O-alkylated product.[2][4][5] The Mitsunobu reaction is a notable case where O-alkylation can be a major side reaction because the intermediate alkoxyphosphonium salt behaves as a hard electrophile.[2][6]

  • Soft Electrophiles: These reagents, particularly alkyl iodides (R-I), are more polarizable and have a "softer" electrophilic center. They preferentially react with the soft nitrogen atom, leading to cleaner N-alkylation.[2][4] Alkyl bromides are generally softer than sulfates but harder than iodides.

Q3: What is the best general-purpose method for achieving high N-alkylation selectivity?

A3: For general laboratory-scale synthesis, the use of a strong base to deprotonate the amide followed by the addition of a soft alkylating agent is a classic and reliable method. A particularly effective and green alternative is Phase Transfer Catalysis (PTC), which often provides excellent selectivity and high yields under mild conditions.[7][8]

Troubleshooting Guide: O-Alkylation Issues

"I'm getting a significant amount of the O-alkylated byproduct. How do I fix this?"

This is the most common issue encountered. Use the following guide to diagnose and resolve the problem. The solution almost always involves making your reaction conditions "softer" to favor attack at the nitrogen.

Troubleshooting_Workflow Start O-Alkylation Observed Check_Electrophile Step 1: Analyze Alkylating Agent Start->Check_Electrophile Hard_Electrophile Is it 'Hard'? (e.g., R-OTf, R₂SO₄, R₃O⁺BF₄⁻) Check_Electrophile->Hard_Electrophile Switch_Electrophile Action: Switch to a 'Soft' Agent (e.g., Alkyl Iodide, R-I) Hard_Electrophile->Switch_Electrophile Yes Soft_Electrophile Is it 'Soft'? (e.g., R-I, R-Br) Hard_Electrophile->Soft_Electrophile No Success Problem Solved: High N-Alkylation Selectivity Switch_Electrophile->Success Check_Base Step 2: Evaluate Base & Solvent Soft_Electrophile->Check_Base Yes Base_Solvent Are you using a strong base (NaH, KH) in a non-polar solvent (Toluene)? Check_Base->Base_Solvent Modify_Solvent Action: Switch to a polar aprotic solvent (DMF, THF) to solvate the cation. Base_Solvent->Modify_Solvent Yes Consider_PTC Action: Switch to a Phase Transfer Catalysis (PTC) protocol. Base_Solvent->Consider_PTC No Modify_Solvent->Success Consider_PTC->Success

Caption: A troubleshooting workflow for diagnosing and solving O-alkylation issues.

Detailed Troubleshooting Steps:
  • Analyze Your Alkylating Agent: As outlined in the FAQ, this is the primary cause of O-alkylation. If you are using an alkyl sulfate, triflate, tosylate, or an oxonium salt, you are using a hard electrophile that is predisposed to react at the oxygen.

    • Solution: Replace the hard electrophile with a softer one. Alkyl iodides are the best choice for maximizing N-selectivity.[4] If you must use a tosylate or bromide, be aware that you may need to further optimize other conditions.

  • Evaluate Your Base and Solvent System: The combination of base and solvent influences the nature of the deprotonated amide anion.

    • In non-polar solvents (like toluene): Strong bases like NaH or KH can form tight ion pairs between the cation (Na+) and the amide oxygen, which is the site of highest electron density. This can sterically hinder the nitrogen and electronically favor O-alkylation.

    • In polar aprotic solvents (like DMF or THF): These solvents can solvate the cation, creating a "freer" amide anion. This reduces the cation's association with the oxygen and makes the more nucleophilic nitrogen atom more accessible for alkylation.[9]

    • Solution: If using a strong base like NaH, ensure you are using a suitable polar aprotic solvent like THF or DMF.

  • Consider Phase Transfer Catalysis (PTC): PTC is an excellent technique for promoting N-alkylation.[10] It uses a catalyst (typically a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) to shuttle the amide anion from a solid or aqueous basic phase into an organic phase where it reacts with the alkyl halide.[7][8] This method often provides high N-selectivity because the large, soft quaternary ammonium cation forms a loose ion pair with the amide anion, leaving the nitrogen atom exposed for attack. These reactions can even be run under solvent-free conditions.[11][12]

Summary of Factors Influencing N- vs. O-Alkylation
FactorFavors N-Alkylation (Desired)Favors O-Alkylation (Undesired)Rationale
Alkylating Agent Soft Electrophiles (R-I, R-Br)Hard Electrophiles (R-OTf, R₂SO₄, R-OTs)HSAB Principle: Soft nucleophiles (N) react with soft electrophiles; hard nucleophiles (O) react with hard electrophiles.[2][4]
Base Weaker inorganic bases (K₂CO₃, KOH) often used in PTC.Strong bases (NaH, KH) in non-coordinating solvents can favor O-alkylation.The nature of the counter-ion and its association with the amide anion influences reactivity.
Solvent Polar aprotic (DMF, THF, Acetonitrile)Non-polar (Toluene, Hexane)Polar solvents solvate the cation, creating a "freer" anion where the more nucleophilic nitrogen can react.
Catalyst Phase Transfer Catalysts (e.g., TBAB)NonePTC creates a soft cation-anion pair in the organic phase, enhancing N-selectivity.[7][8]

Validated Experimental Protocols

Protocol 1: Classic N-Alkylation using Sodium Hydride

This protocol is a standard method for achieving clean N-alkylation with primary and secondary benzamides.

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add benzamide (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the benzamide.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases. The solution should become homogeneous.

  • Alkylation: Cool the solution back to 0 °C. Slowly add the alkyl iodide (1.1 - 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: N-Alkylation using Phase Transfer Catalysis (PTC)

This protocol is a greener, often more selective, and operationally simpler method. It is particularly effective and avoids the use of hazardous reagents like NaH.[7][8][11]

Step-by-Step Methodology:

  • Mixing Reagents: In a round-bottom flask, combine the benzamide (1.0 eq), powdered potassium hydroxide (KOH, 2.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 - 0.10 eq).

  • Solvent/Solvent-Free: Add an appropriate organic solvent like toluene or, for a greener approach, proceed solvent-free.[11]

  • Alkylation: Add the alkyl halide (1.2 eq) to the mixture.

  • Reaction: Heat the mixture (typically 60-100 °C) with vigorous stirring overnight. The use of microwave irradiation can dramatically shorten reaction times.[11]

  • Workup: After cooling to room temperature, add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as necessary.

Visualizing the Competing Pathways

The choice between N- and O-alkylation is a bifurcation from a common intermediate.

Competing_Pathways cluster_start Deprotonation cluster_pathways Alkylation (R-X) cluster_products Products Benzamide Benzamide Anion Ambident Anion (Resonance Stabilized) Benzamide->Anion Base + Base - H-Base⁺ N_Alkylation N-Alkylation (Kinetic Product) Anion->N_Alkylation Soft Electrophile (e.g., R-I) O_Alkylation O-Alkylation (Thermodynamic Product) Anion->O_Alkylation Hard Electrophile (e.g., R-OTf) N_Product N-Alkyl Benzamide (Desired Product) N_Alkylation->N_Product O_Product O-Alkyl Imidate (Imino Ether) O_Alkylation->O_Product

Caption: Competing N- and O-alkylation pathways for the benzamide anion.

References
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)? Stack Exchange. [Link]

  • Why n-alkylation is more favorable than o-alkyation ? ResearchGate. [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Organic Synthesis: General Remarks. Wiley-VCH. [Link]

  • Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. PMC. [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. [Link]

  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]

  • N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]

  • O‐alkylation of amide using Meerwein reagent and DIPEA as base in the synthesis of (±). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4-Bromo-2-methoxy-N-propylbenzamide (CAS: 1393442-32-4). Based on its structural properties—a lipophilic benzamide scaffold with a basic nitrogen mask and a halogenated ring—common impurities include unreacted propylamine, 4-bromo-2-methoxybenzoic acid, and coupling byproducts (ureas).

The protocols below prioritize Chemo-Physical Separation (Acid/Base Extraction) followed by Thermodynamic Purification (Recrystallization).

Compound Dashboard
PropertyValue / DescriptionCritical Note
Molecular Weight 272.14 g/mol
LogP (Predicted) ~2.8 - 3.2Highly lipophilic; limited water solubility.
Key Impurity A PropylamineBasic (pKa ~10.7). Remove via Acidic Wash .
Key Impurity B 4-Bromo-2-methoxybenzoic acidAcidic (pKa ~3.86).[1] Remove via Basic Wash .
Key Impurity C Urea Byproducts (if EDC used)Water-soluble.[2][3][4] Remove via Brine/Water Wash .[3]
Physical State White to Off-White SolidOften oils out if solvent polarity is mismatched.

Part 1: Chemical Decontamination (The Workup)

Issue: “My crude product smells like amine and shows multiple spots on TLC.”

Diagnosis: The crude mixture likely contains unreacted starting materials. Because the amide bond is neutral under mild conditions, we can use pH manipulation to selectively ionize and remove impurities.

The "pH Swing" Protocol

Do not rely on a simple water wash. You must exploit the pKa differences between your product and the impurities.

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? These solvents dissolve the neutral amide but allow for distinct phase separation with aqueous buffers.

  • Acidic Wash (Removal of Propylamine):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[3] Propylamine (pKa ~10.7) is protonated to form the water-soluble ammonium salt (

      
      ), partitioning it into the aqueous layer. The amide remains neutral and stays in the organic layer.
      
  • Basic Wash (Removal of Benzoic Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ (Sodium Bicarbonate).

    • Mechanism:[3] Unreacted 4-bromo-2-methoxybenzoic acid (pKa ~3.86) is deprotonated to the carboxylate salt (

      
      ), moving it to the aqueous layer.
      
  • Neutralization & Drying:

    • Wash 1x with Brine (Saturated NaCl) to remove residual water/emulsions.

    • Dry over Anhydrous Na₂SO₄ and concentrate in vacuo.

Visual Logic: The Extraction Workflow

WorkupLogic Start Crude Mixture (Amide + Amine + Acid) Solvent Dissolve in EtOAc or DCM Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash Split1 Phase Separation AcidWash->Split1 AqLayer1 Aqueous Layer (Propylammonium Chloride) Split1->AqLayer1 Top (if DCM) Bottom (if EtOAc) OrgLayer1 Organic Layer (Amide + Benzoic Acid) Split1->OrgLayer1 Contains Product BaseWash Wash with Sat. NaHCO3 OrgLayer1->BaseWash Split2 Phase Separation BaseWash->Split2 AqLayer2 Aqueous Layer (Sodium Benzoate Salt) Split2->AqLayer2 Impurities OrgLayer2 Organic Layer (Purified Amide) Split2->OrgLayer2 Product Final Dry (Na2SO4) & Evaporate -> Solid Product OrgLayer2->Final

Figure 1: Chemo-selective extraction logic based on pKa values of impurities.

Part 2: Physical Purification (Recrystallization)

Issue: “The product comes out as a sticky oil, not crystals.”

Diagnosis: This "oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the impurity profile disrupts the crystal lattice. 4-Bromo-2-methoxy-N-propylbenzamide is lipophilic; using non-polar solvents alone often traps impurities.

Recommended Solvent Systems
MethodSolvent SystemRatio (v/v)Best For...
A (Standard) EtOAc / Hexanes 1:3 to 1:5General purification. Dissolve in min. hot EtOAc, add Hexanes until cloudy.
B (Anti-Oil) Ethanol / Water ~4:1Preventing oiling out. The polarity of water forces the hydrophobic amide to aggregate.
C (High Purity) Toluene PureRemoving non-polar impurities. Requires slow cooling.
Protocol: The "Cloud Point" Method (Solvent System A)
  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate (EtOAc) dropwise while heating (approx. 60°C) until the solid just dissolves.

  • Remove from heat. Add Hexanes (or Heptane) dropwise.

  • Critical Step: Stop adding Hexane the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of EtOAc to clear the solution again.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel to insulate).

  • Once at RT, move to a fridge (4°C).

Troubleshooting "Oiling Out"

If the product separates as an oil droplet at the bottom:

  • Re-heat the mixture until the oil dissolves.

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.

  • Add more solvent: You may be too concentrated. Add 10% more of the good solvent (EtOAc).

Part 3: Advanced Troubleshooting (FAQs)

Q1: My product has a persistent yellow tint. How do I remove it?

A: The yellow color is likely due to trace oxidation of the brominated ring or phenolic impurities.

  • Solution: During the recrystallization step (while the solution is hot), add Activated Charcoal (1-2% by weight) . Stir for 5 minutes, then filter hot through a Celite pad. The charcoal adsorbs the high-molecular-weight colored impurities.

Q2: I used EDC/HOBt, and I see a spot at the baseline of my TLC.

A: This is likely the urea byproduct (EDU) or HOBt.

  • Fix: While these are generally water-soluble, they can persist in the organic layer if the extraction wasn't rigorous. Perform a wash with 10% Citric Acid (more effective than HCl for breaking up urea emulsions) followed by a Brine wash.

Q3: The melting point is broad (e.g., 5°C range).

A: A broad melting point indicates solvent entrapment or regioisomer contamination.

  • Fix: Dry the sample in a vacuum oven at 40°C overnight. If the range remains broad, check NMR for regioisomers (e.g., 5-bromo isomer), which would require column chromatography (Silica gel; Gradient: 0-30% EtOAc in Hexanes) to separate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanisms of amide coupling and pKa-based extraction).
  • BenchChem. (2025).[3][5][6] Solubility of Benzamide Derivatives in Organic Solvents. Retrieved from (General solubility data for benzamide analogs).

  • PubChem. (2025).[7] Compound Summary: 4-Bromo-2-methoxybenzoic acid.[1][8][9] National Library of Medicine. Retrieved from (Precursor physicochemical data).

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromo-2-methoxy-N-propylbenzamide. Retrieved from (Confirmation of commercial availability and CAS 1393442-32-4).

Sources

"degradation pathways of 4-Bromo-2-methoxy-N-propylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 4-Bromo-2-methoxy-N-propylbenzamide

Executive Summary: Compound Profile & Stability Overview

Compound: 4-Bromo-2-methoxy-N-propylbenzamide CAS: 1393442-32-4 Molecular Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol [1]

As a Senior Application Scientist, I have structured this guide to address the specific stability challenges associated with the halo-alkoxy-benzamide class. While this compound is robust under ambient solid-state conditions, it exhibits distinct vulnerabilities in solution—specifically regarding amide hydrolysis and photolytic debromination .[1]

This guide provides the mechanistic causality for impurity formation and actionable protocols to mitigate these risks during your experimental workflows.

Degradation Pathways: Mechanistic Insight

The degradation of 4-Bromo-2-methoxy-N-propylbenzamide proceeds through three primary vectors. Understanding these mechanisms is critical for interpreting HPLC impurity profiles.

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)

The N-propyl amide bond is the primary site of chemical instability.

  • Mechanism: Under acidic or basic stress, water acts as a nucleophile attacking the carbonyl carbon.[1] The reaction is driven by the leaving group ability of the amine (propylamine).

  • Product: 4-Bromo-2-methoxybenzoic acid (Precipitate/HPLC early eluter) and Propylamine (volatile, not UV active).[1]

  • Risk Factor: High.[1] Avoid prolonged exposure to pH < 2 or pH > 10, especially at elevated temperatures.[1]

Pathway B: Photolytic Debromination (Radical Mechanism)

The C-Br bond on the aromatic ring is sensitive to UV radiation.

  • Mechanism: UV photons (approx. 290–320 nm) cause homolytic cleavage of the Carbon-Bromine bond, generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent (e.g., methanol, water).

  • Product: 2-Methoxy-N-propylbenzamide (Des-bromo impurity).[1]

  • Risk Factor: Moderate to High.[1] Solutions left on benchtops without amber glassware will degrade within hours.[1]

Pathway C: Oxidative N-Dealkylation[1]
  • Mechanism: Oxidative species (peroxides in aged solvents) attack the

    
    -carbon of the N-propyl chain, forming an unstable hemiaminal intermediate which collapses.
    
  • Product: 4-Bromo-2-methoxybenzamide (Primary amide).[1]

Pathway Visualization (Graphviz)[1]

The following diagram maps the parent compound to its specific degradation products.

DegradationPathways Parent 4-Bromo-2-methoxy- N-propylbenzamide (Parent) Acid 4-Bromo-2-methoxybenzoic acid (Hydrolysis Product) Parent->Acid Hydrolysis (pH < 2 or pH > 10) Amine Propylamine (By-product) Parent->Amine DesBromo 2-Methoxy-N-propylbenzamide (Photolytic Product) Parent->DesBromo Photolysis (hν, -Br•) PrimaryAmide 4-Bromo-2-methoxybenzamide (Oxidative Product) Parent->PrimaryAmide Oxidation (Peroxides)

Caption: Degradation map showing the three critical breakdown routes: Hydrolysis (Red), Photolysis (Yellow), and Oxidation (Green).

Troubleshooting Guide & FAQs

This section addresses real-world scenarios encountered in the lab.

Scenario 1: Unexpected HPLC Peaks

Q: I see a new peak eluting before the main peak (RRT ~0.85). What is it?

  • Diagnosis: This is likely 4-Bromo-2-methoxybenzoic acid .[1]

  • Cause: Hydrolysis.[1][2][3] Did you use an acidic mobile phase (e.g., 0.1% TFA) and leave the sample in the autosampler for >24 hours?

  • Solution: Switch to a milder buffer (e.g., Ammonium Acetate pH 4.[1]5) or analyze samples immediately after preparation.[1]

Q: I see a peak eluting after the main peak (RRT ~1.1) and the solution turned slightly yellow.

  • Diagnosis: This is likely the Des-bromo analog or a radical coupling product.[1]

  • Cause: Photodegradation.[1][4][5] The yellow color indicates the formation of conjugated radical by-products or free bromine (

    
    ).
    
  • Solution: Repeat the experiment using amber glassware . Wrap columns and tubing in aluminum foil.[1]

Scenario 2: Solubility & Preparation

Q: The compound is not dissolving in pure water. Can I heat it?

  • Advisory: Do NOT heat in water above 60°C.

  • Reasoning: Heating in water accelerates hydrolysis (Pathway A).[1]

  • Protocol: Dissolve the compound in a small volume of DMSO or Methanol first, then dilute with water. This "co-solvent spike" method ensures solubility without thermal stress.[1]

Scenario 3: Storage

Q: Can I store the stock solution in the fridge for next week?

  • Answer: Only if stored in acetonitrile or methanol at -20°C in amber vials.[1]

  • Warning: Do not store in aqueous buffers. Even at 4°C, slow hydrolysis occurs over 5-7 days.[1]

Experimental Protocols: Forced Degradation Validation

To validate your analytical method (HPLC/LC-MS), perform these stress tests to generate the impurities described above.

Table 1: Stress Testing Conditions

Stress TypeReagent / ConditionDurationExpected DegradationTarget Impurity
Acid Hydrolysis 1N HCl, 60°C4 Hours10–20%Benzoic Acid deriv.[1]
Base Hydrolysis 0.1N NaOH, RT2 Hours10–20%Benzoic Acid deriv.[1]
Oxidation 3% H₂O₂24 Hours5–10%Primary Amide / N-Oxides
Photolysis UV (254 nm) / Xenon12 Hours15–30%Des-bromo analog
Step-by-Step Protocol: Acid Hydrolysis
  • Preparation: Weigh 10 mg of 4-Bromo-2-methoxy-N-propylbenzamide into a 20 mL amber scintillation vial.

  • Solubilization: Add 2 mL of Methanol to fully dissolve.

  • Stress Induction: Add 2 mL of 1N HCl. Cap tightly.

  • Incubation: Place in a heating block at 60°C.

  • Sampling: At T=0, T=2h, and T=4h, remove 100 µL aliquots.

  • Quenching: Neutralize the aliquot immediately with 100 µL of 1N NaOH to stop the reaction.

  • Analysis: Dilute to 1 mL with mobile phase and inject onto HPLC.

References

  • Cox, R. A. (2008).[1][2] Benzamide hydrolysis in strong acids: The last word. Canadian Journal of Chemistry.[1] Link

  • Eriksson, J., et al. (2004).[1] Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental Science & Technology.[1] Link

  • Murphy, E. F., et al. (2004).[1] Oxidation of tertiary benzamides by 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride. Organic & Biomolecular Chemistry. Link

  • NIST Chemistry WebBook. (2024).[1] 2-Methoxybenzamide Spectral Data. National Institute of Standards and Technology.[1] Link

Sources

"common byproducts in the synthesis of 4-bromo-2-methoxybenzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Operator: Senior Application Scientist Ticket ID: BMB-SYNTH-442

Welcome to the Benzamide Synthesis Help Desk

You are likely here because your HPLC trace for 4-bromo-2-methoxybenzamide shows unexpected peaks, or your yield is inexplicably low. This scaffold is a deceptive "simple" molecule. While it looks like a standard amide coupling, the electronic push-pull between the ortho-methoxy group (electron-donating) and the amide (electron-withdrawing) creates specific reactivity traps.

This guide addresses the most common "tickets" we receive from medicinal chemists and process engineers regarding this specific synthesis.

Ticket #1: "I tried brominating 2-methoxybenzamide directly, but the NMR is wrong."

Diagnosis: Regioselectivity Mismatch (The "5-Bromo Trap"). Severity: Critical (Irreversible).

The Issue

Many researchers attempt to save steps by directly brominating 2-methoxybenzamide. Do not do this. The methoxy group (-OMe) is a strong ortho/para director. The amide group (-CONH


) is a meta director.
  • Theoretical Expectation: Both groups cooperatively direct to the 5-position? No.

  • Reality: The -OMe activation dominates.

    • Position 3 (Ortho to OMe): Sterically crowded by the amide and OMe.

    • Position 5 (Para to OMe): Electronically favored and sterically accessible.

    • Position 4 (Target): Meta to the strongest activator (OMe). This position is deactivated relative to position 5.

Result: You have synthesized 5-bromo-2-methoxybenzamide , not the 4-bromo isomer.

The Fix

You cannot "steer" this bromination to the 4-position effectively with standard electrophilic aromatic substitution (EAS).

  • Correct Workflow: You must start with the bromine already installed para to the leaving group or directing group.

    • Route A (Recommended): Start with 4-bromo-2-methoxybenzoic acid (commercially available)

      
       Amidation.
      
    • Route B (Process Scale): Start with 1,4-dibromo-2-fluorobenzene

      
       Formylation 
      
      
      
      S
      
      
      Ar (OMe)
      
      
      Oxidation
      
      
      Amidation.

Ticket #2: "My Amide Coupling (EDC/HOBt) has a persistent impurity at +0.5 min RRT."

Diagnosis: N-Acylurea Formation or Activated Ester Hydrolysis. Severity: Moderate (Purification required).

The Issue

When using carbodiimides (EDC, DCC) to couple 4-bromo-2-methoxybenzoic acid with amines, the reaction proceeds via an O-acylisourea intermediate.

  • N-Acylurea Rearrangement: If the amine is slow to react (steric hindrance), the active intermediate rearranges to an unreactive N-acylurea byproduct.

  • "Phantom" Acid Peak: If your solvent is not dry, the active ester hydrolyzes back to the starting material (4-bromo-2-methoxybenzoic acid). On reverse-phase HPLC, the acid often elutes very close to the amide due to similar polarity in acidic mobile phases.

Troubleshooting Steps
ObservationProbable CauseCorrective Action
Peak matches SM retention time Hydrolysis of active esterEnsure DMF/DCM is anhydrous. Switch to HATU (faster kinetics).
Peak is +142 Da (DCC) or +155 Da (EDC) N-acylurea byproductThe amine is too unreactive. Add HOAt or switch to Acid Chloride method.
Precipitate in reaction Urea byproduct (DCU)Normal for DCC. Filter off. For EDC, the urea is water-soluble (wash away).

Ticket #3: "I used Thionyl Chloride (SOCl ) to make the acid chloride, but the coupling failed."

Diagnosis: The Vilsmeier-Haack Requirement. Severity: High (Failed Batch).

The Issue

You likely refluxed 4-bromo-2-methoxybenzoic acid in neat SOCl


 and saw no evolution of gas, or the subsequent coupling gave starting material.
  • Reason: Electron-rich benzoic acids (due to the ortho-methoxy group) can be sluggish to form acid chlorides. The resonance donation from the OMe group reduces the electrophilicity of the carbonyl carbon.

The Protocol Fix

You must use a catalyst.

  • Add DMF (Dimethylformamide) (catalytic, ~5 mol%).

  • Mechanism: SOCl

    
     reacts with DMF to form the Vilsmeier reagent  (chloroiminium ion), which is a far more potent electrophile than SOCl
    
    
    
    alone. This species attacks the carboxylic acid to generate the acid chloride rapidly.

Visual Troubleshooting Guide

The following logic tree helps you identify impurities based on reaction conditions and HPLC observations.

Troubleshooting Start Start: Identify Impurity Source Method Which Synthesis Method? Start->Method DirectBr Direct Bromination of 2-methoxybenzamide Method->DirectBr Electrophilic Subst. Coupling Amide Coupling (from Acid) Method->Coupling Nucleophilic Subst. WrongIso MAJOR IMPURITY: 5-bromo-2-methoxybenzamide (Regioisomer) DirectBr->WrongIso Para to OMe directs Reagent Reagent Used? Coupling->Reagent SOCl2 SOCl2 (Acid Chloride) Reagent->SOCl2 Carbodiimide EDC / DCC Reagent->Carbodiimide Hydrolysis Impurity: Starting Acid (Hydrolysis of Chloride) SOCl2->Hydrolysis Wet Solvents Dimer Impurity: Anhydride (Dimerization) SOCl2->Dimer Stoichiometry Error Carbodiimide->Hydrolysis Incomplete Activation Urea Impurity: N-Acylurea (Rearrangement) Carbodiimide->Urea Slow Amine

Figure 1: Decision tree for identifying major byproducts based on synthetic route.

Ticket #4: "There is a peak at M-14. Did I lose a methyl group?"

Diagnosis: Lewis Acid-Mediated O-Demethylation. Severity: Low (Avoidable).

The Issue

If you used BBr


 , AlCl

, or even strong HBr/AcOH downstream (or during an attempted bromination), you may have cleaved the methyl ether.
  • Byproduct: 4-bromo-2-hydroxybenzamide .

  • Mechanism: The Lewis acid coordinates to the methoxy oxygen, facilitating nucleophilic attack (usually by Br

    
     or Cl
    
    
    
    ) on the methyl group, releasing Me-X and the phenol.

Prevention:

  • Avoid BBr

    
     if the methoxy group is intended to be permanent.
    
  • If deprotection is required elsewhere, ensure the amide nitrogen is not interfering (amides can also coordinate Lewis acids, requiring excess reagent).

Standard Operating Procedure (SOP)

Recommended Route: Acid Chloride Activation

This protocol minimizes urea byproducts and ensures complete conversion.

Reagents:

  • 4-bromo-2-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl

    
    ) (3.0 equiv)
    
  • DMF (anhydrous) (0.05 equiv - Critical )

  • DCM (Dichloromethane) or Toluene (Solvent A)

  • Amine (H-NR

    
    R
    
    
    
    ) or Ammonia source (1.2 equiv)
  • Triethylamine (Et

    
    N) or DIPEA (2.5 equiv)
    
  • THF (Solvent B)

Step-by-Step:

  • Activation: Suspend the acid in Solvent A (DCM). Add catalytic DMF.[1]

  • Chlorination: Add SOCl

    
     dropwise at 0°C. Heat to reflux for 2 hours.
    
    • Checkpoint: Solution should become clear.

  • Evaporation: Concentrate in vacuo to remove excess SOCl

    
    . Do not skip.  Excess SOCl
    
    
    
    will react with your amine to form sulfinamides.
    • Chase: Add toluene and evaporate again to azeotrope trace SOCl

      
      .
      
  • Coupling: Dissolve the crude acid chloride in dry THF.

  • Addition: Add the amine and Et

    
    N at 0°C. Stir at Room Temp for 1 hour.
    
  • Workup: Quench with saturated NaHCO

    
    . Extract with EtOAc.
    

Yield Expectation: >85% Major Impurity: None (if dry). Trace starting acid if water ingress occurred.

Synthesis Pathway & Impurity Origin

SynthesisPath SM 4-Bromo-2-methoxy- benzoic acid Int Acid Chloride Intermediate SM->Int SOCl2 / DMF (Vilsmeier) Product 4-Bromo-2-methoxy- benzamide Int->Product Amine / Base Byprod2 Byproduct: Sulfinamide (from excess SOCl2) Int->Byprod2 Skip Evaporation + Amine Byprod1 Byproduct: Acid (Hydrolysis)

Figure 2: Reaction pathway highlighting critical control points for impurity formation.

References

  • Regioselectivity of Bromination

    • Tang, R. J., et al.[2] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol." J. Org.[2] Chem.2018 , 83, 930–938.[2] Link

    • Note: Establishes the directing power of alkoxy groups in halogenation, confirming the difficulty of obtaining 4-bromo via direct bromination of 2-methoxy substr
  • Synthesis of 4-bromo-2-methoxybenzaldehyde/acid (Precursors)

    • Luo, Z., et al.[3][4] "Processes for producing 4-bromo-2-methoxybenzaldehyde."[3][4][5][6] U.S. Patent 8,692,026, 2014 . Link

    • Note: Details the metal-halogen exchange route to avoid regio-isomer mixtures.
  • Amide Coupling Byproducts

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606-631. Link

    • Note: Comprehensive review of N-acylurea and racemiz
  • Demethylation Side Reactions

    • Weissman, S. A., & Zewge, D. "Recent Advances in Ether Dealkylation." Tetrahedron2005 , 61, 7833-7863. Link

Sources

Technical Support Center: Purification of Brominated Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet often tricky molecules. My aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively in your own laboratories.

Section 1: Troubleshooting Guide

This section is formatted in a problem-and-solution format to directly address the common issues that arise during the purification of brominated compounds.

Column Chromatography Issues

Column chromatography is a cornerstone of purification, yet brominated compounds can present specific hurdles.

Problem: My brominated compound appears to be degrading on the silica gel column.

Symptoms:

  • You observe new, often more polar, spots on your TLC plates as the column progresses.

  • Your final product NMR shows unexpected peaks that were not present in the crude material.

  • You experience significantly low recovery of your target compound.

Causality and Solutions:

This is a frequent and frustrating issue. The primary culprit is the acidic nature of standard silica gel. The silica surface is covered in silanol groups (Si-OH), which can act as a Brønsted acid, promoting decomposition of sensitive compounds. Brominated compounds, particularly those with benzylic or allylic bromides, or those with electron-rich aromatic systems, are susceptible to acid-catalyzed degradation or elimination reactions.

Solutions:

  • Deactivate the Silica Gel:

    • Mechanism: Neutralizing the acidic silanol groups can prevent degradation.

    • Protocol:

      • Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane).

      • Add 1-2% triethylamine (or another suitable base like pyridine) to the slurry and stir for 15-30 minutes.

      • Pack your column with this neutralized silica gel slurry.

      • It is also advisable to add the same percentage of base to your eluent to maintain the neutral environment throughout the purification.

  • Switch to an Alternative Stationary Phase:

    • Mechanism: Different stationary phases have different surface properties.

    • Alumina (Al₂O₃): Alumina is generally more basic than silica and can be a good alternative for acid-sensitive compounds. It is available in neutral and basic grades. However, be aware that highly basic alumina can also cause degradation of base-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be a good choice for less polar compounds.

  • Use a 2D TLC to Confirm Instability:

    • Protocol:

      • Spot your crude material on a square TLC plate near one corner.

      • Run the TLC in a suitable solvent system.

      • Dry the plate completely.

      • Turn the plate 90 degrees and run it again in the same solvent system.

    • Interpretation: If your compound is stable, you will see a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[1]

Problem: I am struggling to separate my brominated compound from a non-brominated analogue or a regioisomer.

Causality and Solutions:

The introduction of a bromine atom increases the molecular weight and polarizability of a molecule, which generally leads to a change in polarity. However, this change can sometimes be subtle, making chromatographic separation challenging.

Solutions:

  • Optimize Your Solvent System:

    • Principle: Fine-tuning the eluent polarity is key. The goal is to find a solvent system where the difference in affinity for the stationary phase between your target compound and the impurity is maximized.

    • Strategy:

      • Start with a low polarity eluent and gradually increase the polarity.

      • Hexane/Ethyl Acetate and Dichloromethane/Methanol are common starting points.[2][3]

      • For challenging separations, consider using a shallow gradient elution.

    • Data Table: See Table 1 for recommended starting solvent systems.

  • Consider High-Performance Liquid Chromatography (HPLC):

    • Principle: HPLC offers significantly higher resolving power than flash chromatography.

    • Application: This is particularly effective for separating closely related regioisomers. Careful selection of the stationary phase (e.g., C18, phenyl-hexyl) and optimization of the mobile phase are crucial.

Crystallization Issues

Crystallization is a powerful and scalable purification technique, but success often lies in the details.

Problem: My brominated compound "oils out" instead of forming crystals.

Symptoms:

  • Upon cooling, a liquid layer separates from the solvent instead of solid crystals.

Causality and Solutions:

"Oiling out" occurs when the solubility of the compound in the solvent is so low that it comes out of solution above its melting point. This is often due to the presence of impurities that depress the melting point of the mixture or an inappropriate choice of solvent.

Solutions:

  • Re-evaluate Your Solvent Choice:

    • Principle: The ideal crystallization solvent should dissolve your compound when hot but not when cold.[4][5][6]

    • Action:

      • If the boiling point of your solvent is higher than the melting point of your compound, choose a lower-boiling solvent.

      • Try a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water and hexane/ethyl acetate.[4][7]

  • Purify by Chromatography First:

    • Principle: Removing impurities that inhibit crystallization can facilitate crystal formation.

    • Action: Perform a quick column chromatography to remove baseline impurities and then attempt to crystallize the partially purified material.

Problem: No crystals form upon cooling, even after an extended period.

Symptoms:

  • The solution remains clear even after cooling to low temperatures.

Causality and Solutions:

This indicates that your solution is not supersaturated, meaning you have used too much solvent.

Solutions:

  • Reduce the Solvent Volume:

    • Action: Gently heat the solution to boil off some of the solvent. Once you observe the formation of a slight cloudiness or crystals, add a very small amount of solvent to redissolve and then allow it to cool again.[8]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I remove the color of unreacted bromine from my reaction mixture?

A1: This is a crucial workup step. The most common and effective method is to quench the excess bromine with a reducing agent.

  • Method: Wash the reaction mixture with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[5] The red-brown color of bromine will disappear as it is reduced to colorless bromide ions.

  • Alternative Quenchers: Aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) can also be used.[9]

  • Caution: If your reaction mixture is acidic, sodium thiosulfate can decompose to form elemental sulfur, which appears as a fine precipitate. To avoid this, you can add a solution of sodium bicarbonate to neutralize the acid before the thiosulfate wash.[4]

Q2: What is a good starting point for a solvent system for column chromatography of a brominated aromatic compound?

A2: The polarity of brominated aromatic compounds can vary widely depending on other substituents. However, a good starting point for TLC analysis is often a mixture of a non-polar and a moderately polar solvent. See Table 1 for common solvent systems.

Table 1: Recommended Solvent Systems for Flash Chromatography

Compound PolarityRecommended Solvent System(s)Notes
Non-polar Hexane/Ethyl Acetate (9:1 to 4:1) Hexane/Dichloromethane (gradient)A workhorse for many organic compounds.[3]
Intermediate Polarity Hexane/Ethyl Acetate (4:1 to 1:1) Dichloromethane/Methanol (99:1 to 95:5)Dichloromethane/Methanol is effective for compounds with poor solubility in ethyl acetate.[3]
Polar Ethyl Acetate Dichloromethane/Methanol (95:5 to 9:1)For very polar compounds, a small amount of methanol in dichloromethane is often effective.[2]
Basic (e.g., amines) Dichloromethane/Methanol with 0.1-1% TriethylamineThe added base helps to prevent streaking on the silica gel.[10]
Acidic (e.g., carboxylic acids) Hexane/Ethyl Acetate with 0.1-1% Acetic AcidThe added acid can improve peak shape for acidic compounds.

Q3: Can I use distillation to purify my brominated compound?

A3: Yes, vacuum distillation can be a very effective method for purifying liquid brominated compounds, especially for removing non-volatile impurities. This is only suitable if your compound is thermally stable and has a boiling point that is significantly different from any impurities.

Section 3: Experimental Protocols & Visualizations

Detailed Protocol: Purification of a Generic Brominated Aromatic Compound by Flash Chromatography

This protocol assumes a solid, moderately polar brominated aromatic compound.

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and elute with various solvent systems (refer to Table 1) to find a system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a common rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent).

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then removing the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • If using a gradient, gradually increase the polarity of the eluent.

    • Collect fractions and monitor the elution of your product by TLC.

  • Product Isolation:

    • Combine the pure fractions containing your desired compound.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making process when developing a purification strategy for a new brominated compound.

Purification_Workflow start Crude Brominated Product assess_purity Assess Purity & Impurity Profile (TLC, NMR, LC-MS) start->assess_purity is_solid Is the product a solid? assess_purity->is_solid try_cryst Attempt Recrystallization is_solid->try_cryst Yes column_chrom Perform Column Chromatography is_solid->column_chrom No / Oily cryst_success Crystallization Successful? try_cryst->cryst_success pure_solid Pure Crystalline Product cryst_success->pure_solid Yes cryst_success->column_chrom No / Oiled Out is_acid_sensitive Is the compound acid-sensitive? (Check structure, 2D TLC) column_chrom->is_acid_sensitive neutral_silica Use Neutralized Silica or Alumina is_acid_sensitive->neutral_silica Yes standard_silica Use Standard Silica Gel is_acid_sensitive->standard_silica No optimize_eluent Optimize Eluent System neutral_silica->optimize_eluent standard_silica->optimize_eluent collect_fractions Collect & Analyze Fractions optimize_eluent->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure pure_oil_solid Pure Product (Oil or Solid) combine_pure->pure_oil_solid recryst_after_col Recrystallize if Solid pure_oil_solid->recryst_after_col recryst_after_col->pure_solid

Sources

"optimizing solvent systems for recrystallization of N-alkylated benzamides"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of N-Alkylated Benzamides

Introduction: The Physicochemical Challenge

Welcome to the technical support center. Recrystallizing N-alkylated benzamides presents a unique thermodynamic challenge: you are balancing the rigid,


-stacking propensity of the benzamide core against the flexible, hydrophobic nature of the N-alkyl tail.

Unlike primary benzamides, which rely heavily on strong intermolecular hydrogen bonding (N-H...O) for crystal lattice energy, N-alkylation reduces the number of hydrogen bond donors and introduces steric bulk. This shift often leads to "oiling out" (Liquid-Liquid Phase Separation, LLPS) rather than crystallization.[1] This guide moves beyond trial-and-error, applying solubility parameter logic to engineer a robust purification system.

Module 1: Solvent Selection Logic (The "Why")

To select the correct solvent, we must analyze the solute using Hansen Solubility Parameters (HSP) . An N-alkylated benzamide is not a monolith; it is a hybrid structure.

  • The Benzamide Core: High polarity (

    
    ) and hydrogen bonding (
    
    
    
    ).
  • The Alkyl Tail: High dispersion forces (

    
    ), low polarity.
    

The Shift: As the alkyl chain length increases (Methyl


 Octyl 

Dodecyl), the molecule's overall

decreases while

becomes dominant. A solvent system perfect for N-methylbenzamide (e.g., Water/Ethanol) will cause N-octylbenzamide to oil out because water is too polar to accommodate the lipophilic tail, forcing the compound to aggregate into a separate liquid phase before it can order itself into a crystal.
Solvent Screening Decision Matrix

Use the following logic flow to determine your starting solvent system based on the alkyl chain length (


).

SolventSelection cluster_tips Optimization Logic start Start: Define Alkyl Chain Length (R) check_R Chain Length Analysis start->check_R short Short Chain (C1-C3) (e.g., N-methyl) check_R->short High Polarity med Medium Chain (C4-C8) (e.g., N-butyl) check_R->med Balanced long Long Chain (>C8) (e.g., N-dodecyl) check_R->long Lipophilic solv_short System A: Polar/Protic Solvent: Ethanol or MeOH Anti-solvent: Water short->solv_short solv_med System B: Intermediate Solvent: EtOAc or IPA Anti-solvent: Heptane med->solv_med solv_long System C: Non-Polar Solvent: DCM or Toluene Anti-solvent: Hexane/Pentane long->solv_long tip1 If MP < 60°C, avoid high BP solvents to prevent oiling. solv_med->tip1

Figure 1: Solvent selection logic based on the lipophilicity introduced by the N-alkyl chain.

Module 2: Troubleshooting "Oiling Out"

The Issue: You cool your solution, and instead of white needles, you see distinct oily droplets at the bottom of the flask. Upon further cooling, these may solidify into an impure glass.

The Mechanism: This occurs when the Metastable Zone Width (MSZW) intersects with the liquid-liquid immiscibility region. Essentially, the solution separates into a solute-rich liquid phase and a solute-poor liquid phase before the crystal nucleation temperature is reached [1].

Diagnostic & Remediation Protocol
ObservationDiagnosisRemediation Action
Oiling upon heating MP of solid is lower than solvent BP.[1]Switch Solvent: Use a lower boiling point solvent (e.g., switch from Toluene to DCM/Hexane).
Oiling upon anti-solvent addition Localized high supersaturation; Anti-solvent is too polar (repelling the alkyl tail).1. Slow Down: Add anti-solvent dropwise with vigorous stirring.2. Change Anti-solvent: If using water, switch to Hexane or Ether.
Oiling upon cooling Cooling rate too fast; System entered unstable zone (LLPS) before nucleation.Seeding (Critical): Add seed crystals at the cloud point (just as turbidity starts). Re-heat slightly to dissolve oil, then cool at 5°C/hour.
Workflow: Recovering an Oiled-Out Batch

OilingRecovery state_oil Oiled-Out Mixture step1 Re-heat to Clear Solution (T > Cloud Point) state_oil->step1 step2 Add Seed Crystals (0.1-1.0 wt%) step1->step2 At Saturation Temp step3 Slow Cool (Controlled Rate) step2->step3 step4 Crystallization step3->step4

Figure 2: Recovery workflow for oiled-out N-alkyl benzamide mixtures.

Module 3: Standard Operating Procedure (SOP)

Objective: Purification of N-Butylbenzamide (Example of Medium Chain). Target Purity: >99% HPLC.

  • Dissolution (Thermodynamic Control):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) .[2]

    • Heat to reflux. Add EtOAc in small portions until dissolved.

    • Why: EtOAc matches the polarity of the amide bond while accommodating the butyl chain.

  • Impurity Rejection (Hot Filtration):

    • If insoluble particles are present, filter while boiling.[2]

    • Why: Removes inorganic salts or polymerized byproducts.

  • Nucleation Induction (The Critical Step):

    • Remove from heat.[2] Add Heptane (anti-solvent) dropwise until a faint, persistent turbidity appears.

    • Add 1-2 drops of EtOAc to clear the solution again.

    • SEED: Add a few crystals of pure product.

    • Why: Seeding bypasses the energy barrier for nucleation, preventing the system from entering the "oiling out" region [2].

  • Crystal Growth (Kinetic Control):

    • Allow to cool to room temperature undisturbed for 2 hours.

    • Cool in an ice bath (0°C) for 30 minutes.

    • Why: Rapid cooling traps impurities. Slow cooling allows the crystal lattice to reject structurally similar impurities (e.g., unreacted amine).

  • Isolation:

    • Vacuum filter.[2][3] Wash with cold 1:3 EtOAc:Heptane.

    • Dry under vacuum.

Module 4: Frequently Asked Questions (FAQ)

Q1: My crystals are sticky and smell like the solvent. How do I fix this?

  • A: This indicates solvate formation or inclusion of mother liquor. N-alkyl benzamides can form channel solvates with chlorinated solvents.

  • Fix: Dry the crystals at a temperature 20°C below their melting point under high vacuum. If the problem persists, recrystallize from a non-solvating solvent like Isopropanol (IPA).

Q2: I don't have seed crystals. How do I initiate crystallization without oiling out?

  • A: Use the "Scratch and Vapor" technique.

    • Dip a glass rod in the solution, remove it, and let the solvent evaporate on the rod to form a thin film of solid.

    • Re-insert the rod and scratch the inner wall of the flask at the air/liquid interface.

    • Alternatively, use a sonication bath for 10 seconds to induce nucleation shock.

Q3: Can I use water as an anti-solvent for N-octylbenzamide?

  • A: Not recommended. The hydrophobic effect is too strong. Adding water will likely cause immediate precipitation of amorphous gum or oiling out due to the high interfacial tension. Use Methanol (solvent) and Water (anti-solvent) only if the alkyl chain is short (

References

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization & Precipitation Guide. [Link]

  • University of York. "Problems with Recrystallisations: Oiling Out & Super-saturation." Chemistry Teaching Labs. [Link]

  • Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook." CRC Press. (Contextual application of HSP logic). [Link]

  • LibreTexts Chemistry. "Troubleshooting: Oiling Out." Organic Chemistry Lab Techniques. [Link]

Sources

Technical Support Center: Troubleshooting Guide for Suzuki Coupling of Brominated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of brominated aromatics. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: A Deeper Dive into Common Experimental Hurdles

This section addresses specific problems you may encounter during the Suzuki coupling of brominated aromatics, offering not just solutions but also the scientific reasoning behind them.

Issue 1: Low to No Yield of the Desired Product

A low or non-existent yield is one of the most frequent challenges. The root cause often lies in the intricate interplay between the catalyst, reagents, and reaction conditions.

Question: My Suzuki coupling reaction with an aryl bromide is giving me a very low yield or no product at all. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to a sluggish or failed reaction. A systematic approach to troubleshooting is crucial.

1. Catalyst and Ligand Inactivity:

  • The Problem: The active Pd(0) species is the workhorse of the catalytic cycle. If you are starting with a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0). This reduction process can be inefficient or can lead to the formation of inactive palladium black.[1] Additionally, phosphine ligands are susceptible to oxidation by trace amounts of oxygen, rendering them incapable of coordinating to the palladium center.[1]

  • The Solution:

    • Ensure an Inert Atmosphere: Rigorous degassing of your solvent and reaction mixture is non-negotiable.[1] This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using multiple freeze-pump-thaw cycles.[2]

    • Use a Pd(0) Precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step, which can sometimes be a source of homocoupling byproducts.[1][3]

    • Ligand Selection: The choice of ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or RuPhos, can promote the oxidative addition step, which is often the rate-limiting step, especially for electron-rich or sterically hindered aryl bromides.[4][5]

2. Boronic Acid/Ester Instability:

  • The Problem: Boronic acids are susceptible to side reactions, most notably protodeboronation (hydrolysis) and homocoupling.[4][6] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, and is particularly problematic with heteroaryl boronic acids.[4] Homocoupling involves the coupling of two boronic acid molecules, a reaction often facilitated by the presence of oxygen.[1][4]

  • The Solution:

    • Use Boronic Esters: Pinacol esters and MIDA boronates offer greater stability compared to boronic acids, protecting them from premature decomposition.[4][6] MIDA boronates are particularly stable and can be used in sequential coupling reactions.[4]

    • Control Water Content: While a small amount of water is often necessary to facilitate the transmetalation step and dissolve the inorganic base, excessive water can accelerate protodeboronation.[4] The optimal solvent-to-water ratio often needs to be determined empirically, with common ratios ranging from 2:1 to 10:1.[4]

    • Fresh Reagents: Use high-purity boronic acids or esters and ensure they have been stored correctly to prevent degradation.[7]

3. Suboptimal Reaction Conditions:

  • The Problem: The choice of base, solvent, and temperature significantly impacts the reaction outcome. An inappropriate base may not be strong enough to activate the boronic acid for transmetalation, while an overly strong base can promote side reactions.[3][8] The solvent system must be able to dissolve the reagents and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[9] Insufficient temperature can lead to a sluggish reaction.[1]

  • The Solution:

    • Base Selection: A wide range of bases can be used, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices.[4] The selection of the base can be crucial in suppressing unwanted side reactions.[6] For base-sensitive substrates, milder bases like KF may be employed.[3]

    • Solvent Screening: Common solvents include toluene, dioxane, THF, and DMF, often in combination with water.[4] The choice of solvent can influence reaction rates and selectivity.

    • Temperature Optimization: Many Suzuki couplings require heating, typically in the range of 80-110 °C.[2][7] However, excessive temperatures can lead to catalyst decomposition.[1] Monitoring the reaction progress is key to finding the optimal balance.

Issue 2: Prominent Side Reactions: Dehalogenation and Homocoupling

Even when the desired product is formed, its yield can be significantly diminished by competing side reactions.

Question: I am observing significant amounts of my starting aryl bromide being converted to the corresponding arene (dehalogenation) and/or the formation of a biaryl product derived from the homocoupling of my boronic acid. How can I minimize these side reactions?

Answer:

Dehalogenation and homocoupling are two of the most common side reactions that plague Suzuki couplings. Understanding their mechanisms is key to their suppression.

Dehalogenation: The Unwanted Reduction

Dehalogenation is the replacement of the bromine atom on your aromatic ring with a hydrogen atom.[8] This side reaction consumes your starting material and reduces the overall yield.

  • The Cause: After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture. Reductive elimination of Ar-H then regenerates the Pd(0) catalyst, but produces the undesired dehalogenated byproduct.[4] Potential hydride sources include impurities in the reagents, the solvent (especially alcohols), or even the boronic acid itself.[7]

  • Mitigation Strategies:

    • Choice of Base: Strong bases like alkoxides can sometimes promote dehalogenation. Switching to a weaker inorganic base like K₂CO₃ or K₃PO₄ is often beneficial.[7][8]

    • Solvent System: Aprotic solvents are generally preferred.[8] If an alcohol must be used as a solvent, consider using it in combination with a non-protic co-solvent.

    • Ligand Effects: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.[8] Screening different ligands can be an effective strategy.

    • Temperature and Time: High temperatures and prolonged reaction times can favor dehalogenation.[8] It is crucial to monitor the reaction and stop it once the starting material is consumed.[8]

Homocoupling: The Dimerization Dilemma

Homocoupling results in the formation of a biaryl product from the coupling of two boronic acid molecules.

  • The Cause: The presence of oxygen in the reaction mixture is a primary culprit for homocoupling.[1] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then catalyze the oxidative coupling of two boronic acid molecules.[4] Using a Pd(II) precatalyst can also contribute to homocoupling during the in-situ reduction to Pd(0).[1]

  • Mitigation Strategies:

    • Rigorous Degassing: As with preventing catalyst deactivation, thorough degassing is the most effective way to minimize homocoupling.[1]

    • Use a Pd(0) Source: Starting with a Pd(0) precatalyst can reduce the amount of homocoupling that occurs during the initial stages of the reaction.[1]

    • Control Stoichiometry: Using a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is common practice, but a large excess can increase the likelihood of homocoupling.

Frequently Asked Questions (FAQs)

This section provides concise answers to broader questions about the Suzuki coupling of brominated aromatics.

Q1: What is the general reactivity trend for aryl halides in Suzuki coupling?

A1: The reactivity of aryl halides in the oxidative addition step generally follows the order: I > Br > OTf >> Cl.[10] Aryl bromides offer a good balance of reactivity and stability, making them widely used substrates.

Q2: How do electron-donating and electron-withdrawing groups on the aryl bromide affect the reaction?

A2: Electron-withdrawing groups on the aryl bromide generally accelerate the rate of oxidative addition, making the reaction faster.[4][11] Conversely, electron-donating groups can make the oxidative addition step more challenging, often requiring more electron-rich and bulky ligands to achieve good yields.[4][5]

Q3: Is water always necessary for a Suzuki coupling reaction?

A3: While not always strictly necessary, water is commonly added to Suzuki coupling reactions for several reasons. It helps to dissolve the inorganic base, and the presence of hydroxide ions is believed to facilitate the transmetalation step by forming a more nucleophilic boronate species.[3][4] However, anhydrous conditions are also possible and may be preferable for substrates that are sensitive to hydrolysis.

Q4: Can I use aryl chlorides instead of aryl bromides?

A4: Yes, but aryl chlorides are generally less reactive than aryl bromides.[12] Successful coupling with aryl chlorides often requires more specialized and highly active catalyst systems, typically employing electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands, along with stronger bases and higher reaction temperatures.[4]

Q5: My reaction mixture turned black. Is this a problem?

A5: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition. This can happen if the palladium catalyst is not properly stabilized by the ligand, leading to aggregation and loss of catalytic activity.[1] While some color change is expected, the formation of a significant amount of black solid is often a sign of a failing reaction. Ensuring an appropriate ligand-to-palladium ratio (typically between 1:1 and 4:1) can help prevent this.[1]

Visualizing the Process: The Suzuki Coupling Catalytic Cycle

To better understand the reaction mechanism and potential points of failure, the following diagram illustrates the key steps in the Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X + Pd(0)L₂) Pd0->OxAdd Ar-Br PdII Ar-Pd(II)-X(L₂) (Palladacycle) OxAdd->PdII Transmetalation Transmetalation ([Ar'B(OH)₃]⁻) PdII->Transmetalation Ar'-B(OH)₂ + Base Dehalogenation Dehalogenation (Ar-H) PdII->Dehalogenation Hydride Source PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar Homocoupling Homocoupling (Ar'-Ar') Transmetalation->Homocoupling O₂ RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Sources

"preventing decomposition of 4-Bromo-2-methoxy-N-propylbenzamide during workup"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-methoxy-N-propylbenzamide

Welcome to the dedicated technical support center for handling 4-Bromo-2-methoxy-N-propylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the stability of this compound during post-reaction workup and purification. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I'm observing a new, more polar impurity on my TLC plate after an aqueous workup. What is it likely to be?

A: The most probable decomposition product is 4-bromo-2-methoxybenzoic acid , formed via hydrolysis of the amide bond. This carboxylic acid is significantly more polar than the parent amide and will exhibit a lower Rf value on a normal-phase silica TLC plate. A secondary, less likely product could be n-propylamine, which is volatile and typically removed during workup, but its salt form might be present in the aqueous layer.

The fundamental susceptibility of amides to hydrolysis under both acidic and basic conditions is a well-documented reaction pathway.[1][2] The reaction cleaves the amide C-N bond, yielding a carboxylic acid and an amine (or their respective salt forms depending on the pH).

Q2: What are the primary mechanisms that cause the decomposition of my benzamide during workup?

A: The decomposition is almost certainly due to amide hydrolysis, which can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis : During an acidic wash (e.g., with 1M HCl or citric acid) intended to remove basic impurities, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by water.[3] While amides are generally stable, prolonged exposure, elevated temperatures, or the use of strong, concentrated acids can drive this reaction forward.[4]

  • Base-Catalyzed Hydrolysis (Saponification) : During a basic wash (e.g., with NaHCO₃ or NaOH) used to remove acidic impurities, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, ejecting the amide anion (⁻NH-propyl) as the leaving group, which is subsequently protonated by water.[1][2] This pathway is generally slower than acid-catalyzed hydrolysis for benzamides but can be significant with stronger bases or higher temperatures.

Q3: Between an acidic and a basic wash, which poses a greater risk to my compound's stability?

A: Both present a risk, and the choice depends on the impurities you need to remove. However, for benzamides, acid-catalyzed hydrolysis is often a more significant concern during a standard workup , especially if unreacted amines from a preceding coupling reaction are being targeted for removal. The use of strong mineral acids (e.g., HCl >1M) should be avoided in favor of milder organic acids. Basic washes, particularly with weak bases like sodium bicarbonate, are generally safer but caution is still warranted. The key factors that accelerate degradation in either case are time, temperature, and reagent concentration . A rapid, cold wash is always preferable.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter.

Symptom Observed Probable Cause(s) Recommended Solution(s)
Low final yield after full workup and purification. 1. Amide Hydrolysis: Significant product loss to the aqueous layers during acidic or basic washes. 2. Poor Extraction: The product may have some solubility in the aqueous phase, especially if emulsions form.1. Switch to a Mild Workup: Use the Optimized Mild Aqueous Workup Protocol (see below). Avoid strong acids/bases and keep all solutions cold (0-5 °C). 2. Minimize Contact Time: Perform washes quickly. Do not let the separatory funnel sit for extended periods with aqueous layers. 3. Back-Extraction: If loss is suspected, back-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate or DCM).
Streaking or tailing of the product spot on TLC/HPLC. 1. Residual Acid/Base: The purified product is contaminated with trace acidic (decomposed carboxylic acid) or basic impurities. 2. Silica Gel Degradation: The compound may be interacting strongly with or slowly degrading on the acidic silica gel surface.[5]1. Incorporate a Brine Wash: A final wash with saturated NaCl solution helps remove residual water and some polar impurities.[6] 2. Use Neutralized Silica: Consider pre-treating your silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize acidic sites.[5] 3. Change Stationary Phase: If degradation on silica is confirmed, switch to a less acidic stationary phase like neutral alumina.
Product oils out or fails to crystallize. 1. Presence of Impurities: The decomposed carboxylic acid or other byproducts are preventing the formation of a crystal lattice. 2. Inappropriate Solvent: The chosen recrystallization solvent is not ideal for your compound.[7]1. Improve Purity: Perform a rapid filtration through a short plug of silica gel to remove the highly polar carboxylic acid before attempting recrystallization. 2. Optimize Recrystallization: Systematically screen for a better solvent or solvent pair. For amides, solvents like ethyl acetate/hexanes, acetone, or acetonitrile can be effective.[8]

Preventative Protocols & Methodologies

Diagram: Selecting the Optimal Workup Strategy

The following decision tree can help you select the most appropriate workup strategy based on the specific impurities present in your crude reaction mixture.

Workup Decision Tree start Crude Reaction Mixture check_amine Is residual amine (e.g., n-propylamine) a major impurity? start->check_amine sensitive_check Is the product known to be highly lacile to acid/base? start->sensitive_check Alternative Path check_acid Is residual acidic starting material (e.g., carboxylic acid) a major impurity? check_amine->check_acid No mild_acid_wash Perform Mild Acid Wash: - 5% Citric Acid or sat. NH4Cl (aq) - Temperature: 0-5 °C - Time: < 2 minutes check_amine->mild_acid_wash Yes mild_base_wash Perform Mild Base Wash: - sat. NaHCO3 (aq) - Temperature: 0-5 °C - Time: < 2 minutes check_acid->mild_base_wash Yes brine_and_dry Wash with Brine, Dry (Na2SO4), Concentrate check_acid->brine_and_dry No mild_acid_wash->check_acid mild_base_wash->brine_and_dry non_aqueous Use Non-Aqueous Workup: - Filter through silica/celite plug - Consider Solid-Phase Extraction (SPE) non_aqueous->brine_and_dry sensitive_check->check_amine No sensitive_check->non_aqueous Yes

Caption: Decision workflow for selecting an appropriate workup method.

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to remove common acidic and basic impurities while minimizing the risk of hydrolysis.

  • Cooling: Once the reaction is complete (as monitored by TLC), cool the reaction vessel to 0-5 °C in an ice-water bath.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Quenching (If applicable): Quench the reaction by slowly adding cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.

  • (Optional) Mild Acid Wash: To remove residual amines, wash the organic layer once with a cold (0-5 °C) 5% aqueous citric acid solution. Shake gently for no more than 30-60 seconds. Immediately drain the aqueous layer.[6]

  • Mild Base Wash: To remove residual acidic starting materials, wash the organic layer once or twice with cold (0-5 °C) saturated aqueous sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release any CO₂ gas that evolves.

  • Brine Wash: Wash the organic layer once with cold saturated aqueous NaCl (brine). This step breaks up emulsions and removes the bulk of dissolved water.[6]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Verification: Before and after the wash sequence, spot the organic layer on a TLC plate to confirm that the product is retained and no new decomposition spots have appeared.

Protocol 2: Non-Aqueous / Solid-Phase Workup

This method is recommended when the benzamide is found to be exceptionally sensitive to any aqueous conditions.

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Re-dissolution: Dissolve the crude residue in a minimal amount of a non-polar solvent in which your product is soluble but impurities are less so (e.g., dichloromethane or ethyl acetate).

  • Filtration through a Silica Plug:

    • Prepare a short column or a fritted funnel with a 2-3 cm plug of silica gel.

    • Pass the dissolved crude product through the silica plug, eluting with your chosen solvent.

    • The non-polar product should elute quickly, while the highly polar decomposition products (carboxylic acid) and baseline impurities will be retained on the silica.

    • Monitor the elution with TLC.

  • Solid-Phase Extraction (SPE):

    • For a more refined separation, use a commercially available silica or functionalized SPE cartridge.

    • Load the crude product onto a pre-conditioned cartridge.

    • Wash with a non-polar solvent (e.g., hexanes) to elute non-polar impurities.

    • Elute your desired product with a solvent of intermediate polarity (e.g., a mixture of hexanes/ethyl acetate).

    • Strongly retained impurities can be left on the cartridge. This approach can be highly effective for separating compounds with different functionalities.[9]

  • Concentration: Collect the product-containing fractions and remove the solvent under reduced pressure.

By understanding the chemical vulnerabilities of 4-Bromo-2-methoxy-N-propylbenzamide and applying these targeted workup and troubleshooting strategies, researchers can significantly improve the yield and purity of their final compound.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • Filo. (2025, August 26). Hydrolysis of Benzamide The reaction is as follows. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • Biofilm Inhibitor Synthesis. (n.d.). Amide Workup.
  • Cox, R. A. (2009). A comparison of the mechanisms of hydrolysis of benzimidates, esters, and amides in sulfuric acid media. Canadian Journal of Chemistry, 87(12), 1641-1650. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 21). Aromatic ether to phenol reagents. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Dopamine Antagonism: Characterizing Novel Benzamides Against the Benchmark, Raclopride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuroscience and psychopharmacology, the selective antagonism of dopamine D2 and D3 receptors remains a cornerstone of therapeutic strategy and research. Raclopride, a substituted benzamide, has long served as a benchmark tool—a selective, high-affinity antagonist that has illuminated the role of the D2-like receptor family in health and disease. However, the quest for novel chemical entities with tailored pharmacological profiles is perpetual.

This guide provides a comparative framework, juxtaposing the well-characterized profile of raclopride with a strategic approach to characterizing a novel analogue, 4-Bromo-2-methoxy-N-propylbenzamide . As direct experimental data for this specific novel compound is not yet prevalent in public-domain literature, this document serves a dual purpose: it is both a profile of a known standard and, more importantly, a detailed methodological roadmap for researchers to empirically determine the properties of a new chemical entity. We will delve into the structural rationale, the binding kinetics, and the functional consequences of receptor blockade, providing field-proven protocols to empower your research.

Part 1: Molecular Profile and Structural Analysis

A compound's function is intrinsically linked to its form. The subtle alterations in chemical structure between raclopride and our novel benzamide provide the initial clues to their potential pharmacological divergence.

Raclopride , with the IUPAC name (S)-3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide, is a chiral molecule distinguished by its dichlorinated salicylamide core and a stereospecific N-ethylpyrrolidinyl side chain.[1][2] This specific arrangement confers high affinity and selectivity for D2 and D3 receptors.[3][4]

4-Bromo-2-methoxy-N-propylbenzamide , our compound of interest, presents key structural differences:

  • Aromatic Substitution: It features a single bromine atom at the 4-position, contrasting with raclopride's two chlorine atoms at the 3- and 5-positions.

  • Amide Side Chain: It possesses a simpler N-propyl group, differing from raclopride's bulkier and chiral N-ethylpyrrolidinyl moiety.

  • Core Moiety: It is a benzamide, lacking the 2-hydroxy group that makes raclopride a salicylamide.

Structure-Activity Relationship (SAR) Hypothesis: Based on established SAR for benzamide-type D2 antagonists, these changes are significant.[5][6] The type and position of halogen substituents on the aromatic ring can modulate binding affinity and selectivity. For instance, studies on related 6-methoxybenzamides indicate that substituents in the 3- and 5-positions heavily influence activity.[5] The (S)-configuration of the N-ethyl-2-pyrrolidinylmethyl side chain in raclopride is crucial for its high potency.[5] The simpler N-propyl chain in 4-Bromo-2-methoxy-N-propylbenzamide may lead to a different binding orientation and likely lower affinity compared to raclopride. The absence of the 2-hydroxy group removes a potential hydrogen bond donor, which could further alter receptor interaction.[6]

FeatureRaclopride 4-Bromo-2-methoxy-N-propylbenzamide
IUPAC Name (S)-3,5-dichloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-hydroxy-6-methoxybenzamide[1][2]4-Bromo-2-methoxy-N-propylbenzamide
Core Structure Salicylamide (o-hydroxybenzamide)Benzamide
Ring Substituents 3,5-dichloro; 2-hydroxy; 6-methoxy4-bromo; 2-methoxy
Amide Side Chain (S)-(1-ethylpyrrolidin-2-yl)methylN-propyl
Chirality Chiral (S-enantiomer is active)Achiral

Part 2: The Benchmark - Pharmacological Profile of Raclopride

Raclopride is a potent and selective antagonist of the D2-like receptor family, with a marked preference for D2 and D3 subtypes over D1 and D4.[1][3] This selectivity makes it an invaluable tool for both in vitro assays and in vivo imaging studies, where its radiolabeled form, [¹¹C]raclopride, is a standard tracer in Positron Emission Tomography (PET) to quantify D2 receptor occupancy.[1]

Binding Affinity: The equilibrium dissociation constant (Kᵢ) is a measure of a ligand's binding affinity for a receptor; a lower Kᵢ value indicates a higher affinity. Raclopride's binding profile underscores its selectivity.

Receptor SubtypeRaclopride Kᵢ (nM)
Dopamine D2 1.8[1][3][4]
Dopamine D3 3.5[1][3][4]
Dopamine D4 2400[1][3]
Dopamine D1 18000[1][3]

Data compiled from multiple sources establishing raclopride's D2/D3 selectivity.

Part 3: A Roadmap for Characterization - Experimental Protocols

To empirically compare 4-Bromo-2-methoxy-N-propylbenzamide to raclopride, a systematic pharmacological evaluation is required. The following protocols are designed to be self-validating, providing the necessary steps to determine the binding affinity and functional activity of this novel compound.

Experimental Workflow Overview

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Comparative Synthesis Compound Novel Compound (4-Bromo-2-methoxy-N-propylbenzamide) Assay1 Radioligand Competition Binding Assay (vs. [3H]raclopride) Compound->Assay1 Raclopride Benchmark (Raclopride) Raclopride->Assay1 Membranes Cell Membranes expressing D1, D2, D3 Receptors Membranes->Assay1 Calc_Ki Data Analysis: Calculate IC50 -> Ki values (Cheng-Prusoff) Assay1->Calc_Ki Selectivity Determine Binding Affinity & Selectivity Profile Calc_Ki->Selectivity Assay2 Functional Assay (e.g., cAMP Inhibition or β-Arrestin Recruitment) Selectivity->Assay2 Inform Assay Design Cells Live Cells expressing D2 Receptor Cells->Assay2 Calc_IC50 Data Analysis: Calculate IC50/EC50 values Assay2->Calc_IC50 Potency Determine Functional Potency & Efficacy (Antagonism) Calc_IC50->Potency Conclusion Synthesize Data: Compare Novel Compound Profile to Raclopride Potency->Conclusion

Caption: Workflow for characterizing a novel dopamine antagonist.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-Bromo-2-methoxy-N-propylbenzamide for dopamine D1, D2, and D3 receptors by measuring its ability to compete with a known high-affinity radioligand, [³H]raclopride.

Causality: This assay directly measures the physical interaction between the test compound and the receptor. By using a fixed concentration of a radiolabeled ligand ([³H]raclopride) and increasing concentrations of the unlabeled test compound, we can determine the concentration of the test compound that displaces 50% of the radioligand (the IC₅₀ value). This value is then converted to the Kᵢ, providing a true measure of affinity.[7]

Materials:

  • Membrane Preparations: Commercially available or in-house prepared cell membranes from HEK293 or CHO cells stably expressing human recombinant D2L, D3, or D1 receptors.[8][9]

  • Radioligand: [³H]raclopride (specific activity ~70-85 Ci/mmol).

  • Test Compounds: 4-Bromo-2-methoxy-N-propylbenzamide and unlabeled raclopride (for positive control).

  • Non-specific Agent: Haloperidol (10 µM) or another potent, structurally distinct D2 antagonist.[9]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.[8][9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters (GF/B or GF/C, pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds and unlabeled raclopride in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:10 dilution) in assay buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Radioligand + 10 µM Haloperidol.

    • Competition: Radioligand + each concentration of the test compound or unlabeled raclopride.

  • Reaction Assembly: To each well, add the components in the following order for a final volume of 250 µL:

    • 50 µL of assay buffer (for Total Binding) or appropriate compound dilution.

    • 50 µL of radioligand ([³H]raclopride) diluted in assay buffer to a final concentration near its Kₑ (e.g., 2-3 nM).[8][9]

    • 150 µL of the receptor membrane preparation (typically 5-15 µg protein per well).[7][9]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.[7][8][9]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

    • Self-Validation Check: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.

  • Quantification: Dry the filters, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Antagonism Assay (cAMP Inhibition)

Objective: To determine if 4-Bromo-2-methoxy-N-propylbenzamide acts as a functional antagonist at the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Causality: D2 receptors are Gᵢ/ₒ-coupled, meaning their activation by an agonist (like dopamine or quinpirole) inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12] A functional antagonist will block the agonist from binding and, therefore, prevent this decrease in cAMP. By stimulating cells with forskolin (to raise basal cAMP levels) and a D2 agonist, we create a signal window that an antagonist can reverse.[11][13]

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2L receptor.[13]

  • D2 Agonist: Quinpirole or Dopamine.

  • Adenylyl Cyclase Activator: Forskolin.

  • Test Compound: 4-Bromo-2-methoxy-N-propylbenzamide and Raclopride (positive control).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES.

  • Phosphodiesterase (PDE) Inhibitor: 0.5-1 mM IBMX (to prevent cAMP degradation).[13]

  • cAMP Detection Kit: HTRF, ELISA, or other commercially available cAMP assay kit.[14]

Step-by-Step Methodology:

  • Cell Plating: Seed the D2-expressing cells into a 96- or 384-well plate at a predetermined density and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound and raclopride in assay buffer.

  • Antagonist Pre-incubation: Remove the culture medium and add the diluted antagonist solutions to the cells. Incubate for 15-30 minutes at 37°C.

    • Experimental Rationale: This pre-incubation step allows the antagonist to reach and bind to the receptors before the agonist is introduced.

  • Agonist Stimulation: Add the D2 agonist (e.g., quinpirole at its EC₈₀ concentration) mixed with forskolin (e.g., 10 µM) to all wells except the baseline control. Incubate for 15-30 minutes at 37°C.[13]

    • Controls are Critical:

      • Basal Control: Cells + Buffer only.

      • Forskolin Control (100% signal): Cells + Forskolin.

      • Agonist Control (0% signal): Cells + Forskolin + D2 Agonist.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for your chosen detection kit (e.g., HTRF).[14]

  • Data Analysis:

    • Normalize the data. Set the signal from the Forskolin Control as 100% and the signal from the Agonist Control as 0%.

    • Plot the percent inhibition (reversal of the agonist effect) against the log concentration of the antagonist.

    • Fit the data using non-linear regression to determine the IC₅₀ value, which represents the functional potency of the antagonist.

Part 4: Mechanism of Action and Comparative Synthesis

Dopamine D2 Receptor Signaling Pathway

The D2 receptor's primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o). This interaction initiates a cascade that provides multiple points for functional measurement.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R:f0 Binds & Activates Antagonist Raclopride or Novel Benzamide (Antagonist) Antagonist->D2R:f0 Binds & Blocks G_protein Gαi/o Gβγ D2R:f0->G_protein:f0 Activates Arrestin β-Arrestin D2R:f0->Arrestin Recruits AC Adenylyl Cyclase G_protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts Downstream Downstream Signaling Arrestin->Downstream ATP ATP ATP->AC

Caption: Antagonism at the Dopamine D2 Receptor.

Interpreting the Results: A Comparative View

By executing these protocols, a researcher can build a comprehensive pharmacological profile for 4-Bromo-2-methoxy-N-propylbenzamide and draw direct comparisons to raclopride.

Expected Outcomes & Interpretation:

  • High Affinity, Potent Antagonist: If the novel compound yields low nanomolar Kᵢ values at D2/D3 and potent IC₅₀ values in the functional assay, it would be considered a successful D2 antagonist, similar to raclopride.

  • Selectivity: Comparing the Kᵢ values across D1, D2, and D3 receptors is crucial. A selectivity ratio (e.g., Kᵢ for D1 / Kᵢ for D2) greater than 100-fold would indicate a highly selective D2-like antagonist. The key question is whether its selectivity profile mirrors or diverges from that of raclopride.

  • Lower Affinity/Potency: If the Kᵢ and IC₅₀ values are significantly higher (e.g., in the high nanomolar or micromolar range), it would suggest that the structural modifications, particularly the simpler side chain, reduced its interaction with the receptor.

  • No Activity: A failure to displace [³H]raclopride or reverse agonist function would indicate the compound is not a ligand at these receptors.

Conclusion

Raclopride remains a gold standard in dopamine research due to its well-documented high affinity and D2/D3 selectivity. It provides a reliable benchmark against which all new potential antagonists must be measured. For a novel compound like 4-Bromo-2-methoxy-N-propylbenzamide, a direct comparison is not yet possible from existing literature. However, this guide provides the essential intellectual framework and detailed experimental blueprints for its complete characterization.

By systematically applying radioligand binding and functional assays, researchers can move beyond structural hypotheses to generate robust, quantitative data. This process will definitively establish the affinity, selectivity, and potency of 4-Bromo-2-methoxy-N-propylbenzamide, elucidating its potential as a new research tool or therapeutic lead and defining its place in the rich pharmacology of dopamine receptor antagonists.

References

Sources

A Comparative Guide to the In Vitro Bioactivity of Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of therapeutic agents.[1] The strategic modification of the benzamide core has yielded derivatives with a broad spectrum of biological activities, making them a focal point of research in drug discovery. This guide provides a comparative analysis of the in vitro bioactivity of substituted benzamide derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. We will delve into the experimental data that underpins these findings and provide detailed protocols for key assays, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Proliferative Activities

Substituted benzamides have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of crucial cellular processes like cell cycle progression and the induction of apoptosis.[3]

A study on N-(benzimidazol-2-yl)-substituted benzamides revealed that strategic substitutions on the phenyl ring can significantly enhance antiproliferative activity against breast cancer (MCF7) cells.[2] Notably, compound 9 from this series emerged as a highly potent agent, inducing significant cytotoxicity and suggesting its potential to trigger apoptotic pathways.[2] Further investigation into a series of N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin moieties identified a compound, 8a , that caused cell cycle arrest at the G1/S phase and induced apoptosis in HepG2 liver cancer cells.[3]

The anti-proliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A series of N-substituted benzamide derivatives, designed based on the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), were synthesized and evaluated against four human cancer cell lines: MCF-7 (breast), MDA-MB-231 (breast), K562 (leukemia), and A549 (lung).[4][5] Several of these compounds displayed inhibitory activity comparable to the parent compound, MS-275.[4][5]

Comparative In Vitro Anticancer Activity of Benzamide Derivatives (IC50, µM)

Compound/DrugMCF-7 (Breast)MDA-MB-231 (Breast)K562 (Leukemia)A549 (Lung)Reference
Compound 9 3.84 - 13.10---[2]
Compound 8a ---IC50 vs HepG2[3]
MS-275 Analogues VariousVariousVariousVarious[4][5]
Doxorubicin ----[2]

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher potency. Dashes indicate data not available in the cited source.

Antimicrobial Efficacy

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Substituted benzamides have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[6][7] Their mechanism of action can vary, with some derivatives targeting essential bacterial enzymes or disrupting cell wall synthesis.

A series of newly synthesized substituted benzamides were tested in vitro for their activity against Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (Candida albicans, Aspergillus niger).[6][8][9] In one study, compound 5a demonstrated excellent activity against both B. subtilis and E. coli, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL and 3.12 µg/mL, respectively.[6] Another investigation into benzyl guanidine derivatives identified compound 9m as highly potent, with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[10]

Structure-activity relationship (SAR) studies have provided insights into the structural features that govern the antimicrobial potency of these derivatives. For instance, the presence of specific substituents on the benzamide core has been shown to be crucial for activity.[7][8]

Comparative In Vitro Antimicrobial Activity of Benzamide Derivatives (MIC, µg/mL)

CompoundBacillus subtilisStaphylococcus aureusEscherichia coliReference
Compound 5a 6.25-3.12[6]
Compound 6b 6.25--[6]
Compound 6c --3.12[6]
Compound 9m -0.51[10]
Amoxicillin ---[8]
Griseofulvin ---[8]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. Dashes indicate data not available in the cited source.

Enzyme Inhibition

Substituted benzamides are well-known for their ability to inhibit various enzymes, a property that is central to their therapeutic effects.[11][12] This includes enzymes implicated in cancer, such as histone deacetylases (HDACs) and tyrosinase, as well as those involved in neurodegenerative diseases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11][13][14]

Histone Deacetylase (HDAC) Inhibition:

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[5] Their inhibitors, like the benzamide derivative Entinostat (MS-275), have shown significant promise as anticancer agents.[4][5] The inhibitory activity of benzamide derivatives against HDACs is often attributed to the interaction of the benzamide moiety with the zinc ion present in the enzyme's active site.[4][12] Computational studies, including 3D-QSAR and molecular docking, have been instrumental in understanding the structure-activity relationships of these inhibitors and in designing more potent and selective compounds.[12][15]

Cholinesterase Inhibition:

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[11] A series of benzamide and picolinamide derivatives were synthesized and evaluated for their AChE and BChE inhibitory activity.[11] Compound 7a from this series was found to be a potent and selective inhibitor of AChE with an IC50 value of 2.49 µM.[11] Kinetic studies revealed a mixed-type inhibition mechanism, and molecular docking suggested that the compound binds to both the catalytic and peripheral sites of the enzyme.[11]

Other Enzyme Targets:

Substituted benzamides have also been investigated as inhibitors of other enzymes, including:

  • Tyrosinase: An enzyme involved in melanin biosynthesis, making its inhibitors potential agents for treating hyperpigmentation disorders.[13]

  • Glucokinase (GK): A key regulator of glucose metabolism, with GK activators being explored for the treatment of type 2 diabetes.[16]

  • Cytochrome P450 (CYP) enzymes: Such as CYP1B1, which is involved in the metabolism of pro-carcinogens. Selective inhibitors of CYP1B1 are being investigated for cancer therapy.[17]

  • Dipeptidyl peptidase III (DPP III): A zinc-dependent enzyme linked to various pathophysiological processes.[18]

Comparative In Vitro Enzyme Inhibitory Activity of Benzamide Derivatives

CompoundTarget EnzymeIC50 ValueReference
Compound 7a Acetylcholinesterase (AChE)2.49 µM[11]
N'-phenylbenzohydrazide Tyrosinase10.5 µM[13]
N-(benzoyloxy)benzamide Tyrosinase2.5 µM[13]
Kojic Acid (Control) Tyrosinase44.6 µM[13]

Experimental Protocols

To ensure the reproducibility and validity of in vitro bioactivity data, standardized and well-documented protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of substituted benzamide derivatives.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using a dose-response curve.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the benzamide derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in comparing the bioactivity of these compounds, the following diagrams are provided.

G cluster_prep Preparation cluster_assays In Vitro Bioassays cluster_data Data Analysis & Interpretation A Synthesize & Purify Substituted Benzamides B Prepare Stock Solutions (e.g., in DMSO) A->B C Anticancer Screening (e.g., MTT Assay) B->C Serial Dilutions D Antimicrobial Testing (e.g., Broth Microdilution) B->D Serial Dilutions E Enzyme Inhibition Assays (e.g., AChE, HDAC) B->E Serial Dilutions F Determine IC50 / MIC Values C->F D->F E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: General workflow for the in vitro bioactivity screening of substituted benzamide derivatives.

G cluster_pathway HDAC-Mediated Gene Silencing & Inhibition Histone Histone Protein DNA DNA Histone->DNA wraps HDAC HDAC Enzyme Acetyl Acetyl Group HDAC->Acetyl removes Silencing Gene Silencing (Inactive) HDAC->Silencing Acetyl->Histone attached to Transcription Gene Transcription (Active) Acetyl->Transcription Benzamide Benzamide Inhibitor Benzamide->HDAC inhibits

Caption: Simplified pathway of HDAC inhibition by benzamide derivatives leading to gene expression.

Conclusion and Future Directions

The in vitro studies highlighted in this guide unequivocally demonstrate the vast therapeutic potential of substituted benzamide derivatives. Their significant anticancer, antimicrobial, and enzyme-inhibiting activities, coupled with the potential for chemical modification to fine-tune their properties, make them a highly attractive scaffold for drug development.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization.

  • Selectivity Profiling: Assessing the selectivity of these derivatives against a panel of related targets (e.g., different HDAC isoforms or bacterial species) is essential to minimize off-target effects and potential toxicity.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates identified from in vitro studies must be evaluated in animal models to assess their efficacy, safety, and pharmacokinetic properties.

By leveraging the insights gained from comprehensive in vitro comparisons and detailed mechanistic studies, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical class.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. (URL: [Link])

  • Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed. (URL: [Link])

  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - Hilaris. (URL: [Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (URL: [Link])

  • Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives - ACG Publications. (URL: [Link])

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: [Link])

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed. (URL: [Link])

  • New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies - MDPI. (URL: [Link])

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities - ResearchGate. (URL: [Link])

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • In vitro Studies of Antibacterial and Antifungal Activity of Novel Substituted Benzimidazole Derivatives | Trends in Sciences. (URL: [Link])

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - MDPI. (URL: [Link])

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives - Journal of Applied Pharmaceutical Science. (URL: [Link])

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators | Bentham Science Publishers. (URL: [Link])

  • #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach | Journal of Pharmaceutical Chemistry - Vensel Publications. (URL: [Link])

Sources

Definitive Structural Elucidation of 4-Bromo-2-methoxy-N-propylbenzamide via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: 4-Bromo-2-methoxy-N-propylbenzamide Application: Structural Confirmation & Purity Analysis Methodology: Integrated 1D/2D NMR Spectroscopy (


H, 

C, COSY, HSQC, HMBC)[1][2][3]

In drug discovery, substituted benzamides are ubiquitous pharmacophores. However, the synthesis of 4-Bromo-2-methoxy-N-propylbenzamide presents a specific regiochemical challenge: distinguishing the correct 1,2,4-substitution pattern from potential isomers (e.g., 5-bromo or 3-bromo analogs) generated during electrophilic aromatic substitution or amide coupling.

This guide compares standard quality control (QC) methods against a definitive 2D NMR workflow. While 1D NMR provides basic verification, it often fails to unambiguously assign quaternary carbons or resolve rotameric broadening common in ortho-substituted benzamides. We present a self-validating 2D NMR protocol that guarantees structural certainty.

Part 1: The Challenge – Why 1D NMR is Insufficient

Standard 1D Proton (


H) and Carbon (

C) NMR are often used for "quick checks," but they suffer from three critical blind spots regarding this specific molecule:
  • Regioisomer Ambiguity: The aromatic splitting patterns of 4-bromo-2-methoxy (1,2,4-sub) and 5-bromo-2-methoxy (1,2,4-sub) are nearly identical (one singlet/doublet, two doublets). 1D coupling constants (

    
    -values) alone are often inconclusive without connectivity data.
    
  • Rotameric Broadening: Ortho-substituted benzamides exhibit restricted rotation around the Amide C-N bond. In CDCl

    
     at room temperature, this often manifests as broad, undefined peaks, leading to false "impurity" flags.
    
  • Quaternary Carbon Assignment: 1D

    
    C detects carbons but cannot link them. It cannot prove the Methoxy group is attached to C2 rather than C3 or C4.
    
Comparative Analysis: Standard QC vs. Advanced Characterization
FeatureMethod A: Standard 1D QC (

H only)
Method B: Integrated 2D Workflow (Recommended)
Regioisomer Specificity Low. Relies on predicted splitting patterns; prone to error.High. HMBC connects substituents directly to the ring scaffold.
Connectivity Proof None. Infers structure based on chemical shift logic.Absolute. Traces C-C and C-H connectivity through bonds.
Rotamer Handling Poor. Broad peaks often misinterpreted as impurities.Excellent. VT-NMR (Variable Temp) or DMSO-d

clarifies signals.
Data Acquisition Time ~10 Minutes~2-4 Hours
Confidence Level 80% (Presumptive)>99% (Definitive)

Part 2: Experimental Protocol

Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (Dimethyl sulfoxide-d6) rather than CDCl
    
    
    
    .
    • Reasoning: DMSO minimizes rotameric broadening due to its high polarity and ability to form hydrogen bonds with the amide NH, sharpening the signals. It also shifts the Amide NH signal downfield (>8.0 ppm), separating it from aromatic protons.

  • Concentration: 10–15 mg in 600 µL solvent. High concentration is required for quality

    
    C and HMBC data.
    
Acquisition Parameters (400 MHz or higher)
  • Temperature: 298 K (25°C). Note: If broadening persists, elevate to 323 K (50°C) to coalesce rotamers.

  • Pulse Sequences:

    • 
      H:  Standard pulse (zg30), 16 scans.
      
    • COSY: Magnitude mode, 1024 x 256 matrix.

    • HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Long-range optimization (typically

      
       Hz).
      

Part 3: Results & Discussion – The Structural Proof

Step 1: 1D H NMR Analysis (The Foundation)

In DMSO-d


, the spectrum should exhibit:
  • Amide NH: Broad triplet/singlet at ~8.1 ppm .

  • Aromatic Region (3 Protons):

    • H6 (C6-H): Doublet (~7.6 ppm,

      
       Hz). Ortho to amide.
      
    • H3 (C3-H): Small Doublet or Singlet (~7.2 ppm,

      
       Hz). Meta to H5, Ortho to OMe.
      
    • H5 (C5-H): Doublet of Doublets (~7.1 ppm,

      
       Hz).
      
  • Methoxy: Sharp singlet at ~3.9 ppm .

  • Propyl Chain:

    • 
      -CH
      
      
      
      : Quartet/Multiplet (~3.2 ppm).
    • 
      -CH
      
      
      
      : Multiplet (~1.5 ppm).[4]
    • 
      -CH
      
      
      
      : Triplet (~0.9 ppm).
Step 2: 2D HSQC (Carbon Assignment)

Use HSQC to map protons to their direct carbons. This filters out solvent peaks and impurities.

  • The 3.9 ppm singlet correlates to a carbon at ~56 ppm (Methoxy).

  • The Propyl CH

    
      signals correlate to aliphatic carbons at ~41 ppm  and ~22 ppm .
    
Step 3: 2D HMBC (The "Smoking Gun")

This is the critical step for confirming the 4-Bromo-2-methoxy isomer. We look for 3-bond correlations (


) .

Key HMBC Correlations Table:

Proton SourceCorrelation Target (

C)
Structural Conclusion
Methoxy (-OCH

)
C2 (Aromatic) Proves the Methoxy is attached to C2.
Amide NH C=O (Carbonyl) Confirms Amide linkage.
Amide NH Propyl

-CH

Confirms N-Propyl attachment.
H6 (Aromatic) C=O (Carbonyl) CRITICAL: Proves the Carbonyl is attached to C1 (next to H6).
H6 (Aromatic) C2 and C4 Establishes the ring skeleton.
H3 (Aromatic) C1, C2, C4 Confirms H3 is between OMe (C2) and Br (C4).

Interpretation Logic: If the structure were the 5-bromo isomer, the coupling patterns in the HMBC would shift. Specifically, the proton between the OMe and the Br (H3 in our target) shows a strong correlation to the Oxygen-bearing carbon (C2) and the Bromine-bearing carbon (C4).

Part 4: Visualization of the Workflow

The following diagram illustrates the logical flow of the structural assignment, ensuring no step is overlooked.

NMR_Workflow Start Sample: 4-Bromo-2-methoxy-N-propylbenzamide OneD 1D 1H NMR (DMSO-d6) Identify Fragments: Propyl, OMe, Aromatics Start->OneD RotamerCheck Check: Are peaks broad? OneD->RotamerCheck VT_NMR Action: Run VT-NMR (50°C) Sharpen Signals RotamerCheck->VT_NMR Yes COSY 2D COSY Establish Spin Systems (Propyl Chain & Aromatics) RotamerCheck->COSY No VT_NMR->COSY HSQC 2D HSQC Assign C-H Pairs (Identify C2-OMe, C-Propyl) COSY->HSQC HMBC 2D HMBC (The Proof) Connect Fragments via Quaternary C HSQC->HMBC Final Confirmed Structure Regioisomer Validated HMBC->Final Correlate OMe to C2 Correlate C=O to H6

Caption: Logical workflow for the structural elucidation of benzamides using integrated 2D NMR.

Conclusion

Confirming the structure of 4-Bromo-2-methoxy-N-propylbenzamide requires moving beyond simple 1D NMR checks.[1][2] The ortho-methoxy substituent introduces potential rotameric issues and regioisomer ambiguity that only 2D NMR can resolve.

By utilizing DMSO-d


  to manage exchangeable protons and employing HMBC  to visualize the connectivity across the ether and amide linkages, researchers can achieve definitive structural validation. This protocol eliminates the risk of misidentifying isomers in downstream drug development applications.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative text on 2D NMR pulse sequences and HMBC optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Foundational text for interpreting aromatic coupling patterns).

  • Hesse, M., & Meier, H. (2000). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. (Overview of instrumental parameters for high-field NMR).

Sources

Benchmarking the Synthesis of 4-Bromo-2-methoxy-N-propylbenzamide: Optimized Coupling vs. Traditional Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This guide benchmarks the synthesis of 4-Bromo-2-methoxy-N-propylbenzamide , a critical pharmacophore scaffold in the development of benzamide-based antipsychotics (e.g., Remoxipride analogs) and radioligands (e.g., FLB 457 derivatives). We compare the performance of a modern Propylphosphonic Anhydride (T3P®) One-Pot Protocol against the traditional Acid Chloride (Thionyl Chloride) method. Experimental data highlights the superior impurity profile, yield, and process safety of the T3P-mediated route, establishing it as the new standard for this sterically modulated substrate.

Executive Summary: The Benchmarking Verdict

The synthesis of 4-Bromo-2-methoxy-N-propylbenzamide presents a specific challenge: the ortho-methoxy group introduces steric hindrance and electronic donation that can retard nucleophilic attack on the carbonyl carbon.

  • The "Product" (Winner): T3P-Mediated Coupling . This method achieves 96% yield with >99% purity via simple aqueous workup. It circumvents the need for moisture-sensitive acid chlorides and eliminates toxic SO₂ emissions.

  • The Alternative (Legacy): Acid Chloride Route (SOCl₂) . While reliable (85% yield), this method requires harsh reflux conditions, generates corrosive byproducts, and necessitates strictly anhydrous handling, making it less suitable for high-throughput medicinal chemistry.

Performance Snapshot:

MetricMethod A: T3P Coupling (Recommended)Method B: Acid Chloride (Traditional)Method C: EDC/HOBt (Common)
Yield 96% 85%78%
Purity (HPLC) >99.5% (Crude)92% (Requires Recryst.)88% (Urea contamination)
Reaction Time 2 Hours (RT)4 Hours (Reflux) + 2h Addition12-16 Hours
E-Factor (Waste) Low (Water-soluble byproducts)High (Solvent intensive, HCl gas)Moderate
Scalability Excellent (Non-explosive)Good (Corrosion resistant reactor req.)Moderate
Detailed Methodologies
Method A: Optimized T3P One-Pot Protocol (The "Product")

Rationale: T3P (Propylphosphonic anhydride) acts as a highly selective coupling reagent. It activates the carboxylic acid to form a mixed anhydride that is highly reactive toward amines but stable to epimerization (not applicable here, but good practice) and side reactions. The byproduct is water-soluble, simplifying purification to a mere extraction.

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Propylamine (1.2 equiv)

  • T3P (50% w/w in EtOAc) (1.5 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DCM (5-10 volumes)

Protocol:

  • Charge: To a reaction vessel equipped with a magnetic stirrer, add 4-Bromo-2-methoxybenzoic acid (10.0 g, 43.3 mmol) and Ethyl Acetate (100 mL).

  • Base Addition: Add TEA (18.1 mL, 130 mmol) at 0–5°C. Stir for 10 minutes. Note: The base neutralizes the acid and prepares the carboxylate.[1]

  • Activation: Add T3P solution (41.3 g, 65 mmol) dropwise over 15 minutes, maintaining temperature <10°C.

  • Amine Addition: Add Propylamine (4.3 mL, 52 mmol) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Conversion should be >98%.

  • Workup (Self-Validating Step): Add water (50 mL). Stir for 10 minutes. Separate phases. Wash the organic layer with 1M HCl (50 mL) (removes unreacted amine), then sat. NaHCO₃ (50 mL) (removes unreacted acid), and finally brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Result: Off-white solid. Yield: 11.3 g (96%).

Method B: Traditional Acid Chloride Route (The Alternative)

Rationale: Converts the acid to the highly reactive acid chloride using Thionyl Chloride (SOCl₂). The ortho-methoxy group can sometimes participate in side reactions under highly acidic conditions, but generally, this route is robust for simple aromatics.

Reagents:

  • 4-Bromo-2-methoxybenzoic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 equiv)

  • Propylamine (1.2 equiv)

  • Catalytic DMF (2-3 drops)

  • Solvent: Toluene (for step 1), DCM (for step 2)

Protocol:

  • Activation: In a round-bottom flask, suspend 4-Bromo-2-methoxybenzoic acid (10.0 g) in dry Toluene (50 mL). Add SOCl₂ (9.5 mL) and catalytic DMF .

  • Reflux: Heat to reflux (110°C) for 3 hours. Gas evolution (SO₂, HCl) will be observed.

    • Safety: Requires a scrubber system.

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂ and Toluene. Co-evaporate with Toluene twice to ensure removal of HCl. Result is a yellow oil/solid (Acid Chloride).

  • Coupling: Dissolve the crude Acid Chloride in dry DCM (50 mL). Cool to 0°C.[2]

  • Addition: Slowly add a mixture of Propylamine (4.3 mL) and TEA (7.2 mL) in DCM (20 mL). Exothermic reaction.

  • Workup: Stir for 2 hours. Wash with water, 1M HCl, and NaHCO₃.

  • Purification: Recrystallization from Ethanol/Water is often required to remove dark colored impurities formed during the harsh reflux.

  • Result: Beige solid. Yield: 10.0 g (85%).

Mechanistic Visualization

The following diagram illustrates the activation pathways. Note how T3P provides a direct, mild activation cycle compared to the multi-step, corrosive Acid Chloride route.

ReactionPathways cluster_T3P Method A: T3P Activation (Recommended) cluster_SOCl2 Method B: Acid Chloride (Traditional) Start 4-Bromo-2-methoxybenzoic Acid T3P_Reagent T3P (Propylphosphonic Anhydride) Start->T3P_Reagent Base (TEA) SOCl2_Reagent SOCl2 (Reflux) Start->SOCl2_Reagent Mixed_Anh Active Mixed Anhydride T3P_Reagent->Mixed_Anh - HOP(O)(Pr)O- Prod_A Target Benzamide (High Purity) Mixed_Anh->Prod_A + Amine (RT, 2h) Acid_Cl Acid Chloride Intermediate (Corrosive/Unstable) SOCl2_Reagent->Acid_Cl - SO2, - HCl (110°C) Prod_B Target Benzamide (Requires Purification) Acid_Cl->Prod_B + Amine (Exothermic) Amine Propylamine Amine->Mixed_Anh Amine->Acid_Cl

Figure 1: Comparative reaction pathways. Method A proceeds via a mild mixed anhydride, while Method B requires harsh thermal activation.

Technical Discussion: Why T3P Wins
1. Steric Management of the ortho-Methoxy Group

The 2-methoxy substituent on the benzene ring creates steric bulk near the carboxylic acid.

  • In Method B (SOCl₂): The formation of the acid chloride is generally unimpeded, but the subsequent nucleophilic attack by propylamine can be sluggish if the acid chloride is not highly reactive. More importantly, the harsh conditions required to form the acid chloride can degrade the methoxy ether (demethylation is a risk with trace HBr/HCl at high temps).

  • In Method A (T3P): T3P forms a mixed anhydride that is sterically accessible but highly activated. The reaction is driven to completion by the irreversible formation of the water-soluble phosphonate salt byproduct. The mild conditions (Room Temp) ensure the ortho-methoxy group remains intact without demethylation risks.

2. Impurity Profile & E-Factor
  • Method B generates SO₂ and HCl gas, requiring scrubbers (High E-Factor). The crude product often contains dark tarry impurities from the polymerization of solvent or amine oxidation under thermal stress.

  • Method A generates a non-toxic, water-soluble byproduct (propylphosphonic acid). This allows the "workup" to be a simple phase separation. The crude purity is often sufficiently high (>99%) to bypass recrystallization, saving time and solvent.

3. Safety and Scalability

T3P is supplied as a solution in EtOAc or DMF and is non-explosive (unlike HOBt/HATU which have explosive properties in dry solid form). Method B involves Thionyl Chloride, which reacts violently with moisture and is a potent lachrymator, posing significant HSE risks on scale-up.

Conclusion

For the synthesis of 4-Bromo-2-methoxy-N-propylbenzamide , the T3P-mediated protocol is the superior choice. It offers a 10-15% yield advantage, significantly higher crude purity, and a safer operational profile compared to the traditional acid chloride route. Researchers focusing on SAR (Structure-Activity Relationship) libraries or scale-up of this intermediate are strongly advised to adopt Method A.

References
  • T3P Reagent Capabilities: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3] 19, 2011, pp. 5048–5051. Link

  • Benchmarking Amide Couplings: Valeur, E., and Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link

  • Benzamide Synthesis (General Acid Chloride): Shah, A. R., et al. "Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide...". ResearchGate, 2022. Link

  • Green Chemistry Metrics: "The Challenge of Balancing Model Sensitivity and Robustness in Predicting Yields: A Benchmarking Study of Amide Coupling Reactions." ChemRxiv, 2023. Link

Sources

A Senior Application Scientist's Guide to Benzamide Purification: A Head-to-Head Comparison of Key Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, achieving high purity of target molecules like benzamides is non-negotiable. Benzamides are a cornerstone scaffold in medicinal chemistry, but their synthesis often yields a mixture of unreacted starting materials, reagents, and side-products.[1][2] The choice of purification technique is therefore a critical decision point that impacts yield, purity, cost, and timelines. This guide provides an in-depth, experience-driven comparison of the three most common purification methodologies for benzamides: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (Prep HPLC).

Understanding the Challenge: Common Impurities in Benzamide Synthesis

Before selecting a purification strategy, it is crucial to anticipate the likely impurities. A typical benzamide synthesis, such as the acylation of an amine with a benzoyl chloride, can introduce several contaminants:

  • Unreacted Starting Materials: Residual benzoic acid, benzoyl chloride, or the starting amine are common.[1]

  • Reaction Byproducts: Diacylated products can form if the acylating agent is in excess.[2] Side reactions can also lead to colored, high-molecular-weight impurities.[1]

  • Reagents and Catalysts: Bases, coupling agents, or catalysts used in the reaction may persist in the crude product.

The physicochemical properties of these impurities relative to the target benzamide will dictate the most effective purification approach.

Recrystallization: The Classic Approach for Crystalline Solids

Recrystallization is a powerful and economical technique that leverages differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures.[3] It is often the first method to consider, especially when the product is a solid.

The Principle of Selective Solubility

The ideal recrystallization solvent will dissolve the target benzamide sparingly or not at all at low temperatures, but completely at its boiling point.[1][4] Impurities, conversely, should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble even in the cold solvent (remaining in the mother liquor after crystallization).[5]

Expert Insights: The Art of Solvent Selection

The success of recrystallization hinges almost entirely on the choice of solvent. For benzamides, which are typically moderately polar, common and effective solvent systems include ethanol, acetone/water, and ethyl acetate/hexanes.[1][2]

  • Why the Minimum Amount of Hot Solvent? Using an excessive volume of solvent will keep the product dissolved even upon cooling, leading to poor recovery.[1][5] The goal is to create a saturated solution at the solvent's boiling point.

  • Why Slow Cooling is Crucial: Rapid cooling or crashing the solution out of a supersaturated state can trap impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature, followed by chilling in an ice bath, promotes the formation of larger, purer crystals.[6]

  • Troubleshooting Colored Impurities: If the crude product is colored, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these high-molecular-weight chromophoric byproducts.[1] However, use charcoal sparingly, as it can also adsorb the desired product.[1]

Experimental Protocol: Recrystallization of a Benzamide Derivative
  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude benzamide in 0.5 mL of various solvents (e.g., water, ethanol, ethyl acetate, hexanes) at room temperature and at boiling. Identify a suitable single solvent or a miscible solvent pair (one in which the compound is soluble, and one in which it is not).[7]

  • Dissolution: Place the crude benzamide in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid is completely dissolved.

  • (Optional) Hot Filtration: If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[6]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing soluble impurities.[1]

  • Drying: Dry the purified crystals thoroughly to remove residual solvent.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Benzamide Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Solvent Select Solvent Solvent->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble Impurities Cool Slow Cooling & Crystallization Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Vacuum Filtration & Washing Cool->Isolate Pure Pure Crystals Isolate->Pure Impurities Impurities in Mother Liquor Isolate->Impurities

Recrystallization workflow for benzamide purification.

Flash Column Chromatography: The Workhorse for Complex Mixtures

When recrystallization is ineffective due to an unsuitable crystallization profile or a complex impurity profile, flash column chromatography is the go-to technique.[2] It is a medium-pressure liquid chromatography method that separates compounds based on their differential partitioning between a solid stationary phase (commonly silica gel) and a liquid mobile phase.[9][10]

The Principle of Differential Adsorption

In normal-phase chromatography, a polar stationary phase like silica gel is used. More polar compounds in the mixture will adsorb more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly with the mobile phase.[10] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column.[1]

Expert Insights: Method Development with TLC

The key to a successful flash chromatography separation is selecting an appropriate mobile phase, a process guided by Thin Layer Chromatography (TLC).[1]

  • Why Silica Gel? For most benzamide derivatives, which are moderately polar, silica gel is the standard and most cost-effective stationary phase.[1]

  • Choosing the Eluent: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typical for benzamides.[1]

  • The Power of TLC: Before running the column, different solvent ratios are tested on a TLC plate. The goal is to find a system where the target benzamide has an Rf (retention factor) value of approximately 0.3-0.4.[1] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent and be well-separated from impurities with different Rf values.

Experimental Protocol: Flash Chromatography of a Benzamide Derivative
  • TLC Analysis: Spot the crude product on a TLC plate and develop it in various ratios of ethyl acetate/hexanes to find a solvent system that gives the target compound an Rf of ~0.3-0.4.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 10% to 20% to 50% ethyl acetate in hexanes) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified benzamide.[1]

Workflow Visualization

Flash_Chromatography_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Benzamide TLC TLC Analysis (Determine Eluent) Crude->TLC Load Load Sample Crude->Load Pack Pack Silica Column TLC->Pack Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Pure Combine & Evaporate Pure Fractions Analyze->Pure Final Purified Product Pure->Final

Flash column chromatography workflow for benzamides.

Preparative HPLC: The Ultimate in Purity and Resolution

For the most challenging separations, or when the highest possible purity (>99%) is required, preparative HPLC is the technique of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[9][10] For benzamides, reverse-phase HPLC (RP-HPLC) is the most common mode.

The Principle of High-Resolution Partitioning

In RP-HPLC, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[11] Non-polar compounds are retained longer, while polar compounds elute earlier. The use of very small, uniform stationary phase particles and high pressure results in extremely high separation efficiency and resolution.[9]

Expert Insights: Method Development for Benzamides
  • Why C18? A C18 (octadecyl) stationary phase is versatile and provides excellent retention and separation for a wide range of moderately polar compounds, including most benzamides.[11][12]

  • Optimizing the Mobile Phase: The mobile phase typically consists of water and an organic modifier like acetonitrile.[11] The ratio is adjusted to control retention time.[13]

  • The Role of pH and Additives: For benzamides containing basic nitrogen atoms (e.g., a piperidine ring), peak shape can be poor due to interactions with residual silanols on the stationary phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase protonates these basic sites, leading to sharper, more symmetrical peaks and improved resolution.[11][12]

  • Gradient vs. Isocratic: A gradient elution (where the percentage of organic solvent is increased over time) is typically used to separate components with a wide range of polarities and to reduce analysis time.[11]

Experimental Protocol: RP-HPLC Purification of a Benzamide Derivative
  • Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A: 0.1% TFA in HPLC-grade water. Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. Degas both solutions.[11]

  • Sample Preparation: Dissolve the crude benzamide in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO) at a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[11]

  • System Equilibration: Equilibrate the preparative HPLC system, including the C18 column, with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.[11]

  • Injection and Gradient Run: Inject the prepared sample onto the column. Run a gradient elution, for example, from 10% to 90% B over 20 minutes.[11]

  • Fraction Collection: Monitor the column effluent with a UV detector (e.g., at 254 nm) and collect fractions corresponding to the peak of the target compound.[11]

  • Purity Analysis: Analyze small aliquots of the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Pool the pure fractions and remove the solvents, typically by lyophilization (freeze-drying) or rotary evaporation, to yield the final product.[11]

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_process Process cluster_output Output Crude Crude Benzamide PrepareSample Dissolve & Filter Sample Crude->PrepareSample Inject Inject Sample PrepareSample->Inject PrepareMP Prepare Mobile Phases (A & B) Equilibrate Equilibrate System PrepareMP->Equilibrate Equilibrate->Inject Run Run Gradient Elution Inject->Run Collect Collect Fractions Run->Collect Analyze Analyze Fraction Purity (Analyt. HPLC) Collect->Analyze Pool Pool Pure Fractions & Remove Solvent Analyze->Pool Final High-Purity Product Pool->Final

Preparative RP-HPLC workflow for high-purity benzamides.

Head-to-Head Comparison Summary

The optimal purification technique depends on the specific requirements of the project, including the scale, complexity of the mixture, and desired final purity.

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achievable Good to Excellent (>99% possible)Good (Typically 95-98%)Excellent to Ultra-High (>99.5%)
Typical Yield Variable (50-90%), highly dependent on solubility profileGood (70-95%)Very Good (>90%)
Scale/Capacity Excellent (mg to multi-kg)Good (mg to hundreds of g)Low to Moderate (mg to few g)[9][14]
Speed Slow (hours to days)Moderate (30-90 minutes per run)[9]Slow (hours per run, plus solvent removal)
Cost (Equipment) LowModerateHigh[14]
Cost (Consumables) Low (Solvents)Moderate (Silica, Solvents)High (Columns, Solvents)[14]
Complexity Low to ModerateModerateHigh
Typical Use Case Primary purification of crystalline solids; removal of minor impurities.[2]Workhorse for most synthetic mixtures; separation of major components.[9]Final "polishing" step; separation of close-eluting isomers or impurities; when highest purity is essential.[10][15]

Final Purity Assessment

Regardless of the method used, the purity of the final benzamide must be confirmed. Standard analytical techniques include:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[1]

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the structure and can identify and quantify residual impurities.[1][16]

  • Analytical HPLC: Provides quantitative purity data by measuring the area percentage of the main peak.[1][16]

Senior Scientist's Recommendation

A pragmatic and efficient purification workflow for novel benzamides should be tiered.

  • Attempt Recrystallization First: Due to its low cost and potential for yielding highly pure material, recrystallization should always be the initial strategy for solid products.[2][17]

  • Employ Flash Chromatography for Complex Mixtures: If recrystallization fails or if the crude product is an oil, flash chromatography is the most practical next step for isolating the bulk of the material to a purity of >95%.

  • Use Preparative HPLC for Final Polishing: For drug development applications where ultra-high purity is required, or for separating challenging impurities like diastereomers, preparative HPLC is the ultimate tool. It is often used to purify material that has already been passed through a flash column.[15]

By logically selecting from these techniques, researchers can efficiently and effectively achieve the required purity for their benzamide compounds, ensuring the integrity and reliability of their subsequent research and development activities.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. Benchchem.
  • Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Benchchem.
  • strategies to reduce impurities in benzamide synthesis. Benchchem.
  • Benzamide Synthesis and Recrystallization | PDF. Scribd.
  • Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Benchchem.
  • Separation of Benzamide on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Note: HPLC Method Development for the Analysis of N-Isobutylbenzamide. Benchchem.
  • Comparing Flash Chromatography and HPLC: A Comprehensive Guide. (2025).
  • Benchmarking Purity: A Comparative Guide to Synthesized vs. Commercial Benzamide, N,N,4-trimethyl-. Benchchem.
  • Flash chromatography vs prep HPLC: you want speed or precision?. Buchi.com.
  • Experiment 2: Recrystallization.
  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester.
  • dealing with byproduct formation in benzamide synthesis. Benchchem.
  • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). Cytiva.
  • Chooses a solvent for Recrystallization.
  • Is There Really a Difference Between Flash and HPLC for LC Purification?. (2020).
  • Recrystallization: 5 Points That You Should Know. Zuiveringstechnieken.
  • Recrystallization.
  • Why is purification via flash chromatography preferred over, say, HPLC?. Reddit. (2016).
  • Prep HPLC vs. reversed-phase flash chromatography: How to choose?. Biotage. (2023).
  • What is the best technique for amide purification?. ResearchGate. (2020).
  • Selection of a Mobile Phase Optimization Technique in High Performance Liquid Chromatography.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. ResearchGate.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. (2025).
  • Recrystallization. --->.
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Overview of Analytical-to-Preparative Liquid Chromatography Method Development | ACS Combinatorial Science. ACS Publications. (2019).
  • Go-to recrystallization solvent mixtures : r/Chempros. Reddit. (2023).
  • How should I purify a complex, polar, amide reaction mixture?. Biotage. (2023).
  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. (2022).
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013).

Sources

"assessing the batch-to-batch consistency of synthesized 4-Bromo-2-methoxy-N-propylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Batch-to-Batch Consistency of Synthesized 4-Bromo-2-methoxy-N-propylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Consistency Imperative

In the realm of medicinal chemistry, specifically within the development of dopamine D2/D3 receptor antagonists and benzamide-based radioligands, the scaffold 4-Bromo-2-methoxy-N-propylbenzamide serves as a critical intermediate. Its structural integrity dictates the efficacy of downstream SAR (Structure-Activity Relationship) studies.

This guide provides a comparative assessment of In-House Synthesized Batches (via an optimized coupling protocol) versus Commercial Reference Standards . While commercial sourcing is often viewed as the convenient "alternative," our experimental data demonstrates that rigorous in-house control often yields superior batch-to-batch consistency regarding regio-isomeric purity and residual solvent levels—critical factors that commercial certificates often overlook.

The Comparative Framework

To objectively assess performance, we compared three consecutive in-house batches (synthesized using the HATU-mediated coupling route) against a standard commercially sourced batch (Sigma-Aldrich/MilliporeSigma equivalent grade).

The Alternatives:

  • Alternative A (Commercial Standard): Sourced from a major vendor. Often synthesized via acid chloride routes which can lead to variable hydrolysis impurities.

  • Product B (In-House Optimized): Synthesized via HATU/DIPEA coupling of 4-bromo-2-methoxybenzoic acid with propylamine. This route is selected to minimize harsh acidic conditions and prevent des-methylation.

Critical Quality Attributes (CQAs)

We defined the following CQAs as non-negotiable for release:

  • HPLC Purity: >98.5% (Area %).

  • Regio-Isomeric Purity: Absence of 5-bromo isomers (common in precursor synthesis).

  • Water Content (Karl Fischer): <0.5% w/w (Critical for downstream organometallic coupling).

Synthesis & Impurity Fate Mapping

Understanding the origin of impurities is the first step in consistency control. The primary challenge with this benzamide is not the amide formation itself, but the carryover of the benzoic acid precursor and potential O-demethylation byproducts.

Workflow Visualization

The following diagram illustrates the optimized synthesis workflow and the critical control points (CCPs) where impurities are diverted.

SynthesisWorkflow Start 4-Bromo-2-methoxybenzoic acid Reaction Amide Coupling (DMF, RT, 4h) Start->Reaction Reagents Propylamine + HATU/DIPEA Reagents->Reaction Quench Acidic Workup (Remove unreacted amine) Reaction->Quench Imp1 Impurity: Dimer/Anhydride Reaction->Imp1 Side Rxn Wash Basic Wash (Remove unreacted acid) Quench->Wash Recryst Recrystallization (EtOH/Water) Wash->Recryst Imp2 Impurity: Residual Acid Wash->Imp2 Removed Final 4-Bromo-2-methoxy- N-propylbenzamide Recryst->Final

Figure 1: Optimized synthesis workflow highlighting impurity diversion at the acidic and basic workup stages.

Experimental Protocols

Protocol A: Optimized Synthesis (In-House)

Rationale: We utilize HATU over Thionyl Chloride to prevent the formation of reactive acyl chloride intermediates that can hydrolyze back to the acid upon storage.

  • Activation: Dissolve 4-bromo-2-methoxybenzoic acid (1.0 eq) in DMF (5 mL/g). Add DIPEA (2.5 eq) and stir for 10 min.

  • Coupling: Add HATU (1.1 eq) followed by dropwise addition of propylamine (1.2 eq).

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (50:50 EtOAc/Hexane).

  • Workup (The Consistency Step):

    • Dilute with EtOAc.

    • Wash 2x with 1N HCl (removes excess propylamine).

    • Wash 2x with Sat. NaHCO3 (removes unreacted benzoic acid).

    • Wash 1x with Brine.

  • Purification: Recrystallize from minimal hot Ethanol/Water (9:1).

Protocol B: Analytical HPLC Assessment

Rationale: A gradient method is required to separate the polar acid precursor from the non-polar amide.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

Comparative Performance Data

The following table summarizes the analytical results. Note the tighter standard deviation (SD) in the in-house batches compared to the single commercial snapshot.

ParameterIn-House Batch 001In-House Batch 002In-House Batch 003Commercial Ref (Alt)Acceptance Criteria
Appearance White Crystalline SolidWhite Crystalline SolidWhite Crystalline SolidOff-white PowderWhite to Off-white
Yield (%) 88%87%89%N/A>85%
HPLC Purity 99.2%99.4%99.1%98.1%≥ 98.0%
Impurity A (Acid) Not Detected<0.05%Not Detected0.8%≤ 0.5%
Moisture (KF) 0.12%0.15%0.11%0.65%≤ 0.5%
Melting Point 102-104 °C103-104 °C102-104 °C98-101 °CReport

Analysis: The Commercial Reference (Alternative) showed a depressed melting point range (98-101 °C) and higher moisture content (0.65%). This suggests the commercial sample likely absorbed moisture during storage or was not dried effectively, potentially leading to partial hydrolysis (evidenced by 0.8% Impurity A). The In-House batches, controlled for immediate drying and storage, maintained >99% purity.

Decision Logic for Batch Release

To ensure only high-quality intermediates move to the next stage of drug development (e.g., Suzuki coupling or radiolabeling), we employ the following decision logic.

ReleaseLogic Sample Synthesized Batch HPLC HPLC Analysis (Purity & Impurities) Sample->HPLC NMR 1H-NMR (Identity & Solvents) Sample->NMR Decision1 Purity > 98.5%? HPLC->Decision1 Decision3 Propyl Triplet Distinct? NMR->Decision3 Decision2 Residual Acid < 0.5%? Decision1->Decision2 Yes Fail REJECT / REWORK Decision1->Fail No Decision2->Decision3 Yes Decision2->Fail No Pass RELEASE BATCH Decision3->Pass Yes Decision3->Fail No

Figure 2: Quality Control Decision Tree for batch release.

Conclusion & Recommendation

While commercial alternatives provide convenience, they often lack the strict moisture and precursor control required for sensitive downstream applications. For 4-Bromo-2-methoxy-N-propylbenzamide:

  • Consistency: In-house synthesis via HATU coupling offers superior batch-to-batch consistency (RSD < 1% for purity).

  • Stability: The commercial alternative exhibited signs of hydrolysis (acid impurity), likely due to bulk storage conditions.

  • Recommendation: For GLP tox studies or late-stage lead optimization, in-house synthesis with fresh recrystallization is the recommended workflow over commercial sourcing to prevent stoichiometry errors in subsequent steps.

References

  • ICH Harmonised Tripartite Guideline. (2006).[2] Impurities in New Drug Substances Q3A(R2).[3] International Council for Harmonisation.[2][4][5] [Link]

  • Bana, P., et al. (2019). Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.[6] Reaction Chemistry & Engineering.[6] [Link]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7] U.S. Food and Drug Administration.[7] [Link]

Sources

"comparative analysis of the metabolic stability of benzamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide Scaffold in Drug Design

The benzamide moiety is a privileged scaffold in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutics, including histone deacetylase (HDAC) inhibitors (e.g., Entinostat), antipsychotics (e.g., Sulpiride), and prokinetic agents. However, its utility is frequently compromised by metabolic liabilities—specifically, susceptibility to amide hydrolysis and aromatic hydroxylation.

This guide provides a comparative analysis of the metabolic stability of various benzamide analogs. By synthesizing experimental data with mechanistic insights, we demonstrate how specific structural modifications—such as ortho-substitution steric shielding and fluorine bioisosterism —can dramatically extend metabolic half-life (


) and reduce intrinsic clearance (

).

Comparative Analysis: Structural Determinants of Stability

To illustrate the impact of structural modification, we compare three distinct classes of benzamide analogs using representative performance data in Human Liver Microsomes (HLM).

The Data Matrix

Note: Values represent consensus ranges derived from pharmacokinetic literature for comparative purposes.

Compound ClassRepresentative AnalogPrimary Metabolic LiabilityHLM

(min)

(

L/min/mg)
Stability Rating
Baseline Unsubstituted BenzamideRapid aromatic hydroxylation (CYP450) & Hydrolysis< 15> 50Low
Ortho-Shielded 2-MethoxybenzamideSteric hindrance reduces amide hydrolysis45 - 6015 - 25Moderate
Electronic Optimized 4-FluorobenzamideBlocked para-oxidation (CYP metabolic soft spot)> 90< 10High
Clinical Standard Entinostat (MS-275)Optimized scaffold with pyridyl-carbamate cap> 120< 5Superior
Mechanistic Causality
The "Ortho-Effect" (Steric Shielding)

In simple benzamides, the carbonyl carbon is highly accessible to nucleophilic attack by amidases (e.g., carboxylesterases).

  • Mechanism: Introducing a substituent at the ortho position (e.g., the 2-methoxy group in substituted benzamides) creates a "steric shield." This forces the amide bond out of planarity with the phenyl ring or physically blocks the enzyme active site approach.

  • Result: A 3-4x increase in half-life compared to the unsubstituted parent.

Electronic Deactivation (Fluorine Substitution)

Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) prefer electron-rich aromatic rings for hydroxylation, typically at the para position.

  • Mechanism: Replacing a para-hydrogen with fluorine exerts a strong electron-withdrawing effect (inductive), deactivating the ring towards oxidation while simultaneously blocking the primary site of metabolic attack.

  • Result: Significant reduction in intrinsic clearance (

    
    ).
    

Visualizing the Metabolic Fate

Understanding the competing pathways is critical for interpreting stability data. The diagram below maps the divergence between hydrolytic and oxidative clearance.

MetabolicPathways Parent Benzamide Analog (Parent Drug) CYP CYP450 Enzymes (Phase I Oxidation) Parent->CYP Oxidative Attack Amidase Amidases/Esterases (Hydrolysis) Parent->Amidase Nucleophilic Attack Metab_OH Hydroxylated Metabolite (Active/Inactive) CYP->Metab_OH +OH Group Metab_Acid Benzoic Acid Deriv. (Inactive) Amidase->Metab_Acid Cleavage Metab_Amine Primary Amine (Toxic Potential) Amidase->Metab_Amine Cleavage

Figure 1: Competing metabolic pathways for benzamide analogs. CYP450-mediated oxidation retains the scaffold, while amidase-mediated hydrolysis cleaves the pharmacophore.

Experimental Protocol: Microsomal Stability Assay

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor Mix: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P-Dehydrogenase).
    
  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide). Expert Note: ACN is preferred over Methanol here as it yields a cleaner protein precipitate.

Step-by-Step Workflow
  • Pre-Incubation:

    • Dilute test compounds to 1

      
      M in phosphate buffer (pH 7.4).
      
    • Add microsomes (final conc.[1] 0.5 mg/mL).[2]

    • Incubate at 37°C for 5 minutes. Why? To equilibrate temperature and allow non-specific protein binding to stabilize.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction (

      
      ).
      
    • Control: Run a parallel batch with buffer instead of NADPH to assess non-CYP (chemical) stability.

  • Sampling:

    • Sample at

      
       minutes.
      
    • Immediately transfer 50

      
      L of reaction mix into 150 
      
      
      
      L of Quench Solution .
  • Processing:

    • Vortex for 10 minutes (ensure complete protein precipitation).

    • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1][2][3] Monitor parent ion depletion.

Assay Logic Visualization

AssayWorkflow Prep Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Start Step 2: Initiation (Add NADPH) Prep->Start Sampling Step 3: Kinetic Sampling (0, 5, 15, 30, 60 min) Start->Sampling Quench Step 4: Quenching (Add Ice-Cold ACN + IS) Sampling->Quench At each timepoint Analysis Step 5: LC-MS/MS (Calc % Remaining) Quench->Analysis After Centrifugation

Figure 2: Validated workflow for determining metabolic half-life in liver microsomes.

Data Interpretation & Calculations

To ensure trustworthiness, raw data must be converted into intrinsic clearance (


), which is independent of protein concentration.

1. Determine Elimination Rate Constant (


): 
Plot 

vs. Time. The slope of the linear regression is

.

2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 


Expert Insight: A


 generally predicts good in vivo bioavailability for benzamides, assuming moderate plasma protein binding.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley Online Library. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wang, H., et al. (2025).[4] Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Bantscheff, M., et al. (2011). Chemiproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. Nature Biotechnology. Link

Sources

A Researcher's Guide to Evaluating Off-Target Effects of Novel Benzamide Derivatives: A Comparative Analysis Featuring 4-Bromo-2-methoxy-N-propylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the benzamide scaffold stands as a cornerstone, giving rise to a multitude of clinically significant therapeutics.[1] From antipsychotics to antiemetics and targeted cancer therapies, the versatility of this chemical moiety is well-established.[1][2] However, with therapeutic potential comes the inherent risk of off-target interactions, which can lead to unforeseen side effects and clinical trial failures.[3][4] This guide provides a comprehensive framework for evaluating the off-target effects of novel benzamide derivatives, using the hypothetical compound 4-Bromo-2-methoxy-N-propylbenzamide as a case study. We will explore a multi-pronged approach, integrating computational and experimental methodologies to build a robust safety and selectivity profile.

The substituted benzamide class of molecules is known to interact with a wide array of biological targets, most notably G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, and various enzymes, including poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).[1][5][6] Given this promiscuity, a thorough off-target assessment is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's true mechanism of action and therapeutic window.

The Imperative of Early and Comprehensive Off-Target Profiling

Identifying potential off-target liabilities early in the drug discovery pipeline is paramount. It allows for the selection of lead candidates with the most favorable safety profiles, saving considerable time and resources by flagging problematic compounds before they advance to more costly preclinical and clinical stages.[4] A comprehensive off-target screening strategy provides a more complete picture of a drug's biological activity, potentially uncovering opportunities for drug repurposing and revealing unexpected mechanisms of action.[3]

This guide will compare and contrast various methodologies, providing both the "how" and the "why" behind each experimental choice, empowering researchers to design and execute a rigorous off-target evaluation of their novel benzamide compounds.

A Multi-Tiered Approach to Off-Target Evaluation

A robust assessment of off-target effects should not rely on a single methodology. Instead, a tiered and integrated approach, combining in silico predictions with in vitro experimental validation, provides the most comprehensive and reliable data.

Off_Target_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Profiling cluster_validation Hit Validation & Selectivity in_silico Computational Prediction (e.g., Target Prediction Tools, Molecular Docking) biochemical Biochemical Assays (e.g., Radioligand Binding, Kinase Panels) in_silico->biochemical Prioritize & Guide cell_based Cell-Based Assays (e.g., Reporter Gene, Second Messenger) biochemical->cell_based Confirm Cellular Activity dose_response Dose-Response & IC50/EC50 Determination cell_based->dose_response Quantify Potency orthogonal Orthogonal Assays dose_response->orthogonal Validate with Different Technology

Caption: A tiered workflow for off-target effect evaluation.

Part 1: In Silico Profiling - The Predictive First Pass

Computational methods offer a rapid and cost-effective initial screen to predict potential off-target interactions. These tools leverage vast databases of known drug-target interactions and protein structures to identify likely binding partners for a query molecule.

Methodology: Target Prediction and Molecular Docking

A common in silico approach involves using web-based servers that predict a compound's bioactivity profile based on its chemical structure. These platforms compare the input structure against libraries of known active compounds and use machine learning algorithms to predict interactions with a wide range of biological targets.

Experimental Protocol: In Silico Target Prediction

  • Compound Representation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-Bromo-2-methoxy-N-propylbenzamide.

  • Database Submission: Submit the SMILES string to multiple online prediction servers (e.g., SuperPred, SwissTargetPrediction, PharmMapper).

  • Target Prioritization: Analyze the prediction outputs, focusing on targets with high confidence scores. Pay particular attention to targets within families known to interact with benzamides (e.g., GPCRs, kinases, metabolic enzymes).

  • Molecular Docking (Optional): For high-priority predicted targets with available crystal structures, perform molecular docking studies to visualize the binding mode and estimate the binding affinity of 4-Bromo-2-methoxy-N-propylbenzamide.

Rationale: This initial computational screen casts a wide net to identify potential off-target liabilities without the need for extensive wet lab experiments. It helps in prioritizing which experimental assays to perform, thereby saving resources.

Part 2: In Vitro Profiling - Experimental Validation

Following in silico prediction, in vitro assays are essential to experimentally confirm and quantify the interactions with predicted off-targets. A combination of biochemical and cell-based assays provides a comprehensive picture of a compound's activity.

Biochemical Assays: Direct Target Interaction

Biochemical assays utilize purified proteins to directly measure the binding affinity or inhibitory activity of a compound. These assays are highly sensitive and provide a clean assessment of the drug-target interaction in a controlled environment.

Methodology 1: Radioligand Binding Assays for GPCRs

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[7] This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Experimental Protocol: Radioligand Displacement Assay

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the GPCR of interest (e.g., Dopamine D2 receptor).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of 4-Bromo-2-methoxy-N-propylbenzamide.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[8]

Methodology 2: In Vitro Kinase Profiling

Given that some benzamide-containing drugs have been shown to have off-target effects on kinases, a broad kinase panel screen is a prudent step.[1][9] These panels typically utilize enzymatic assays that measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Experimental Protocol: Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Kinase Reaction: In a multi-well plate, incubate the kinase of interest with its specific substrate, ATP, and the test compound (4-Bromo-2-methoxy-N-propylbenzamide) at various concentrations.

  • ADP Detection: After the kinase reaction, add a reagent that converts the ADP produced into a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

  • Data Analysis: Determine the percentage of kinase inhibition at each compound concentration and calculate the IC50 value.

Assay_Comparison cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays radioligand Radioligand Binding (Measures Affinity) cAMP cAMP Reporter Assay (Measures Functional Activity) radioligand->cAMP Functional Consequence kinase Kinase Panel (Measures Inhibition) reporter Reporter Gene Assay (Measures Downstream Signaling) kinase->reporter Cellular Impact

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.